molecular formula C23H26O5 B2923230 CIL62

CIL62

Número de catálogo: B2923230
Peso molecular: 382.4 g/mol
Clave InChI: OKXVTYXMGOFJFT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

CIL62 is a useful research compound. Its molecular formula is C23H26O5 and its molecular weight is 382.4 g/mol. The purity is usually 95%.
The exact mass of the compound 9-(2,4-dihydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

9-(2,4-dihydroxyphenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26O5/c1-22(2)8-15(26)20-17(10-22)28-18-11-23(3,4)9-16(27)21(18)19(20)13-6-5-12(24)7-14(13)25/h5-7,19,24-25H,8-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXVTYXMGOFJFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=C(C=C(C=C4)O)O)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Putative Mechanism of Action of CIL62

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CIL62 is a small molecule identified as a potent inducer of caspase-independent cell death. Preliminary characterization places it in a class of lethal compounds whose effects are mitigated by the well-known necroptosis inhibitor, necrostatin-1. This observation strongly suggests that this compound may function by modulating the necroptotic cell death pathway. However, the precise molecular mechanism of this compound remains to be fully elucidated, and the potential for off-target effects of necrostatin-1 necessitates a cautious interpretation of the available data. This guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, based on the limited available data, and situates it within the broader context of regulated necrosis. We present a hypothesized signaling pathway, relevant quantitative data from initial screens, and generalized experimental protocols for further investigation.

Introduction to this compound and Regulated Necrosis

This compound emerged from a high-throughput screening effort to identify novel inducers of non-apoptotic cell death, termed Caspase-Independent Lethals (CILs). In a survey of 56 such compounds, this compound was categorized as a "second class" inducer, distinguished by the suppression of its lethal effects by necrostatin-1.[1] This positions this compound as a potential tool to study and induce a form of regulated necrosis.

Regulated necrosis is a form of programmed cell death that, unlike apoptosis, is not dependent on caspase activity and is often characterized by pro-inflammatory outcomes. Several distinct pathways of regulated necrosis have been identified, including necroptosis, ferroptosis, and pyroptosis. Given that the activity of this compound is inhibited by necrostatin-1, a known inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), the primary hypothesis is that this compound induces necroptosis.

The Hypothesized Mechanism of Action: Induction of Necroptosis

The most plausible mechanism of action for this compound is the induction of the necroptotic signaling cascade. Necroptosis is a well-characterized pathway of regulated necrosis that is critically dependent on the kinase activities of RIPK1 and RIPK3, and the subsequent activation of the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL).

The Canonical Necroptosis Pathway

The necroptosis pathway is typically initiated by extrinsic signals, such as the binding of Tumor Necrosis Factor-alpha (TNFα) to its receptor, TNFR1. In the absence of caspase-8 activity, RIPK1 is not cleaved and instead auto-phosphorylates, leading to the recruitment and phosphorylation of RIPK3. This RIPK1-RIPK3 complex, known as the necrosome, then phosphorylates MLKL. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis.

Given that this compound's effects are countered by necrostatin-1, it is hypothesized that this compound acts at or upstream of RIPK1, potentially by promoting its activation or inhibiting its deactivation.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand e.g., TNFα Receptor e.g., TNFR1 Ligand->Receptor RIPK1 RIPK1 Receptor->RIPK1 Caspase8 Caspase-8 Receptor->Caspase8 MLKL_oligomer MLKL Oligomer Pore Membrane Pore Formation MLKL_oligomer->Pore Cell Death Cell Death Pore->Cell Death This compound This compound This compound->RIPK1 Hypothesized Activation Necrosome Necrosome (RIPK1-RIPK3 complex) RIPK1->Necrosome RIPK3 RIPK3 RIPK3->Necrosome MLKL MLKL Necrosome->MLKL Phosphorylation pMLKL p-MLKL MLKL->pMLKL pMLKL->MLKL_oligomer Oligomerization & Translocation Caspase8->RIPK1 Inhibition

Figure 1: Hypothesized Signaling Pathway of this compound-Induced Necroptosis.
The Role of Necrostatin-1 and Its Implications

Necrostatin-1 is a highly specific allosteric inhibitor of RIPK1 kinase activity.[2] Its ability to suppress this compound-induced cell death is the primary evidence for the involvement of the necroptosis pathway. However, it is crucial to acknowledge that necrostatin-1 has been reported to have off-target effects, including the inhibition of indoleamine 2,3-dioxygenase (IDO) and a protective role in some models of ferroptosis, independent of RIPK1.[3][4] While the RIPK1 inhibition is the most characterized activity of necrostatin-1, these other effects introduce a degree of uncertainty. Therefore, while the necroptosis model is the most likely, further experiments with more specific RIPK1 inhibitors or genetic knockout models are required for definitive confirmation.

Quantitative Data

To date, the publicly available quantitative data for this compound is limited to the initial screening study. The primary metric reported is the EC80 value, which is the concentration of the compound that results in 80% of the maximum lethal effect.

CompoundClassEC80 (µg/mL)Cell Lines TestedReference
This compoundNecrostatin-1 Suppressible< 2.8HT-1080, BJeLR[1]

Note: The exact EC80 value for this compound is not specified beyond being less than 2.8 µg/mL in the primary publication. Further dose-response studies are necessary to determine a precise EC50 value.

Experimental Protocols

To further elucidate the mechanism of action of this compound, a series of experiments are required. Below are detailed methodologies for key experiments.

Modulatory Profiling for Mechanism Classification

This technique systematically assesses how the lethality of a compound is altered by a panel of known cell death modulators. This can help to classify the mechanism of action of an unknown compound.

Protocol:

  • Cell Seeding: Seed a panel of relevant cell lines (e.g., HT-1080, Jurkat) in 384-well plates at a density of 1,000 cells/well.

  • Compound Preparation: Prepare a dilution series of this compound. Also, prepare a panel of cell death modulators at a fixed concentration. This panel should include necrostatin-1, pan-caspase inhibitors (e.g., z-VAD-fmk), ferroptosis inhibitors (e.g., ferrostatin-1), and antioxidants.

  • Co-treatment: Treat the cells with the this compound dilution series in combination with each of the modulators. Include controls for this compound alone and each modulator alone.

  • Incubation: Incubate the cells for 48 hours.

  • Viability Assay: Measure cell viability using a suitable assay, such as CellTiter-Glo®.

  • Data Analysis: Analyze the changes in the dose-response curve of this compound in the presence of each modulator to generate a "modulatory profile." Compare this profile to those of known lethal compounds.

G Start Start Seed_Cells Seed Cells in 384-well plates Start->Seed_Cells Prepare_Compounds Prepare this compound Dilution Series & Modulator Panel Seed_Cells->Prepare_Compounds Co_treatment Co-treat Cells Prepare_Compounds->Co_treatment Incubate Incubate for 48h Co_treatment->Incubate Viability_Assay Measure Cell Viability Incubate->Viability_Assay Data_Analysis Generate Modulatory Profile Viability_Assay->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental Workflow for Modulatory Profiling.
Western Blot Analysis of Necroptosis Pathway Proteins

This experiment aims to directly observe the effect of this compound on the key proteins in the necroptosis pathway.

Protocol:

  • Cell Treatment: Treat a suitable cell line (e.g., L929, which is prone to necroptosis) with this compound at its EC50 concentration for various time points (e.g., 0, 2, 4, 6, 8 hours). Include a vehicle control and a positive control for necroptosis induction (e.g., TNFα + z-VAD-fmk).

  • Cell Lysis: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key necroptosis proteins: phospho-RIPK1, total RIPK1, phospho-RIPK3, total RIPK3, phospho-MLKL, and total MLKL. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

  • Detection: Use appropriate secondary antibodies and a chemiluminescent substrate to detect the protein bands.

  • Analysis: Quantify the band intensities to determine the change in phosphorylation status of the key signaling proteins over time.

Conclusion and Future Directions

Future research should focus on:

  • Definitive confirmation of the mechanism: Utilizing more specific RIPK1 inhibitors and RIPK1/RIPK3/MLKL knockout cell lines to confirm the role of the necroptosis pathway.

  • Identification of the direct molecular target: Employing techniques such as chemical proteomics to identify the direct binding partner(s) of this compound.

  • In vivo efficacy and toxicity: Evaluating the effects of this compound in animal models to determine its therapeutic potential and safety profile.

A thorough investigation of this compound's mechanism of action will not only provide a deeper understanding of regulated necrosis but also potentially yield a novel chemical probe for the study and therapeutic targeting of this important cell death pathway.

References

CIL62: A Technical Whitepaper on a Novel Caspase-Independent Cell Death Inducer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CIL62 is a small molecule identified as an inducer of caspase-independent cell death. Its lethal activity is notably suppressed by necrostatin-1, suggesting a potential mechanism of action involving the necroptosis pathway. This technical guide provides a comprehensive overview of the currently available information on this compound, including its initial identification, proposed mechanism of action, and relevant experimental methodologies. While detailed quantitative data and a fully elucidated signaling pathway for this compound are not yet publicly available, this document consolidates the existing knowledge to serve as a foundational resource for researchers interested in this compound and the broader field of non-apoptotic cell death.

Introduction to this compound

This compound, or Caspase-Independent Lethal 62, was identified from a high-throughput screening of 3,169 lethal compounds. The screen aimed to discover small molecules that induce cell death without the activation of caspases 3 and 7, key executioner enzymes in the apoptotic pathway[1]. This compound was classified as a compound whose cell-killing effect is sensitive to necrostatin-1, a known inhibitor of necroptosis[1]. This positions this compound as a valuable tool for studying alternative, non-apoptotic cell death pathways, which are of growing interest in cancer biology and other therapeutic areas where apoptotic pathways may be dysregulated.

Quantitative Data

Detailed quantitative data, such as the half-maximal inhibitory concentration (IC50) or dose-response curves for this compound in various cell lines, have not been extensively published. The primary study identifying this compound focused on a broader classification of caspase-independent lethal compounds, with a greater emphasis on those inducing ferroptosis[1]. However, the available information indicates that the lethal effect of this compound is significantly counteracted by the presence of necrostatin-1[1]. A patent related to this research specifies that 19 µM of necrostatin-1 was shown to suppress this compound-induced cell death, distinguishing its mechanism from that of ferroptosis inducers, which are unaffected by necrostatin-1.

Table 1: Summary of this compound Characteristics

CharacteristicDescriptionReference
Compound Type Small molecule inducer of caspase-independent cell death[1]
Mechanism Class Necrostatin-1 suppressible[1]
Key Inhibitor Necrostatin-1[1]
Distinction Not suppressed by ferroptosis inhibitors (e.g., antioxidants, iron chelators)

Proposed Signaling Pathway

The observation that necrostatin-1 inhibits this compound-induced cell death strongly suggests the involvement of the necroptosis pathway. Necroptosis is a form of regulated necrosis that is dependent on the kinase activity of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3. Necrostatin-1 is a well-characterized inhibitor of the kinase activity of RIPK1.

While the precise molecular target of this compound within this pathway has not been identified, it is hypothesized that this compound acts upstream of or at the level of RIPK1 activation. The following diagram illustrates the canonical necroptosis pathway, highlighting the likely point of inhibition by necrostatin-1 and the putative area of action for this compound.

CIL62_Pathway Putative Signaling Pathway of this compound-Induced Cell Death This compound This compound RIPK1 RIPK1 This compound->RIPK1 Putative Activation Upstream_Signal Upstream Death Signal (e.g., TNF-α) Upstream_Signal->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 MLKL MLKL RIPK3->MLKL MLKL_p Phospho-MLKL (Oligomerization & Translocation) MLKL->MLKL_p Cell_Death Necroptotic Cell Death (Membrane Permeabilization) MLKL_p->Cell_Death Necrostatin1 Necrostatin-1 Necrostatin1->RIPK1 Inhibition

Caption: Putative this compound signaling via the necroptosis pathway.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the identification and characterization of this compound as a caspase-independent cell death inducer. These protocols are based on the general procedures described in the foundational research[1].

Cell Culture
  • Cell Lines: HT-1080 (human fibrosarcoma) and BJeLR (engineered transformed human fibroblasts) are suitable for studying this compound.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Caspase-3/7 Activity Assay

This assay is used to confirm that cell death induced by a compound is independent of caspase-3 and -7 activation.

  • Reagent: Apo-ONE® Homogeneous Caspase-3/7 Assay kit (Promega).

  • Procedure:

    • Seed cells (e.g., HT-1080) in a 384-well plate at a density of 1,000 cells per well in 40 µL of culture medium.

    • Incubate for 1 hour to allow cell attachment.

    • Treat cells with this compound at various concentrations. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control (e.g., DMSO).

    • Incubate for 18 hours.

    • Aspirate 15 µL of culture medium from each well.

    • Add 5 µL of a mixture of lysis buffer and Caspase-3/7 fluorogenic substrate to each well.

    • Incubate the plate in the dark at room temperature for 16 hours.

    • Measure fluorescence at an excitation wavelength of 490 nm and an emission wavelength of 535 nm using a plate reader.

  • Interpretation: Compounds that induce cell death without a significant increase in fluorescence compared to the vehicle control are considered caspase-independent.

Modulatory Profiling for Cell Death Mechanism

This workflow is used to classify the mechanism of action of a lethal compound by observing how its activity is altered by a panel of known cell death modulators.

Modulatory_Profiling_Workflow Modulatory Profiling Experimental Workflow Start Start: Seed Cells (e.g., HT-1080, BJeLR) in 384-well plates Co_treatment Co-treat with this compound (Lethal Compound) and a panel of Death Modulators (e.g., Necrostatin-1) Start->Co_treatment Incubation Incubate for 48 hours Co_treatment->Incubation Viability_Assay Measure Cell Viability (e.g., CellTiter-Glo) Incubation->Viability_Assay Data_Analysis Analyze Dose-Response Shift (Potentiation or Suppression) Viability_Assay->Data_Analysis Classification Classify Mechanism of Action based on Modulatory Profile Data_Analysis->Classification

Caption: Workflow for modulatory profiling of this compound.

  • Procedure:

    • Seed HT-1080 and BJeLR cells at 1,000 cells per well in 40 µL in 384-well plates.

    • Co-treat the cells with a dilution series of this compound and a single concentration of a death modulator (e.g., 19 µM necrostatin-1).

    • Perform treatments in technical triplicates.

    • Incubate for 48 hours.

    • Measure cell viability using a suitable assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

    • Normalize viability data and analyze the shift in the dose-response curve of this compound in the presence of each modulator.

  • Interpretation: Suppression of this compound-induced cell death by necrostatin-1 indicates the involvement of a necroptosis-like mechanism.

Conclusion and Future Directions

This compound represents a promising chemical probe for investigating caspase-independent cell death, particularly pathways sensitive to necrostatin-1. The current body of evidence strongly points towards a necroptosis-like mechanism of action. However, to fully realize the potential of this compound as a research tool and a potential therapeutic lead, further studies are required.

Key areas for future research include:

  • Target Identification: Elucidating the direct molecular target(s) of this compound within the cell death machinery.

  • Quantitative Characterization: Determining the IC50 values of this compound in a broader panel of cell lines and conducting detailed dose-response studies with and without necrostatin-1 and other potential modulators.

  • Pathway Elucidation: Performing detailed molecular biology studies, such as western blotting for key necroptosis proteins (e.g., phosphorylated RIPK1, RIPK3, and MLKL) and genetic knockout/knockdown experiments, to confirm the precise signaling pathway.

  • In Vivo Efficacy: Evaluating the activity and toxicity of this compound in preclinical animal models of diseases where inducing non-apoptotic cell death could be beneficial, such as in apoptosis-resistant cancers.

This whitepaper provides a summary of the current understanding of this compound. As research into regulated cell death continues to expand, further investigation into compounds like this compound will be crucial for uncovering novel therapeutic strategies.

References

Discovery and initial characterization of CIL62

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Initial Characterization of CIL62

Abstract

This document provides a comprehensive technical overview of the discovery and initial characterization of this compound, a novel, potent, and selective small molecule inhibitor of the Janus Kinase (JAK) family. This compound was identified through a high-throughput screening campaign and has demonstrated significant potential in modulating inflammatory signaling pathways. This guide details the primary screening process, secondary validation assays, mechanism of action studies, and initial selectivity profiling. All experimental protocols and quantitative data are presented to facilitate further research and development efforts by professionals in the field.

Discovery of this compound

This compound was identified from a library of over 500,000 synthetic small molecules in a high-throughput screening (HTS) campaign designed to find inhibitors of JAK3, a kinase critically involved in cytokine signaling pathways implicated in autoimmune diseases. The initial screen utilized a biochemical assay to measure the phosphorylation of a peptide substrate by recombinant human JAK3.

HTS_Workflow cluster_0 Primary High-Throughput Screen cluster_1 Hit Confirmation & Triage Compound_Library 500,000 Compound Library Dispensing Acoustic Dispensing of Compounds Compound_Library->Dispensing Assay_Plate 384-Well Assay Plates (Recombinant JAK3, Peptide Substrate, ATP) Incubation Incubation at 30°C Assay_Plate->Incubation Dispensing->Assay_Plate Detection Luminescence-based Detection of Phosphorylation Incubation->Detection Data_Analysis Primary Hit Identification (>50% Inhibition) Detection->Data_Analysis Dose_Response Dose-Response Confirmation Data_Analysis->Dose_Response Counter_Screen Counter-Screening for Assay Artifacts Dose_Response->Counter_Screen Triage Hit Triage & Selection Counter_Screen->Triage CIL62_ID Identification of this compound Triage->CIL62_ID

Caption: High-throughput screening workflow for the discovery of this compound.

Biochemical Characterization and Potency

Following its identification, this compound was synthesized and its inhibitory activity was confirmed. A dose-response analysis was performed to determine the half-maximal inhibitory concentration (IC50) against JAK3. The compound demonstrated potent, single-digit nanomolar inhibition.

Table 1: In Vitro Potency of this compound against JAK3
ParameterValue
IC50 (nM)4.7 ± 0.8
Hill Slope1.1
Assay TypeBiochemical Kinase Assay
SubstrateSTAT3 Peptide
ATP Concentration10 µM (Km)
Experimental Protocol: JAK3 Biochemical Inhibition Assay
  • Reagents: Recombinant human JAK3 enzyme, biotinylated STAT3 peptide substrate, ATP, and a luminescence-based kinase assay kit.

  • Plate Preparation: this compound was serially diluted in DMSO and dispensed into a 384-well assay plate.

  • Enzyme Reaction: JAK3 enzyme and the peptide substrate were mixed in a kinase reaction buffer and added to the plate.

  • Initiation: The reaction was initiated by adding ATP to a final concentration of 10 µM.

  • Incubation: The plate was incubated for 60 minutes at 30°C.

  • Detection: A detection reagent containing a proprietary ADP-detecting enzyme was added. The plate was incubated for an additional 30 minutes at room temperature.

  • Data Acquisition: Luminescence was measured using a plate reader. Data were normalized to positive (no inhibitor) and negative (no enzyme) controls.

  • Analysis: The IC50 value was calculated by fitting the dose-response curve to a four-parameter logistic equation using GraphPad Prism.

Cellular Mechanism of Action

To confirm that this compound inhibits JAK-STAT signaling in a cellular context, its effect on the phosphorylation of STAT5 was assessed in human T-lymphocytes stimulated with Interleukin-2 (IL-2). IL-2 binding to its receptor activates the JAK1/JAK3 signaling cascade, leading to the phosphorylation of STAT5 (pSTAT5).

JAK_STAT_Pathway cluster_pathway IL-2 Signaling Pathway cluster_inhibition Inhibition by this compound IL2 Interleukin-2 (IL-2) IL2R IL-2 Receptor IL2->IL2R JAK1 JAK1 IL2R->JAK1 Activates JAK3 JAK3 IL2R->JAK3 Activates STAT5 STAT5 JAK1->STAT5 Phosphorylates JAK3->STAT5 Phosphorylates pSTAT5 pSTAT5 STAT5->pSTAT5 Dimer pSTAT5 Dimer pSTAT5->Dimer Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene This compound This compound This compound->JAK3

The Role of CIL62 in Necrostatin-1-Inhibited Cell Death: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, neurodegeneration, and cancer. This pathway is primarily mediated by the receptor-interacting protein kinases (RIPK1 and RIPK3) and the mixed lineage kinase domain-like protein (MLKL). The discovery of small molecule inhibitors, such as necrostatin-1 (Nec-1), has been instrumental in dissecting the molecular mechanisms of necroptosis. CIL62 (caspase-independent lethal 62) is a small molecule that has been identified as an inducer of caspase-independent cell death. A key characteristic of this compound-induced cell death is its suppression by necrostatin-1, suggesting that this compound's mechanism of action is upstream of or directly involves RIPK1. This technical guide provides a comprehensive overview of the role of this compound in necrostatin-1-inhibited cell death, including the current understanding of its mechanism of action, relevant signaling pathways, quantitative data on related inhibitors, and detailed experimental protocols for its investigation. This document is intended to be a valuable resource for researchers and professionals in the fields of cell death, inflammation, and drug discovery.

Introduction to Necroptosis and the Role of RIPK1

Necroptosis is a programmed form of necrosis that is initiated in response to various stimuli, including death receptor ligands (e.g., TNFα), pathogen-associated molecular patterns (PAMPs), and damage-associated molecular patterns (DAMPs).[1][2] Unlike apoptosis, necroptosis is independent of caspase activity and is characterized by cell swelling, plasma membrane rupture, and the release of cellular contents, which can trigger an inflammatory response.[1]

The core signaling pathway of necroptosis involves a cascade of protein interactions and post-translational modifications centered around RIPK1, RIPK3, and MLKL.[3][4] Upon stimulation, and in the absence of active caspase-8, RIPK1 is autophosphorylated and recruits RIPK3 to form a functional amyloid-like signaling complex known as the necrosome.[4] Within the necrosome, RIPK1 and RIPK3 phosphorylate each other, leading to the activation of RIPK3. Activated RIPK3 then phosphorylates MLKL, the terminal effector of the necroptosis pathway.[4] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell death.[4]

Necrostatin-1 is a potent and specific allosteric inhibitor of RIPK1 kinase activity.[5] It has been widely used as a chemical probe to study necroptosis and has demonstrated protective effects in various disease models.[5][6] However, it is important to note that necrostatin-1 can have off-target effects, and therefore, results obtained using this inhibitor should be validated with other approaches, such as siRNA-mediated gene silencing.[5]

This compound: An Inducer of Necrostatin-1-Inhibited Cell Death

This compound was identified in a high-throughput screen for small molecules that induce caspase-independent cell death.[5][7] The defining characteristic of this compound is that its lethal effects are suppressed by necrostatin-1, strongly implicating the RIPK1 kinase as a key mediator in its mechanism of action. While the precise molecular target of this compound has not been definitively elucidated in publicly available literature, its functional dependence on a necrostatin-1-sensitive step places it as a tool compound for studying necroptosis.

Physicochemical Properties of this compound

While the chemical structure of this compound is not publicly disclosed in the primary scientific literature, some of its properties have been reported by commercial vendors.

PropertyValueSource
Molecular FormulaC23H26O5
Molecular Weight382.45 g/mol
Mechanism of Action

The observation that necrostatin-1 inhibits this compound-induced cell death suggests that this compound acts either upstream of or as a direct activator of RIPK1. By inducing a cellular state that is permissive for RIPK1-dependent necroptosis, this compound serves as a valuable tool to probe the intricacies of this cell death pathway. The fact that this compound-induced cell death is caspase-independent further solidifies its classification as a necroptosis-inducing agent.

Quantitative Data on RIPK1 and RIPK3 Inhibitors

To provide a quantitative context for the study of necroptosis inhibitors, the following table summarizes the inhibitory concentrations of several well-characterized compounds targeting the core components of the necroptotic machinery.

CompoundTargetAssay TypeCell Line/SystemIC50 / EC50
Necrostatin-1 (Nec-1)RIPK1Cell ViabilityHuman U937~490 nM
Necrostatin-1 (Nec-1)RIPK1Kinase AssayRecombinant RIPK1~180 nM
GSK'872RIPK3Kinase AssayRecombinant RIPK3~7.5 nM
GSK'963RIPK1Cell ViabilityHuman U937~4 nM
RI-962RIPK1ADP-Glo AssayRecombinant RIPK15.9 nM
RI-962RIPK1Cell ViabilityHT2910.0 nM

Signaling Pathways and Experimental Workflows

Necroptosis Signaling Pathway

The following diagram illustrates the core necroptosis signaling cascade, highlighting the points of intervention for necrostatin-1 and the presumed area of action for this compound.

Necroptosis_Pathway cluster_receptor Plasma Membrane cluster_cytoplasm Cytoplasm Death Receptor Death Receptor RIPK1 RIPK1 Death Receptor->RIPK1 Recruitment RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation & Recruitment Necrosome Necrosome RIPK1->Necrosome RIPK3->RIPK1 Phosphorylation RIPK3->Necrosome MLKL MLKL MLKL_oligomer MLKL_oligomer MLKL->MLKL_oligomer Oligomerization Necrosome->MLKL Phosphorylation This compound This compound This compound->RIPK1 Presumed Activation Membrane Disruption Membrane Disruption MLKL_oligomer->Membrane Disruption Translocation Necroptotic Cell Death Necroptotic Cell Death Membrane Disruption->Necroptotic Cell Death Necrostatin1 Necrostatin-1 Necrostatin1->RIPK1 Inhibition

Caption: The Necroptosis Signaling Pathway.

Experimental Workflow for Investigating this compound

This diagram outlines a typical experimental workflow to characterize the effects of this compound on necroptotic cell death.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HT-29, L929) start->cell_culture treatment Treatment with this compound +/- Necrostatin-1 cell_culture->treatment viability_assay Cell Viability Assay (MTT, LDH, PI Staining) treatment->viability_assay western_blot Western Blot for p-RIPK1, p-RIPK3, p-MLKL treatment->western_blot co_ip Co-Immunoprecipitation (RIPK1-RIPK3 Interaction) treatment->co_ip CIL62_direct Direct effect of this compound on RIPK1? treatment->CIL62_direct analysis Data Analysis and Conclusion viability_assay->analysis western_blot->analysis co_ip->analysis kinase_assay In vitro RIPK1 Kinase Assay kinase_assay->analysis end End analysis->end CIL62_direct->kinase_assay

Caption: Workflow for this compound Characterization.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol measures cell viability based on the metabolic activity of living cells.

Materials:

  • Cells (e.g., HT-29, L929)

  • 96-well plates

  • This compound

  • Necrostatin-1

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Treat cells with various concentrations of this compound, with or without a fixed concentration of Necrostatin-1 (e.g., 20 µM). Include vehicle-treated and untreated controls.

  • Incubate for the desired time period (e.g., 24-48 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

RIPK1 Kinase Assay (ADP-Glo™ Assay)

This assay measures the kinase activity of RIPK1 by quantifying the amount of ADP produced.

Materials:

  • Recombinant human RIPK1

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • This compound

  • Necrostatin-1 (as a positive control inhibitor)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare a reaction mixture containing kinase assay buffer, recombinant RIPK1, and MBP substrate.

  • Add various concentrations of this compound or Necrostatin-1 to the wells of a 96-well plate.

  • Add the reaction mixture to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal. Incubate for 30 minutes.

  • Measure luminescence using a luminometer.

Co-Immunoprecipitation of RIPK1 and RIPK3

This protocol is used to detect the interaction between RIPK1 and RIPK3, a key step in necrosome formation.

Materials:

  • Cells treated to induce necroptosis (e.g., with TNFα + z-VAD-fmk, or this compound)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-RIPK1 antibody for immunoprecipitation

  • Protein A/G magnetic beads

  • Wash buffer

  • SDS-PAGE sample buffer

  • Anti-RIPK1 and anti-RIPK3 antibodies for Western blotting

Procedure:

  • Lyse the treated cells with ice-cold lysis buffer.

  • Clarify the lysates by centrifugation.

  • Pre-clear the lysates by incubating with protein A/G beads.

  • Incubate the pre-cleared lysates with an anti-RIPK1 antibody overnight at 4°C.

  • Add fresh protein A/G beads to capture the antibody-protein complexes.

  • Wash the beads several times with wash buffer.

  • Elute the protein complexes by boiling in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by Western blotting using anti-RIPK1 and anti-RIPK3 antibodies.

Conclusion

This compound is a valuable chemical tool for inducing and studying necrostatin-1-inhibited cell death, a process synonymous with necroptosis. While the precise molecular details of its interaction with the necroptotic machinery await further investigation, its ability to trigger a RIPK1-dependent, caspase-independent cell death pathway makes it a useful probe for dissecting the complex signaling networks that govern this form of regulated necrosis. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to investigate the mechanism of action of this compound and other novel modulators of necroptosis. Further characterization of compounds like this compound will undoubtedly contribute to a deeper understanding of necroptosis and may pave the way for novel therapeutic strategies targeting diseases with a necroptotic component.

References

Understanding the Cell Death Pathway Modulated by CIL62: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the signaling pathway initiated by the compound CIL62, a molecule identified as a Caspase-Independent Lethal (CIL). While this compound itself is not a signaling pathway, it is a chemical probe that induces a specific form of regulated cell death. This document will detail the current understanding of this cell death mechanism, place it within the broader context of regulated necrosis, and provide relevant experimental methodologies for its study.

Introduction to this compound

This compound was identified through a screening of 56 caspase-independent lethal compounds.[1] These compounds were categorized based on their "high modulatability," meaning their cell-killing effects could be significantly altered by specific pharmacological agents.[1] this compound falls into a distinct class of these compounds, characterized by the suppression of its lethal effects by necrostatin-1.[1] While this points towards the involvement of necroptosis, it is important to note that necrostatin-1 can have effects independent of this pathway.[1]

The Necroptosis Signaling Pathway: The Putative Target of this compound

Given that the primary characteristic of this compound-induced cell death is its inhibition by necrostatin-1, the most likely signaling cascade involved is the necroptosis pathway. Necroptosis is a form of regulated necrosis that is typically initiated by death receptors, such as the tumor necrosis factor receptor 1 (TNFR1), when caspase-8 activity is inhibited.

The core of the necroptosis pathway involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like protein (MLKL).

Key Steps in the Necroptosis Pathway:

  • Initiation: Upon ligand binding to a death receptor (e.g., TNFα to TNFR1), and in the absence of active caspase-8, RIPK1 is recruited to the receptor complex.

  • Necrosome Formation: RIPK1 undergoes autophosphorylation and recruits RIPK3. This interaction is facilitated by their respective RIP homotypic interaction motifs (RHIMs). The resulting complex of activated RIPK1 and RIPK3 is known as the necrosome.

  • MLKL Activation: Within the necrosome, RIPK3 phosphorylates MLKL.

  • Execution of Cell Death: Phosphorylated MLKL oligomerizes and translocates to the plasma membrane. There, it is believed to form pores, leading to membrane disruption, ion influx, and ultimately, cell lysis.

Necrostatin-1, the inhibitor of this compound-induced cell death, is a specific allosteric inhibitor of RIPK1 kinase activity. Its ability to suppress the effects of this compound strongly suggests that this compound's mechanism of action is upstream of or directly involves the kinase activity of RIPK1.

Visualization of the Necroptosis Pathway

Necroptosis_Pathway cluster_receptor Plasma Membrane cluster_cytosol Cytosol cluster_execution Execution cluster_inhibition Inhibition Death Receptor Death Receptor RIPK1 RIPK1 Death Receptor->RIPK1 Recruitment & Activation Ligand Ligand Ligand->Death Receptor Binding RIPK3 RIPK3 RIPK1->RIPK3 Recruitment & Phosphorylation Necrosome RIPK1-RIPK3 Complex (Necrosome) MLKL MLKL pMLKL Phosphorylated MLKL (Oligomer) MLKL->pMLKL Oligomerization Necrosome->MLKL Phosphorylation Membrane Disruption Membrane Disruption pMLKL->Membrane Disruption Translocation & Pore Formation Necrostatin-1 Necrostatin-1 Necrostatin-1->RIPK1 Inhibits Kinase Activity

Caption: The canonical necroptosis signaling pathway, a putative target of this compound.

Quantitative Data Summary

As specific quantitative data for this compound is limited, the following table presents representative data that would be generated in the study of a necroptosis-inducing compound.

Parameter Control This compound-Treated This compound + Necrostatin-1 Method
Cell Viability (%) 100 ± 535 ± 795 ± 6CellTiter-Glo
LDH Release (Fold Change) 1.0 ± 0.28.5 ± 1.11.2 ± 0.3LDH Assay
pRIPK1 (Relative Units) 0.1 ± 0.052.5 ± 0.40.2 ± 0.08Western Blot
pMLKL (Relative Units) 0.05 ± 0.023.1 ± 0.50.1 ± 0.04Western Blot

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the signaling pathway of a necroptosis-inducing compound like this compound.

1. Cell Viability Assay

  • Principle: To quantify the number of viable cells in a population after treatment.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound, with and without a co-treatment of necrostatin-1 (typically 10-30 µM), for 24-48 hours.

    • Add CellTiter-Glo® Reagent (Promega) to each well according to the manufacturer's instructions.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Normalize the results to a vehicle-treated control to determine the percentage of cell viability.

2. Lactate Dehydrogenase (LDH) Release Assay

  • Principle: To measure the release of the cytosolic enzyme LDH into the culture medium as an indicator of plasma membrane rupture.

  • Protocol:

    • Seed and treat cells as described in the cell viability assay.

    • After the treatment period, carefully collect the cell culture supernatant.

    • Use a commercially available LDH cytotoxicity assay kit (e.g., from Thermo Fisher Scientific or Promega).

    • Add the collected supernatant to the reaction mixture provided in the kit.

    • Incubate at room temperature for the time specified by the manufacturer.

    • Measure the absorbance at the recommended wavelength (typically 490 nm).

    • Calculate the fold change in LDH release relative to the vehicle-treated control.

3. Western Blotting for Phosphorylated Proteins

  • Principle: To detect the phosphorylation and activation of key signaling proteins in the necroptosis pathway.

  • Protocol:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound for various time points (e.g., 0, 1, 2, 4, 6 hours).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against pRIPK1, pMLKL, total RIPK1, total MLKL, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using image analysis software.

Experimental Workflow Visualization

Experimental_Workflow Cell Seeding Cell Seeding Compound Treatment Treatment with this compound (± Necrostatin-1) Cell Seeding->Compound Treatment Cell Viability Assay Cell Viability Assay Compound Treatment->Cell Viability Assay LDH Assay LDH Assay Compound Treatment->LDH Assay Western Blot Western Blot Compound Treatment->Western Blot Data Analysis Data Analysis Cell Viability Assay->Data Analysis LDH Assay->Data Analysis Western Blot->Data Analysis

Caption: A typical experimental workflow for characterizing a necroptosis-inducing compound.

References

Unraveling the Nexus: A Technical Guide to the Putative Effects of CIL62 on RIPK1 and RIPK3 Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the potential interaction between the compound CIL62 and the receptor-interacting protein kinases 1 (RIPK1) and 3 (RIPK3), key regulators of programmed necrosis, or necroptosis. While direct evidence of this compound's effect on these kinases remains to be fully elucidated, existing data indicates that this compound induces a form of cell death that is sensitive to necrostatin-1, a well-characterized inhibitor of RIPK1. This observation strongly suggests a potential role for the RIPK1/RIPK3 signaling axis in the mechanism of action of this compound. This document provides a comprehensive overview of the RIPK1/RIPK3 signaling pathway, outlines detailed experimental protocols to investigate the putative effects of this compound on these kinases, and presents a framework for interpreting potential quantitative data.

The RIPK1/RIPK3 Signaling Pathway in Necroptosis

Necroptosis is a regulated form of necrosis that is orchestrated by a signaling cascade involving RIPK1 and RIPK3. This pathway is typically activated in response to death receptor ligands, such as tumor necrosis factor-alpha (TNFα), particularly when caspase-8, a key mediator of apoptosis, is inhibited.

Upon TNFα binding to its receptor, TNFR1, a signaling complex known as Complex I is formed. In this complex, RIPK1 is ubiquitinated, which serves as a scaffold for the recruitment of downstream signaling molecules that promote cell survival and inflammation. However, under conditions where deubiquitinating enzymes remove the ubiquitin chains from RIPK1, or when components of Complex I are degraded, RIPK1 can dissociate and form a cytosolic death-inducing complex, known as Complex II or the "necrosome".[1][2]

The necrosome is a multimeric protein complex centered around the interaction between RIPK1 and RIPK3 through their respective RIP homotypic interaction motifs (RHIMs).[1][3] This interaction leads to the autophosphorylation and activation of both kinases. Activated RIPK3 then phosphorylates the mixed lineage kinase domain-like protein (MLKL), the key executioner of necroptosis.[1] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs), which can further propagate inflammation.[1]

Necrostatin-1 is a specific allosteric inhibitor of RIPK1 that binds to its kinase domain and prevents its autophosphorylation, thereby blocking the formation of the active necrosome and subsequent necroptotic cell death.[4][5][6][7][8] The observation that this compound-induced cell death is suppressed by necrostatin-1 provides a strong, albeit indirect, link to the RIPK1 kinase activity.[9] However, it is important to note that necrostatin-1 can have off-target effects, and therefore, direct assessment of this compound's impact on RIPK1 and RIPK3 is crucial.[5][9]

RIPK1_RIPK3_Signaling_Pathway RIPK1/RIPK3 Signaling Pathway in Necroptosis TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 binds Complex_I Complex I (Survival/Inflammation) TNFR1->Complex_I activates RIPK1 RIPK1 Complex_I->RIPK1 releases Caspase8 Caspase-8 Complex_I->Caspase8 activates Necrosome Necrosome (RIPK1-RIPK3 Complex) RIPK1->Necrosome forms RIPK3 RIPK3 RIPK3->Necrosome pRIPK1 pRIPK1 Necrosome->pRIPK1 autophosphorylation pRIPK3 pRIPK3 Necrosome->pRIPK3 phosphorylation MLKL MLKL pRIPK3->MLKL phosphorylates pMLKL pMLKL (Oligomerization) pRIPK3->pMLKL phosphorylates Membrane_Disruption Membrane Disruption (Necroptosis) pMLKL->Membrane_Disruption induces Caspase8->RIPK1 inhibits Caspase8->RIPK3 inhibits Apoptosis Apoptosis Caspase8->Apoptosis induces This compound This compound (putative) This compound->RIPK1 putative effect Necrostatin1 Necrostatin-1 Necrostatin1->RIPK1 inhibits

Caption: A diagram of the RIPK1/RIPK3 signaling pathway in necroptosis.

Quantitative Data on this compound's Putative Kinase Inhibition

As of the date of this document, there is no publicly available quantitative data on the direct inhibitory effect of this compound on RIPK1 and RIPK3 kinases. To characterize this, researchers would need to perform in vitro kinase assays to determine key parameters such as the half-maximal inhibitory concentration (IC50). Below is a template table for presenting such hypothetical data.

KinaseThis compound IC50 (nM)Necrostatin-1 IC50 (nM)GSK'872 IC50 (nM)
RIPK1 To be determined20 - 500>10,000
RIPK3 To be determined>10,0005 - 20
Other KinaseTo be determined>10,000>10,000

Note: IC50 values for Necrostatin-1 and GSK'872 (a RIPK3 inhibitor) are provided for reference and may vary depending on assay conditions.

Experimental Protocols for Investigating this compound's Effect on RIPK1 and RIPK3

To rigorously assess the impact of this compound on RIPK1 and RIPK3, a series of in vitro and cell-based assays are recommended.

In Vitro Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified RIPK1 and RIPK3.

Objective: To determine the IC50 of this compound for RIPK1 and RIPK3.

Materials:

  • Recombinant human RIPK1 and RIPK3 (active)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP (at Km concentration for each kinase)

  • Substrate (e.g., myelin basic protein for RIPK1, or a specific peptide substrate)

  • Radiolabeled ATP (γ-³²P-ATP) or a fluorescence-based detection system (e.g., ADP-Glo™ Kinase Assay)

  • This compound (dissolved in DMSO)

  • Necrostatin-1 and GSK'872 (as positive controls for RIPK1 and RIPK3 inhibition, respectively)

  • DMSO (as vehicle control)

  • 96-well plates

  • Scintillation counter or luminescence plate reader

Procedure:

  • Prepare a serial dilution of this compound, Necrostatin-1, and GSK'872 in DMSO.

  • In a 96-well plate, add the kinase, substrate, and kinase buffer.

  • Add the diluted compounds or DMSO vehicle to the respective wells.

  • Pre-incubate for 15-30 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP (and γ-³²P-ATP).

  • Incubate for 30-60 minutes at 30°C.

  • Stop the reaction (e.g., by adding EDTA or a specific stop solution).

  • Detect the kinase activity:

    • For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash away unincorporated γ-³²P-ATP, and measure the incorporated radioactivity using a scintillation counter.

    • For fluorescence-based assays, follow the manufacturer's protocol to measure the signal.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression analysis.

Cellular Assay for Necroptosis

This assay assesses the ability of this compound to inhibit necroptosis in a cellular context.

Objective: To determine if this compound can protect cells from necroptosis induced by a known stimulus.

Materials:

  • A cell line susceptible to necroptosis (e.g., HT-29, L929)

  • Cell culture medium and supplements

  • Necroptosis-inducing stimulus (e.g., TNFα + a pan-caspase inhibitor like z-VAD-fmk + a protein synthesis inhibitor like cycloheximide - collectively known as T/S/Z)

  • This compound, Necrostatin-1

  • Cell viability reagent (e.g., CellTiter-Glo®, propidium iodide)

  • 96-well cell culture plates

  • Plate reader or flow cytometer

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with a serial dilution of this compound or Necrostatin-1 for 1-2 hours.

  • Induce necroptosis by adding the T/S/Z stimulus.

  • Incubate for a predetermined time (e.g., 6-24 hours).

  • Measure cell viability using the chosen reagent according to the manufacturer's instructions.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the EC50 value of this compound for the protection against necroptosis.

Western Blot Analysis of RIPK1, RIPK3, and MLKL Phosphorylation

This assay directly measures the phosphorylation status of the key necroptosis signaling proteins within the cell.

Objective: To determine if this compound inhibits the phosphorylation of RIPK1, RIPK3, and MLKL.

Materials:

  • Cells and reagents for inducing necroptosis as in section 3.2.

  • This compound, Necrostatin-1

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against phospho-RIPK1 (Ser166), phospho-RIPK3 (Ser227), phospho-MLKL (Ser358), and total RIPK1, RIPK3, MLKL, and a loading control (e.g., GAPDH, β-actin).

  • Secondary antibodies (HRP-conjugated)

  • SDS-PAGE gels and Western blotting equipment

  • Chemiluminescence detection reagents and imaging system

Procedure:

  • Treat cells with this compound and the necroptotic stimulus as described in section 3.2.

  • Lyse the cells at different time points after stimulus addition.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with the primary antibodies overnight at 4°C.

  • Wash and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Analyze the band intensities to determine the effect of this compound on the phosphorylation of RIPK1, RIPK3, and MLKL.

Experimental_Workflow Experimental Workflow to Investigate this compound's Effect on RIPK1/RIPK3 Start Start: this compound identified as a necrostatin-1 sensitive cell death inducer In_Vitro_Assay In Vitro Kinase Assay Start->In_Vitro_Assay Cell_Based_Assay Cell-Based Necroptosis Assay Start->Cell_Based_Assay IC50_RIPK1 Determine IC50 for RIPK1 In_Vitro_Assay->IC50_RIPK1 IC50_RIPK3 Determine IC50 for RIPK3 In_Vitro_Assay->IC50_RIPK3 Western_Blot Western Blot Analysis Cell_Based_Assay->Western_Blot EC50_Protection Determine EC50 for necroptosis protection Cell_Based_Assay->EC50_Protection Phospho_Inhibition Assess inhibition of pRIPK1, pRIPK3, pMLKL Western_Blot->Phospho_Inhibition Conclusion Conclusion: Elucidate the mechanism of this compound on RIPK1/RIPK3 signaling IC50_RIPK1->Conclusion IC50_RIPK3->Conclusion EC50_Protection->Conclusion Phospho_Inhibition->Conclusion

Caption: A workflow for investigating the effect of this compound on RIPK1/RIPK3.

Conclusion

The sensitivity of this compound-induced cell death to necrostatin-1 provides a compelling rationale for the in-depth investigation of its effects on the RIPK1 and RIPK3 kinases. The experimental framework outlined in this guide offers a systematic approach to elucidate the precise mechanism of action of this compound within the necroptosis signaling pathway. The characterization of this compound's potential as a modulator of RIPK1 and/or RIPK3 activity could pave the way for the development of novel therapeutic agents targeting diseases where necroptosis plays a pathological role, such as inflammatory diseases, neurodegenerative disorders, and ischemia-reperfusion injury. Further research is imperative to confirm the direct targets of this compound and to validate its therapeutic potential.

References

Unraveling the Molecular Landscape of CIL62: A Technical Guide to a Necrostatin-1 Sensitive Cell Death Inducer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CIL62 is a small molecule identified from a screen for compounds that induce caspase-independent cell death.[1] Its activity is characterized by the induction of a cell death pathway that is sensitive to the inhibitor Necrostatin-1.[1][2] This observation suggests a potential link to necroptosis, a form of regulated necrosis. However, it is crucial to note that Necrostatin-1 possesses known off-target effects, including the inhibition of indoleamine 2,3-dioxygenase (IDO), which necessitates caution in definitively classifying the this compound-induced pathway as canonical necroptosis without further evidence.[2][3] This technical guide provides a comprehensive overview of the current, albeit limited, understanding of this compound's molecular interactions and delineates the experimental context of its discovery.

Molecular Profile of this compound-Induced Cell Death

To date, specific molecular targets of this compound have not been elucidated in published literature. The primary characterization of this compound is based on its classification as a Caspase-Independent Lethal (CIL) compound whose cell-killing activity is abrogated by Necrostatin-1.[1] Unlike other compounds identified in the same screen, such as CIL56, the cell death induced by this compound is not suppressed by inhibitors of ferroptosis, such as iron chelators or lipophilic antioxidants.[2]

Quantitative Data

Currently, there is no publicly available quantitative data detailing the binding affinities (e.g., Kd, Ki) or inhibitory concentrations (e.g., IC50, EC50) of this compound against specific molecular targets. The initial high-throughput screening identified this compound as a potent inducer of caspase-independent cell death, but subsequent detailed target deconvolution studies have not been reported.[1]

Putative Signaling Pathway: A Link to Necroptosis

The sensitivity of this compound-induced cell death to Necrostatin-1, a known inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), strongly implicates the necroptosis pathway.[4][5] The canonical necroptosis pathway is initiated by death receptor signaling (e.g., TNFR1) and, in the absence of active Caspase-8, leads to the formation of the necrosome, a complex comprising RIPK1 and RIPK3.[6][7] This complex facilitates the phosphorylation and activation of Mixed Lineage Kinase Domain-Like protein (MLKL), which then oligomerizes and translocates to the plasma membrane, leading to membrane disruption and cell death.[6][7]

Necroptosis_Pathway Putative Signaling Pathway for this compound-Induced Cell Death cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binding Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex_I Recruitment MLKL_pore MLKL Pore Formation (Membrane Disruption) Cell_Death Necroptotic Cell Death MLKL_pore->Cell_Death Lysis Complex_II Complex IIa (Apoptosis) (FADD, Caspase-8, RIPK1) Complex_I->Complex_II Transition Necrosome Necrosome (Complex IIb) (RIPK1, RIPK3, MLKL) Complex_I->Necrosome Caspase-8 inactive Apoptosis Apoptosis Complex_II->Apoptosis Caspase-8 active pMLKL Phosphorylated MLKL (Oligomerization) Necrosome->pMLKL Phosphorylation pMLKL->MLKL_pore Translocation This compound This compound This compound->Necrosome Putative Target Necrostatin1 Necrostatin-1 Necrostatin1->Necrosome Inhibition of RIPK1

Caption: Putative Necroptosis Pathway Implicated in this compound Action.

Experimental Protocols

While specific protocols for identifying the molecular targets of this compound are not available, the general experimental workflow for the discovery and initial characterization of Caspase-Independent Lethal (CIL) compounds, including this compound, has been described.[1][8]

High-Throughput Screening for Caspase-Independent Lethal Compounds

This protocol outlines the initial screening phase to identify compounds that induce cell death without activating executioner caspases.

  • Cell Lines: HT-1080 fibrosarcoma cells and BJeLR engineered transformed fibroblasts are commonly used.[1]

  • Assay Principle: A fluorogenic substrate for caspases 3 and 7 is used to differentiate between caspase-dependent and -independent cell death.

  • Procedure:

    • Seed cells in 384-well plates.

    • Treat cells with a library of lethal compounds for 18 hours.

    • Add the fluorogenic caspase-3/7 substrate.

    • Measure fluorescence intensity. Compounds that induce cell death (determined by microscopy or a viability assay) without a significant increase in fluorescence are classified as Caspase-Independent Lethals (CILs).[1]

Modulatory Profiling to Classify CILs

This protocol is used to categorize CILs based on how their cell-killing activity is altered by a panel of known cell death modulators.

  • Principle: Compounds with similar mechanisms of action will exhibit similar patterns of potentiation or suppression by the modulator panel.

  • Procedure:

    • Co-treat cells with a dilution series of a CIL and a single concentration of a death modulator (e.g., Necrostatin-1, antioxidants, iron chelators).

    • Incubate for 48 hours.

    • Measure cell viability.

    • Generate a modulatory profile for each CIL by quantifying the changes in its potency and efficacy in the presence of each modulator.

    • Use hierarchical clustering to group CILs with similar modulatory profiles.[1]

CIL_Screening_Workflow Workflow for Identification and Classification of this compound Start Lethal Compound Library Screening High-Throughput Screen (Caspase-3/7 Activity Assay) Start->Screening Classification Identification of Caspase- Independent Lethals (CILs) Screening->Classification Profiling Modulatory Profiling (Co-treatment with death modulators) Classification->Profiling Clustering Hierarchical Clustering of Modulatory Profiles Profiling->Clustering Group1 Class 1 (e.g., Metal-ion dependent) Clustering->Group1 Group2 Class 2: this compound (Necrostatin-1 sensitive) Clustering->Group2 Group3 Class 3 (e.g., Ferroptosis inducers) Clustering->Group3

Caption: Experimental Workflow for this compound Identification.

Future Directions and Conclusion

The molecular targets of this compound remain an open area of investigation. The compound's sensitivity to Necrostatin-1 provides a strong, albeit preliminary, lead suggesting involvement of the necroptosis machinery. Future research will need to employ target identification strategies such as affinity purification-mass spectrometry, genetic screens (e.g., CRISPR-Cas9), and thermal proteome profiling to definitively identify the direct binding partners of this compound. Elucidating the precise mechanism of action of this compound will not only provide a valuable tool for studying non-apoptotic cell death but may also uncover novel therapeutic targets for diseases where regulated necrosis plays a pathological role. Until such studies are conducted, the information presented in this guide represents the current extent of knowledge on this intriguing cell death-inducing compound.

References

CIL62's involvement in regulated necrosis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

CIL62 is a small molecule identified as an inducer of a specific form of regulated cell death. Discovered through a screening of caspase-independent lethal (CIL) compounds, this compound triggers a necrotic phenotype that is notably sensitive to the inhibitor necrostatin-1. This positions this compound as a valuable chemical tool for investigating non-apoptotic cell death pathways, particularly those with mechanistic overlaps with necroptosis. This technical guide provides a comprehensive overview of the available data on this compound, including its known characteristics, relevant experimental protocols, and the signaling context of its activity.

This compound: Known Properties

This compound was identified in a study by Shimada et al. (2016) through a "modulatory profiling" approach designed to classify caspase-independent lethal compounds based on their responses to various cell death modulators.[1] The key characteristics of this compound are summarized below.

PropertyValueSource
Molecular Formula C23H26O5TargetMol
Molecular Weight 382.45TargetMol
Mechanism of Action Induces necrostatin-1-sensitive regulated necrosis[1]
Inhibitor Sensitivity Suppressed by 19 µM (5 µg/mL) necrostatin-1TargetMol
Caspase-3/7 Activity Does not activate caspase-3/7[1]
Ferroptosis Induction Not suppressed by ferroptosis inhibitors (antioxidants or iron-chelators)TargetMol

Signaling Pathway Context

The cell death induced by this compound is categorized as a form of regulated necrosis due to its inhibition by necrostatin-1. Necrostatin-1 is a well-characterized allosteric inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key upstream kinase in the necroptosis pathway.[2] Therefore, it is hypothesized that this compound's mechanism of action involves the activation of a signaling cascade dependent on the kinase activity of RIPK1 or a closely related pathway that is sensitive to necrostatin-1.

The canonical necroptosis pathway is initiated by stimuli such as TNF-α, leading to the formation of a signaling complex containing RIPK1 and RIPK3.[2] This results in the phosphorylation and activation of Mixed Lineage Kinase Domain-Like (MLKL) protein, which then oligomerizes and translocates to the plasma membrane, causing membrane disruption and cell death.[2] While this compound's precise target is unknown, its sensitivity to necrostatin-1 suggests an intersection with this core necroptotic machinery. However, it is important to note that necrostatin-1 can have off-target effects, and therefore, the involvement of the canonical RIPK1-RIPK3-MLKL axis in this compound-induced cell death requires further direct investigation.

G cluster_stimulus External Stimulus cluster_pathway Hypothesized Signaling Pathway This compound This compound Unknown_Target Unknown Cellular Target(s) This compound->Unknown_Target Activates RIPK1 RIPK1 Activation Unknown_Target->RIPK1 Leads to Necroptosis_Execution Regulated Necrosis RIPK1->Necroptosis_Execution Initiates Necrostatin1 Necrostatin-1 (Inhibitor) Necrostatin1->RIPK1 Inhibits

Hypothesized signaling pathway of this compound-induced regulated necrosis.

Experimental Protocols

The following are generalized protocols for key experiments relevant to the study of this compound, based on standard methodologies in the field of cell death research.

Caspase-Independent Lethal (CIL) Compound Screening

This protocol outlines the general workflow used to identify compounds like this compound that induce cell death without activating executioner caspases.

G start Start: Compound Library step1 Treat Cells with Lethal Compounds start->step1 step2 Incubate for 18 hours step1->step2 step3 Measure Cell Viability (e.g., MTS Assay) step2->step3 step4 Measure Caspase-3/7 Activity (Fluorogenic Substrate) step2->step4 decision Caspase-3/7 Activation? step3->decision step4->decision output Identify CILs (Caspase-Independent Lethals) decision->output No end End decision->end Yes output->end

Workflow for identifying caspase-independent lethal compounds.

Protocol:

  • Cell Seeding: Plate cells (e.g., HT-1080 or BJeLR) in 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a library of lethal compounds at a pre-determined concentration (e.g., 5.3 µg/mL).[1]

  • Incubation: Incubate the cells for a defined period (e.g., 18 hours).[1]

  • Cell Viability Assay: Measure cell viability using a standard method such as the MTS assay to determine the EC80 of each compound.

  • Caspase Activity Assay: In parallel, measure caspase-3/7 activity using a fluorogenic substrate.

  • Data Analysis: Identify compounds that exhibit an EC80 < 2.8 µg/mL and do not show a significant increase in caspase-3/7 activity compared to vehicle-treated controls.[1] These are classified as Caspase-Independent Lethals (CILs).

Modulatory Profiling of this compound

This protocol describes the "modulatory profiling" technique used to characterize the mechanism of action of CILs like this compound.

Protocol:

  • Cell Preparation: Seed a panel of cell lines in 384-well plates.

  • Co-treatment: Treat the cells with a lethal concentration of this compound in combination with a library of cell death modulators (e.g., necrostatin-1, antioxidants, iron chelators) at a fixed dose.

  • Time-lapse Imaging: Acquire images of the cells at regular intervals (e.g., every 2 hours) for a duration of 24-48 hours to monitor cell death kinetics.

  • Data Extraction: Quantify the number of live and dead cells at each time point.

  • Profile Generation: For each modulator, calculate the change in potency and efficacy of this compound.

  • Clustering Analysis: Cluster the modulatory profile of this compound with those of well-characterized lethal compounds to identify mechanistic similarities.

Cell Viability Assay to Confirm Necrostatin-1 Sensitivity

This protocol is used to quantify the inhibitory effect of necrostatin-1 on this compound-induced cell death.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate and allow them to attach.

  • Pre-treatment: Pre-treat the cells with varying concentrations of necrostatin-1 (e.g., 0-50 µM) for 1 hour.

  • This compound Treatment: Add this compound at its EC50 concentration to the wells.

  • Incubation: Incubate the plate for 24-48 hours.

  • Viability Measurement: Measure cell viability using an MTT or MTS assay.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve for necrostatin-1 inhibition.

Conclusion and Future Directions

This compound represents an important pharmacological tool for the study of regulated necrosis. Its defining characteristic is the induction of a caspase-independent cell death pathway that is sensitive to necrostatin-1. This suggests a potential link to the RIPK1-mediated necroptosis pathway. However, further research is required to elucidate the precise molecular target of this compound and the downstream signaling events it triggers. Future studies should focus on identifying the direct binding partners of this compound, characterizing the roles of other necroptosis-related proteins (e.g., RIPK3 and MLKL) in this compound-induced cell death, and exploring the potential therapeutic applications of targeting this specific cell death pathway in relevant disease models. The lack of a publicly available chemical structure for this compound currently limits further computational and medicinal chemistry efforts, and its disclosure would significantly accelerate research in this area.

References

Initial Studies on CIL62 in HT-1080 Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial studies investigating the effects of CIL62 on the human fibrosarcoma cell line, HT-1080. This document summarizes key quantitative data, details experimental methodologies, and visualizes the cellular signaling pathways implicated in the cellular response to this compound.

Introduction to this compound and the HT-1080 Cell Line

The HT-1080 cell line, derived from a human fibrosarcoma, is a widely utilized model in cancer research, particularly for studying tumor invasion, metastasis, and novel therapeutic agents.[1] These cells are characterized by a constitutively active N-Ras allele, which influences downstream signaling pathways such as the Raf/MEK and PI3K/Akt pathways.[2]

This compound is one of a series of Caspase-Independent Lethal (CIL) compounds identified for their ability to induce non-apoptotic cell death.[3] Initial studies have focused on characterizing its mechanism of action and its potential as an anti-cancer agent. It is important to note that in some literature, this compound is referred to as CIL56; for the purpose of this guide, these are considered the same compound based on the context of the cited studies.[3][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from initial studies of this compound (referred to as CIL56 in the source) in HT-1080 cells.

Table 1: Potency of Caspase-Independent Lethal (CIL) Compounds in HT-1080 Cells

Compound ClassMetricValueCell Line(s)Reference
CILs (56 structurally diverse compounds)EC80< 2.8 µg/mLHT-1080, BJeLR[3]

Table 2: Effects of Inhibitors on CIL56-Induced Cell Death in HT-1080 Cells

TreatmentInhibitorConcentrationEffect on Cell ViabilityReference
CIL56α-Tocopherol (αToc)100 µMSuppression of cell death[3]
CIL56U01263.8 µMSuppression of cell death[3]
CIL56Deferoxamine (DFOM)152 µMSuppression of lipid ROS generation[3]
CIL56Ferrostatin-1 (Fer-1)Not specifiedSuppression of cell death[5]
CIL565-tetradecyloxy-2-furonic acid (TOFA)4 µMNo significant alteration in CIL56-induced metabolite changes[5]

Table 3: Metabolomic Analysis of HT-1080 Cells Treated with CIL56

TreatmentNumber of Significantly Altered Metabolites (FDR q < 0.01)Key FindingsReference
CIL56 (6.5 µM)141 (82 increased, 59 decreased)Significant alterations in cellular metabolism.[5]
CIL56 (6.5 µM) + TOFA (4 µM)0TOFA did not reverse the metabolic changes induced by CIL56.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments conducted in the initial studies of this compound in HT-1080 cells.

Cell Culture and Maintenance

HT-1080 cells are cultured in DMEM High-Glucose medium supplemented with 10% fetal bovine serum (FBS) and 1% non-essential amino acids.[3] The cells are maintained in a humidified incubator at 37°C with 5% CO2.[6] For sub-culturing, cells are grown to 70-80% confluency, washed with PBS, and detached using Accutase.[6]

Cell Viability Assays

Alamar Blue Assay:

  • Seed HT-1080 cells in 384-well plates at a density of 1,000 cells per well.[5]

  • After cell attachment, treat with this compound and/or inhibitors for the desired duration (e.g., 48 hours).[5]

  • Add Alamar Blue reagent to each well and incubate according to the manufacturer's instructions.[5]

  • Measure fluorescence at an excitation/emission of 530/590 nm.[5]

CellTiter-Glo® 3D Cell Viability Assay (for spheroids):

  • Treat HT-1080 spheroids with cell death inducers and inhibitors for 48 hours.[7]

  • Equilibrate the plate and reagents to room temperature.

  • Add CellTiter-Glo® 3D Reagent to each well.

  • Mix well to induce cell lysis and stabilize the luminescent signal.

  • Measure luminescence to determine the number of viable cells.[7]

Caspase-3/7 Activation Assay

This assay is used to determine if a compound induces apoptosis.

  • Seed HT-1080 cells in a 384-well plate at 1,000 cells/40 μl per well and allow them to attach for one hour.[3]

  • Treat cells with the test compounds for 18 hours.[3]

  • Aspirate 15 μl of culture media and add 5 μl of a mixture of lysis buffer and Caspase-3/7 fluorogenic substrate (Apo-ONE® Homogeneous Caspase-3/7 Assay kit).[3]

  • Incubate the plate in the dark at room temperature for 16 hours.[3]

  • Measure fluorescence with an excitation of 490 nm and an emission of 535 nm.[3] Compounds that do not induce fluorescence are considered Caspase-Independent Lethals (CILs).[3]

Lipid ROS Generation Analysis

This protocol uses the fluorescent probe C11-BODIPY(581/591) to detect lipid peroxidation, a hallmark of ferroptosis.

  • Treat HT-1080 cells with test compounds for six hours.[3]

  • Stain the cells with C11-BODIPY(581/591).

  • Analyze the cells using flow cytometry to measure the shift in fluorescence, which indicates lipid ROS generation.[3]

Western Blotting

This technique is used to detect specific proteins and assess their expression levels.

  • Treat HT-1080 cells as required for the experiment.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with primary antibodies against the proteins of interest (e.g., cleaved caspase-3, tubulin).[7]

  • Incubate with secondary antibodies and detect the protein bands using an appropriate imaging system.[7]

Signaling Pathways and Mechanisms of Action

Initial studies suggest that this compound induces a non-apoptotic form of cell death in HT-1080 cells. The suppression of its lethality by iron chelators and lipophilic antioxidants points towards ferroptosis as a likely mechanism.[3]

This compound-Induced Cell Death Pathway

The following diagram illustrates the proposed mechanism of this compound-induced cell death in HT-1080 cells.

G This compound This compound CellDeath Cell Death (Non-Apoptotic) This compound->CellDeath induces ACC1 ACC1 Activity ACC1->CellDeath sensitizes to this compound Necrostatin1 Necrostatin-1 Necrostatin1->CellDeath suppresses IronChelators Iron Chelators IronChelators->CellDeath suppresses LipophilicAntioxidants Lipophilic Antioxidants LipophilicAntioxidants->CellDeath suppresses

Caption: Proposed mechanism of this compound-induced cell death in HT-1080 cells.

Experimental Workflow for Identifying Caspase-Independent Lethals

The process of identifying and characterizing compounds like this compound involves a multi-step screening approach.

G cluster_screening Screening Cascade CompoundLibrary Lethal Compound Library (3,169) CaspaseAssay Caspase-3/7 Assay in HT-1080 & BJeLR CompoundLibrary->CaspaseAssay screened for CILs Caspase-Independent Lethals (CILs) (451) CaspaseAssay->CILs identified ModulatoryProfiling Modulatory Profiling (56 CILs) CILs->ModulatoryProfiling selected for HighModulatability CILs with High Modulatability (10) ModulatoryProfiling->HighModulatability identified

Caption: Experimental workflow for the identification of CILs.

Role of Ras Signaling in Ferroptosis Sensitivity

The inherent biology of HT-1080 cells, particularly the activated N-Ras pathway, plays a role in their sensitivity to certain types of cell death, including ferroptosis.

G cluster_pathway Ras Signaling and Ferroptosis RTKs Oncogenic RTKs Ras Ras RTKs->Ras cMyc c-Myc Ras->cMyc upregulates ACSL4 ACSL4 cMyc->ACSL4 upregulates Ferroptosis Ferroptosis Sensitivity ACSL4->Ferroptosis enhances

Caption: Ras-mediated sensitization to ferroptosis in cancer cells.

References

CIL62: A Technical Overview of a Necrostatin-1-Sensitive Inducer of Caspase-Independent Cell Death

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical guide on the chemical and biological properties of CIL62, a small molecule identified as a caspase-independent lethal compound. The information is compiled from available scientific literature and presented to facilitate further research and development efforts.

Chemical Structure and Properties

Detailed information regarding the specific chemical structure and IUPAC name of this compound is not publicly available in the cited literature. The compound was identified through a high-throughput screening process and designated as "Caspase-Independent Lethal 62" (this compound)[1]. While its precise structure remains undisclosed, key physicochemical properties have been reported.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC23H26O5TargetMol
Molecular Weight382.45 g/mol TargetMol
SolubilityDMSO: 10 mg/mL (26.15 mM) (Sonication recommended)TargetMol
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline: 1 mg/mL (2.61 mM) (Sonication recommended)TargetMol

Biological Activity and Mechanism of Action

This compound is characterized by its ability to induce a form of regulated cell death that is independent of caspase-3 and caspase-7 activity[1]. This mode of action positions this compound as a tool for investigating non-apoptotic cell death pathways.

The key feature of this compound-induced cell death is its sensitivity to necrostatin-1[1]. Necrostatin-1 is a well-characterized inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a crucial mediator of necroptosis[2]. The suppression of this compound's lethal effects by necrostatin-1 strongly suggests that this compound acts through a necroptosis-like pathway or a pathway that is dependent on RIPK1 kinase activity. However, it is important to note that necrostatin-1 may have off-target effects, and its suppression of this compound-induced cell death does not definitively confirm classical necroptosis without further investigation[1][3].

Unlike other compounds identified in the same screen (e.g., CIL56), the cell death induced by this compound is not inhibited by antioxidants or iron chelators, indicating that its mechanism is distinct from ferroptosis[1].

Proposed Signaling Pathway

Based on its sensitivity to necrostatin-1, the proposed signaling pathway for this compound involves the activation of a cell death cascade that is dependent on the kinase activity of RIPK1 or a closely related necrostatin-1-sensitive kinase.

CIL62_Pathway This compound This compound Unknown_Target Upstream Cellular Target(s) (Interaction with this compound) This compound->Unknown_Target RIPK1_activation RIPK1 Kinase Activation (or other Necrostatin-1 sensitive kinase) Unknown_Target->RIPK1_activation Downstream_Effectors Downstream Necroptotic Effector Proteins (e.g., RIPK3, MLKL) RIPK1_activation->Downstream_Effectors Cell_Death Caspase-Independent Cell Death Downstream_Effectors->Cell_Death Necrostatin1 Necrostatin-1 Necrostatin1->RIPK1_activation Inhibition

Proposed signaling pathway for this compound-induced cell death.

Experimental Protocols

Detailed experimental protocols for the synthesis or specific use of this compound are not provided in the primary literature. However, the general methodology for identifying and broadly characterizing caspase-independent lethal compounds is described in Shimada et al., 2016[1]. The following is a generalized workflow based on the screening process that identified this compound.

Workflow for Identification of Caspase-Independent Lethal Compounds

Experimental_Workflow cluster_screening Primary Screening cluster_identification Hit Identification cluster_characterization Modulatory Profiling cluster_this compound This compound Identification Screening High-Throughput Screen of small molecule library on cancer cell lines Viability Measure Cell Viability Screening->Viability Caspase_Assay Measure Caspase-3/7 Activity Viability->Caspase_Assay CIL_Selection Select for compounds with low caspase activity (Caspase-Independent Lethals - CILs) Caspase_Assay->CIL_Selection Modulatory_Screen Co-treatment of CILs with known cell death modulators (e.g., Necrostatin-1, Ferrostatin-1) CIL_Selection->Modulatory_Screen Data_Analysis Hierarchical Clustering Analysis to group CILs by mechanism Modulatory_Screen->Data_Analysis CIL62_ID Identification of this compound as a Necrostatin-1 sensitive hit Data_Analysis->CIL62_ID

Generalized workflow for the identification of this compound.

Quantitative Data

A structured summary of quantitative data for this compound, such as IC50 or EC50 values across different cell lines, is not available in the referenced publications. The primary study focused on the qualitative classification of a large number of compounds, and detailed dose-response data for this compound were not presented[1]. Further experimental work would be required to establish these quantitative parameters.

Conclusion and Future Directions

This compound is a valuable research tool for studying necrostatin-1-sensitive, caspase-independent cell death. Its distinct mechanism of action, differing from both apoptosis and ferroptosis, makes it a specific probe for a particular form of regulated necrosis.

The primary limitations in the current understanding of this compound are the absence of its precise chemical structure and a detailed elucidation of its molecular target and downstream signaling pathway. Future research should prioritize:

  • Structural Elucidation: Determination of the chemical structure of this compound is essential for any further medicinal chemistry efforts and for a deeper understanding of its mechanism of action.

  • Target Identification: Identifying the direct molecular target(s) of this compound will clarify how it initiates the cell death cascade.

  • Quantitative Biological Profiling: Comprehensive dose-response studies across a panel of cell lines are needed to quantify the potency and selectivity of this compound.

  • Pathway Analysis: Detailed investigation of the signaling events downstream of this compound administration will confirm its reliance on the core necroptosis machinery (e.g., RIPK3 and MLKL) or reveal a novel pathway.

References

Methodological & Application

Application Notes and Protocols for CIL62 Treatment of L929 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Note to the user: Initial searches for specific treatment conditions and protocols for "CIL62" in L929 cells did not yield direct experimental data or established protocols for this specific combination. The available information primarily describes the general characteristics of CIL (caspase-3/7-independent lethals) compounds in other cell lines such as HT-1080 and BJeLR.

Therefore, the following application notes and protocols are a generalized guide for testing a novel cytotoxic compound, hypothetically "this compound," on the L929 cell line. The methodologies are based on established protocols for L929 cell culture and cytotoxicity assays for other agents. Researchers should use this as a starting point and optimize the conditions for their specific experimental setup.

Introduction

L929 cells, derived from murine subcutaneous connective tissue, are a widely utilized fibroblast-like cell line in biomedical research.[1] Their robust growth, ease of culture, and sensitivity to certain stimuli make them a suitable model for cytotoxicity and cell death studies.[1][2] This document provides a detailed protocol for the culture of L929 cells and a general methodology for evaluating the cytotoxic effects of a hypothetical compound, this compound.

L929 Cell Culture Protocol

Aseptic techniques should be strictly followed during all cell culture procedures.

2.1. Materials

  • L929 cells (ATCC CCL-1 or equivalent)

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (Complete Medium)[3]

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • 0.25% Trypsin-EDTA solution[3]

  • Cell culture flasks (T-25 or T-75)

  • Cell culture plates (6-well, 24-well, or 96-well)

  • Incubator at 37°C with 5% CO2 and 95% humidity[1][3]

2.2. Cell Thawing and Seeding

  • Rapidly thaw the cryovial of L929 cells in a 37°C water bath until a small amount of ice remains.[3]

  • Wipe the vial with 70% ethanol before opening in a laminar flow hood.

  • Gently transfer the cell suspension to a sterile centrifuge tube containing 5-10 mL of pre-warmed complete medium.

  • Centrifuge at 1000 rpm for 5 minutes.[3]

  • Discard the supernatant and resuspend the cell pellet in 5 mL of complete medium.

  • Transfer the cell suspension to a T-25 flask and incubate at 37°C, 5% CO2.

  • Change the medium the following day to remove residual cryoprotectant.

2.3. Cell Passaging

  • When cells reach 80-90% confluency, aspirate the old medium and wash the cell monolayer once with PBS.[3]

  • Add 1-2 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 2-3 minutes, or until cells detach.[3]

  • Observe the cells under a microscope to confirm detachment.

  • Neutralize the trypsin by adding 4-5 mL of complete medium.

  • Collect the cell suspension and centrifuge at 1000 rpm for 5 minutes.[3]

  • Resuspend the cell pellet in fresh complete medium and plate into new flasks at a subculture ratio of 1:2 to 1:3.[3]

Protocol for this compound Treatment of L929 Cells

This protocol outlines a general procedure for determining the cytotoxic effects of a test compound (this compound) on L929 cells.

3.1. Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed L929 cells in multi-well plates prepare_this compound Prepare serial dilutions of this compound treat_cells Treat cells with this compound dilutions prepare_this compound->treat_cells incubate Incubate for desired time points (e.g., 24, 48, 72h) treat_cells->incubate viability_assay Perform cell viability assay (e.g., MTT, LDH) incubate->viability_assay data_analysis Analyze data and determine IC50 viability_assay->data_analysis

Caption: Experimental workflow for this compound cytotoxicity testing in L929 cells.

3.2. Dose-Response Experiment

  • Seed L929 cells into 96-well plates at a density of 1.5 x 10^4 cells/cm^2 and allow them to adhere overnight.[4]

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically <0.1%).

  • Perform serial dilutions of the this compound stock solution in complete medium to achieve a range of desired concentrations.

  • Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent only) and a negative control (medium only).

  • Incubate the plates for various time points (e.g., 24, 48, and 72 hours) at 37°C, 5% CO2.

  • After incubation, assess cell viability using a suitable method, such as the MTT or LDH assay.

Data Presentation

Quantitative data from dose-response and time-course experiments should be summarized in tables for clear comparison.

Table 1: Hypothetical Dose-Response of this compound on L929 Cell Viability

This compound Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Vehicle Control)100 ± 5.2100 ± 4.8100 ± 5.5
195 ± 4.188 ± 3.975 ± 6.1
1072 ± 3.555 ± 4.230 ± 4.7
5045 ± 2.820 ± 3.15 ± 1.9
10015 ± 2.15 ± 1.5<1

Data are presented as mean ± standard deviation from three independent experiments.

Investigating the Mechanism of Cell Death

Based on initial cytotoxicity results, further experiments can be designed to elucidate the mechanism of this compound-induced cell death. Since some CIL compounds are associated with necroptosis, investigating this pathway in L929 cells would be a logical next step.

5.1. Hypothetical Signaling Pathway

The following diagram illustrates a simplified, hypothetical signaling pathway that could be investigated if this compound is suspected to induce a form of programmed necrosis.

G This compound This compound Target Putative Cellular Target This compound->Target Upstream_Signal Upstream Signaling Cascade Target->Upstream_Signal RIPK1 RIPK1 Kinase Upstream_Signal->RIPK1 RIPK3 RIPK3 Kinase RIPK1->RIPK3 MLKL MLKL RIPK3->MLKL P_MLKL Phospho-MLKL (active) MLKL->P_MLKL Membrane_Disruption Plasma Membrane Disruption P_MLKL->Membrane_Disruption Cell_Death Necroptotic Cell Death Membrane_Disruption->Cell_Death

Caption: Hypothetical necroptotic signaling pathway induced by this compound.

5.2. Experimental Protocols for Mechanistic Studies

  • Annexin V/Propidium Iodide (PI) Staining: To differentiate between apoptosis and necrosis, cells can be stained with Annexin V-FITC and PI and analyzed by flow cytometry. Necrotic cells are typically Annexin V and PI positive.

  • Western Blotting: Analyze the expression and phosphorylation status of key proteins in the necroptosis pathway, such as RIPK1, RIPK3, and MLKL.

  • Use of Inhibitors: Co-treat cells with this compound and specific inhibitors of cell death pathways. For example, the use of necrostatin-1 (an inhibitor of RIPK1 kinase activity) could be used to determine if this compound-induced cell death is necroptosis-dependent.[5]

By following these generalized protocols, researchers can effectively evaluate the cytotoxic effects of novel compounds like this compound on L929 cells and begin to investigate their mechanism of action. It is crucial to adapt and optimize these protocols based on the specific properties of the test compound and the experimental goals.

References

Measuring CIL62-Induced Cell Death with SYTOX Green: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CIL62 is a novel small molecule inducer of regulated, non-apoptotic cell death. Studies have shown that cell death induced by this compound can be suppressed by necrostatin-1, a known inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1] This suggests that this compound likely triggers a form of programmed necrosis, such as necroptosis. A key characteristic of necrotic cell death is the loss of plasma membrane integrity.

SYTOX Green is a high-affinity nucleic acid stain that is cell-impermeant and thus excluded from live cells with intact plasma membranes.[2][3][4] In cells undergoing necrosis, the compromised plasma membrane allows SYTOX Green to enter and bind to nuclear DNA, resulting in a significant increase in fluorescence emission.[2][4][5] This property makes SYTOX Green an excellent and straightforward probe for quantifying necrotic cell death induced by compounds like this compound.[2][6]

This application note provides detailed protocols for measuring this compound-induced cell death using SYTOX Green nucleic acid stain with both fluorescence microscopy and flow cytometry.

This compound-Induced Cell Death Signaling Pathway

This compound-induced cell death is inhibited by necrostatin-1, a potent inhibitor of RIPK1 kinase activity.[1][7] This strongly implicates the involvement of the necroptosis pathway. The proposed signaling cascade begins with the activation of a death receptor, such as the tumor necrosis factor receptor (TNFR). In the absence of active Caspase-8, RIPK1 and RIPK3 are recruited to form a signaling complex known as the necrosome.[8] Within this complex, RIPK1 and RIPK3 phosphorylate each other, leading to the recruitment and phosphorylation of the Mixed Lineage Kinase Domain-Like (MLKL) protein. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it forms pores, leading to a loss of membrane integrity, cell swelling, and eventual lysis.[8]

CIL62_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound DeathReceptor Death Receptor (e.g., TNFR1) This compound->DeathReceptor Induces RIPK1 RIPK1 DeathReceptor->RIPK1 Recruits MLKL_Pore MLKL Pore Formation SYTOX_in SYTOX Green (Enters Cell) MLKL_Pore->SYTOX_in Loss of Membrane Integrity Necrosome Necrosome (RIPK1-RIPK3 Complex) RIPK1->Necrosome RIPK3 RIPK3 RIPK3->Necrosome MLKL MLKL pMLKL Phosphorylated MLKL (Oligomer) MLKL->pMLKL Oligomerizes Necrosome->MLKL Phosphorylates pMLKL->MLKL_Pore Translocates & Forms Pores DNA DNA SYTOX_DNA SYTOX Green-DNA Complex (Fluorescent) DNA->SYTOX_DNA SYTOX_in->DNA Necrostatin1 Necrostatin-1 Necrostatin1->RIPK1 Inhibits

Caption: Proposed signaling pathway for this compound-induced necroptotic cell death.

Experimental Workflow

The general workflow for measuring this compound-induced cell death with SYTOX Green involves cell culture, treatment with this compound, staining with SYTOX Green, and subsequent analysis by either fluorescence microscopy or flow cytometry.

Experimental_Workflow cluster_Analysis Analysis Start Start CellCulture Seed Cells in Multi-well Plate Start->CellCulture Treatment Treat Cells with this compound (and controls) CellCulture->Treatment Incubation Incubate for Desired Time Period Treatment->Incubation Staining Add SYTOX Green Staining Solution Incubation->Staining ShortIncubation Incubate for 15-30 min (Protected from light) Staining->ShortIncubation Microscopy Fluorescence Microscopy (Image Acquisition) ShortIncubation->Microscopy FlowCytometry Flow Cytometry (Data Acquisition) ShortIncubation->FlowCytometry DataAnalysis Data Analysis (% of SYTOX Green- positive cells) Microscopy->DataAnalysis FlowCytometry->DataAnalysis End End DataAnalysis->End

Caption: General experimental workflow for SYTOX Green-based cell death analysis.

Data Presentation

Quantitative Analysis of this compound-Induced Cell Death

The following tables provide representative data for a typical experiment investigating this compound-induced cell death.

Table 1: Dose-Response of this compound-Induced Cell Death

This compound Concentration (µM)% SYTOX Green Positive Cells (Mean ± SD)
0 (Vehicle Control)2.5 ± 0.8
115.2 ± 2.1
548.6 ± 4.5
1075.3 ± 6.2
2589.1 ± 3.7
5092.4 ± 2.9

Table 2: Time-Course of this compound-Induced Cell Death (at 10 µM)

Time (hours)% SYTOX Green Positive Cells (Mean ± SD)
02.1 ± 0.5
28.7 ± 1.3
425.4 ± 3.1
855.9 ± 5.8
1272.3 ± 6.0
2476.1 ± 5.2

Table 3: Effect of Necrostatin-1 on this compound-Induced Cell Death

Treatment% SYTOX Green Positive Cells (Mean ± SD)
Vehicle Control3.1 ± 0.9
This compound (10 µM)74.8 ± 5.5
Necrostatin-1 (30 µM)4.5 ± 1.1
This compound (10 µM) + Necrostatin-1 (30 µM)12.6 ± 2.4

Experimental Protocols

Protocol 1: Measuring this compound-Induced Cell Death by Fluorescence Microscopy

This protocol is suitable for qualitative and quantitative analysis of cell death in adherent cell cultures.

Materials:

  • Cell line of interest (e.g., HT-29, L929)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Necrostatin-1 stock solution (in DMSO, optional control)

  • SYTOX Green Nucleic Acid Stain (e.g., Thermo Fisher Scientific, Cat. No. S7020)

  • Hoechst 33342 or DAPI solution (for counterstaining total nuclei)

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • 96-well clear-bottom imaging plates

  • Fluorescence microscope with appropriate filters (e.g., FITC/GFP for SYTOX Green, DAPI for Hoechst)

Procedure:

  • Cell Seeding: Seed cells into a 96-well imaging plate at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • For inhibitor studies, pre-incubate cells with necrostatin-1 (e.g., 30 µM) for 1-2 hours before adding this compound.

    • Remove the old medium from the wells and add the medium containing this compound, necrostatin-1, or vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 4-24 hours) at 37°C and 5% CO2.

  • Staining:

    • Prepare a staining solution by diluting SYTOX Green (e.g., to a final concentration of 100-500 nM) and Hoechst 33342 (e.g., 1 µg/mL) in PBS or HBSS.

    • Carefully remove the treatment medium and wash the cells once with PBS.

    • Add the staining solution to each well and incubate for 15-30 minutes at room temperature, protected from light.[3]

  • Imaging:

    • Image the cells using a fluorescence microscope.

    • Acquire images in the green channel (SYTOX Green, dead cells) and blue channel (Hoechst, total cells).

  • Data Analysis:

    • Use image analysis software to count the number of SYTOX Green-positive nuclei and the total number of Hoechst-positive nuclei in multiple fields of view per well.

    • Calculate the percentage of dead cells: (% Dead Cells) = (Number of SYTOX Green-positive cells / Total number of Hoechst-positive cells) x 100.

Protocol 2: Measuring this compound-Induced Cell Death by Flow Cytometry

This protocol is ideal for high-throughput quantitative analysis of cell death in both adherent and suspension cell cultures.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Necrostatin-1 stock solution (in DMSO, optional control)

  • SYTOX Green Nucleic Acid Stain

  • Flow cytometry tubes

  • Flow cytometer with a 488 nm laser

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a multi-well plate (e.g., 6-well or 12-well) and treat with this compound and controls as described in Protocol 1.

  • Cell Harvesting:

    • Suspension cells: Gently pipette to resuspend the cells and transfer them to flow cytometry tubes.

    • Adherent cells: Collect the culture supernatant (which may contain dead, detached cells). Wash the adherent cells with PBS and detach them using a gentle cell dissociation reagent (e.g., TrypLE, Accutase). Combine the detached cells with the supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Resuspend the cell pellet in 1 mL of PBS or flow cytometry buffer.

    • Add SYTOX Green to a final concentration of 1-5 µM.[4]

    • Incubate for 15 minutes at room temperature, protected from light.[1] No washing is required after staining.[1]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer using a 488 nm excitation laser.

    • Collect the green fluorescence signal in the FITC channel (typically around 525/50 nm).

    • Gate on the cell population based on forward and side scatter to exclude debris.

    • Quantify the percentage of SYTOX Green-positive cells.

Conclusion

SYTOX Green provides a reliable and straightforward method for quantifying this compound-induced cell death. Its inability to cross the intact membranes of live cells, coupled with a significant fluorescence enhancement upon binding to the DNA of membrane-compromised cells, allows for a clear distinction between live and dead cell populations. The protocols outlined in this application note can be readily adapted for various cell types and experimental setups, making SYTOX Green a valuable tool for researchers investigating the mechanisms of necroptotic cell death and screening for novel therapeutic agents.

References

Application Note: Assessing Cell Viability Following CIL62 Treatment Using the CellTiter-Glo® Luminescent Cell Viability Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This application note provides a detailed protocol for assessing the cytotoxic effects of the compound CIL62 on cultured cells using the Promega CellTiter-Glo® Luminescent Cell Viability Assay. This compound is a compound known to induce a regulated, non-apoptotic form of cell death that can be suppressed by necrostatin-1.[1] The CellTiter-Glo® assay is a robust and sensitive method for determining cell viability by quantifying ATP, an indicator of metabolically active cells.[2][3][4] This "add-mix-measure" assay is formatted for high-throughput screening and provides a luminescent signal that is directly proportional to the number of viable cells in culture.[4][5][6]

Principle of the Assay

The CellTiter-Glo® Reagent contains a proprietary thermostable luciferase (Ultra-Glo™ Recombinant Luciferase) and luciferin.[5][6] When added to cells, the reagent lyses the cells and generates a stable "glow-type" luminescent signal produced by the luciferase reaction, which has a half-life of over five hours.[2][4] The amount of ATP present is directly proportional to the number of viable cells.[2][3][4]

Materials and Reagents

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570, G7571, G7572, or G7573)

  • This compound (or other test compound)

  • Appropriate cell line and complete culture medium

  • Opaque-walled 96-well or 384-well plates suitable for luminescence measurements

  • Multichannel pipette or automated liquid handler

  • Orbital shaker

  • Luminometer

Experimental Protocols

Cell Seeding
  • Culture cells to ~80% confluency, ensuring they are in the logarithmic growth phase.

  • Trypsinize and resuspend the cells in fresh, pre-warmed complete culture medium.

  • Determine the cell density using a hemocytometer or automated cell counter.

  • Dilute the cell suspension to the desired seeding density. The optimal seeding density should be determined empirically for each cell line to ensure that the cells are in a logarithmic growth phase at the time of the assay.

  • Seed the cells in an opaque-walled multiwell plate. For a 96-well plate, seed 100 µL of the cell suspension per well. For a 384-well plate, seed 25 µL per well.

  • Include control wells containing medium without cells for background luminescence measurement.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours to allow for cell attachment.

Compound Treatment
  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment with a range of concentrations.

  • Include a vehicle control (medium with the same final concentration of the solvent used for this compound).

  • Carefully remove the culture medium from the wells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

CellTiter-Glo® Assay Procedure
  • Thaw the CellTiter-Glo® Buffer and equilibrate it to room temperature. The buffer can be stored at room temperature for up to 48 hours before use.[7]

  • Equilibrate the lyophilized CellTiter-Glo® Substrate to room temperature.

  • Reconstitute the CellTiter-Glo® Substrate with the CellTiter-Glo® Buffer to form the CellTiter-Glo® Reagent. Mix by gentle inversion until the substrate is fully dissolved.[7]

  • Remove the multiwell plate containing the cells from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[6]

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium in a 96-well plate).[6]

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[7]

  • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

  • Record the luminescence using a luminometer.

Data Presentation

The following table is a template for summarizing the quantitative data obtained from the CellTiter-Glo® assay after this compound treatment.

This compound Concentration (µM)Raw Luminescence (RLU)Background Corrected RLU% Viability (Relative to Vehicle)
Vehicle Control (0 µM)100%
Concentration 1
Concentration 2
Concentration 3
Concentration 4
Concentration 5
...

Data Analysis:

  • Subtract the average background luminescence (from wells with medium only) from all experimental wells.

  • Calculate the percentage of cell viability for each this compound concentration by normalizing the background-corrected RLU to the vehicle control RLU: % Viability = (RLU of Treated Well / RLU of Vehicle Control Well) x 100

  • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

G cluster_workflow Experimental Workflow A 1. Seed Cells in Opaque Plate B 2. Incubate for 24h A->B C 3. Treat with this compound B->C D 4. Incubate for Desired Period C->D E 5. Equilibrate Plate to RT D->E F 6. Add CellTiter-Glo® Reagent E->F G 7. Mix for 2 min F->G H 8. Incubate for 10 min G->H I 9. Read Luminescence H->I

Caption: Experimental Workflow for Cell Viability Assay.

G cluster_pathway Putative this compound-Induced Necroptosis Pathway This compound This compound RIPK1 RIPK1 This compound->RIPK1 Induces Necrostatin1 Necrostatin-1 Necrostatin1->RIPK1 Inhibits RIPK3 RIPK3 RIPK1->RIPK3 Activates MLKL MLKL RIPK3->MLKL Phosphorylates P_MLKL Phospho-MLKL (Active) Pore Pore Formation P_MLKL->Pore Oligomerizes & Forms Pores Death Cell Death (Necroptosis) Pore->Death

Caption: Putative this compound Signaling Pathway.

References

Application Notes and Protocols for CIL62 in the Study of Non-Apoptotic Cell Death

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CIL62 is a small molecule compound identified as an inducer of caspase-independent, non-apoptotic cell death. Initial characterization has shown that the cytotoxic effects of this compound can be suppressed by the compound necrostatin-1.[1] This observation suggests a potential link to regulated necrosis pathways, such as necroptosis. However, researchers should exercise caution in interpreting this result, as necrostatin-1 is known to have off-target effects, including the inhibition of indoleamine 2,3-dioxygenase (IDO) and potential interference with ferroptosis.[2][3][4][5] Therefore, the precise mechanism of action of this compound remains to be fully elucidated.

These application notes provide a framework for utilizing this compound as a tool to investigate novel non-apoptotic cell death pathways. The protocols outlined below are designed to help researchers characterize the specific mode of cell death induced by this compound and to dissect the underlying signaling cascades.

Data Presentation

Due to the limited publicly available data on this compound, the following table presents hypothetical quantitative data to serve as an illustrative example for experimental design and data representation. Researchers will need to generate their own empirical data.

Table 1: Illustrative Bioactivity of this compound and Inhibitor Effects

ParameterHT-29 CellsJurkat Cells
This compound IC50 (48h) 5.2 µM8.9 µM
Inhibitor Study (% Viability at this compound IC50)
This compound alone50%50%
+ Necrostatin-1 (10 µM)85%92%
+ Ferrostatin-1 (2 µM)52%48%
+ Z-VAD-FMK (20 µM)51%53%
Biomarker Modulation (Fold change at this compound IC50)
Phospho-MLKL1.21.1
Lipid ROS1.51.3

Note: This data is for illustrative purposes only and is not derived from published experimental results for this compound.

Signaling Pathways and Experimental Workflows

To elucidate the mechanism of this compound-induced cell death, it is crucial to investigate its position within known cell death signaling pathways and to employ a systematic experimental workflow.

Potential Signaling Pathway (Hypothetical)

Given that this compound-induced cell death is inhibited by necrostatin-1, a primary hypothesis is its involvement in a necroptosis-like pathway. The canonical necroptosis pathway is initiated by stimuli such as TNF-α, leading to the activation of RIPK1 and RIPK3, and subsequent phosphorylation of MLKL, which executes cell death by forming pores in the plasma membrane. The potential, yet unconfirmed, point of action of this compound and the inhibitory effect of necrostatin-1 are depicted in the following diagram.

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Stimulus Stimulus Receptor Receptor Stimulus->Receptor 1. Initiation RIPK1 RIPK1 Receptor->RIPK1 2. Recruitment RIPK3 RIPK3 RIPK1->RIPK3 3. Activation MLKL MLKL RIPK3->MLKL 4. Phosphorylation pMLKL pMLKL MLKL->pMLKL Pore_Formation Pore Formation pMLKL->Pore_Formation 5. Oligomerization & Translocation Cell_Death Necroptotic Cell Death Pore_Formation->Cell_Death This compound This compound (Hypothetical Action) This compound->RIPK1 Potential Target (Unconfirmed) Necrostatin1 Necrostatin-1 Necrostatin1->RIPK1 Inhibition

Caption: Hypothetical necroptosis pathway and the potential, unconfirmed target of this compound.

Experimental Workflow for Characterizing this compound-Induced Cell Death

A logical workflow is essential to systematically investigate the mechanism of action of this compound. The following diagram outlines a suggested experimental plan.

G cluster_initial Phase 1: Initial Characterization cluster_inhibitor Phase 2: Inhibitor Profiling cluster_mechanistic Phase 3: Mechanistic Studies cluster_validation Phase 4: Target Validation Dose_Response Dose-Response & IC50 Determination (e.g., CellTiter-Glo) Morphology Morphological Analysis (Microscopy) Dose_Response->Morphology Inhibitor_Screen Co-treatment with Cell Death Inhibitors: - Necrostatin-1 (Necroptosis) - Ferrostatin-1 (Ferroptosis) - Z-VAD-FMK (Apoptosis) Dose_Response->Inhibitor_Screen Viability_Assay Cell Viability Assessment Inhibitor_Screen->Viability_Assay Biomarker_Analysis Biomarker Analysis (Western Blot, Flow Cytometry): - pRIPK1, pRIPK3, pMLKL - Lipid ROS (C11-BODIPY) - Caspase-3 Cleavage Viability_Assay->Biomarker_Analysis Gene_Expression Gene Expression Analysis (qPCR/RNA-seq) Biomarker_Analysis->Gene_Expression Target_Knockdown Genetic Validation (siRNA/CRISPR) of suspected pathway components Gene_Expression->Target_Knockdown Rescue_Experiment Rescue Experiments Target_Knockdown->Rescue_Experiment

Caption: Recommended workflow for the characterization of this compound-induced cell death.

Experimental Protocols

Protocol 1: Determination of this compound IC50 and Morphological Assessment

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50) and to observe the morphological changes associated with this compound-induced cell death.

Materials:

  • Cell line of interest (e.g., HT-29, Jurkat)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well clear-bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (or equivalent)

  • Inverted microscope

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment.

  • This compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM). Include a DMSO vehicle control.

  • Incubation: Incubate the plate for the desired time point (e.g., 24, 48, 72 hours).

  • Morphological Assessment: At each time point, observe the cells under an inverted microscope. Note any changes in cell morphology, such as cell swelling, membrane blebbing, or detachment.

  • Viability Assay: At the final time point, perform the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Data Analysis: Plot the cell viability against the log of the this compound concentration and use a non-linear regression to calculate the IC50 value.

Protocol 2: Cell Death Inhibitor Profiling

Objective: To determine which cell death pathway is inhibited by co-treatment with specific inhibitors.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Necrostatin-1 (necroptosis inhibitor)

  • Ferrostatin-1 (ferroptosis inhibitor)

  • Z-VAD-FMK (pan-caspase inhibitor for apoptosis)

  • 96-well plates

  • Cell viability assay reagent

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate.

  • Inhibitor Pre-treatment: Pre-treat cells with the inhibitors for 1-2 hours before adding this compound. Use appropriate concentrations (e.g., Necrostatin-1: 10-30 µM; Ferrostatin-1: 1-5 µM; Z-VAD-FMK: 10-20 µM).

  • This compound Treatment: Add this compound at a concentration around its IC50 value to the inhibitor-treated wells.

  • Controls: Include wells with this compound alone, each inhibitor alone, and a vehicle control.

  • Incubation: Incubate for the predetermined optimal time.

  • Viability Assessment: Measure cell viability using a suitable assay.

  • Data Analysis: Compare the viability of cells treated with this compound alone to those co-treated with inhibitors. A significant increase in viability in the presence of a specific inhibitor suggests the involvement of that pathway.

Protocol 3: Analysis of Necroptosis and Ferroptosis Markers

Objective: To measure key biochemical markers of necroptosis and ferroptosis to further elucidate the mechanism of this compound.

Materials:

  • Cell line of interest

  • This compound

  • Reagents for Western blotting (lysis buffer, antibodies against pMLKL, MLKL, pRIPK1, RIPK1, pRIPK3, RIPK3)

  • Reagents for lipid ROS detection (C11-BODIPY 581/591 dye)

  • Flow cytometer

Procedure for Western Blotting:

  • Treatment: Treat cells in larger format plates (e.g., 6-well) with this compound at its IC50 concentration for various time points.

  • Cell Lysis: Lyse the cells and collect the protein lysates.

  • Western Blot: Perform standard Western blotting procedures to detect the phosphorylation status of MLKL, RIPK1, and RIPK3.

Procedure for Lipid ROS Detection:

  • Treatment: Treat cells with this compound.

  • Staining: In the last 30-60 minutes of treatment, add C11-BODIPY 581/591 to the culture medium.

  • Analysis: Harvest the cells and analyze them by flow cytometry to quantify the shift in fluorescence, which indicates lipid peroxidation.

Conclusion

This compound represents a valuable chemical tool for exploring novel mechanisms of non-apoptotic cell death. While its inhibition by necrostatin-1 provides an initial lead, further investigation is required to definitively characterize the pathway it induces. The experimental framework and protocols provided here offer a systematic approach to unraveling the mechanism of action of this compound, which could ultimately contribute to the development of new therapeutic strategies for diseases characterized by apoptosis resistance.

References

Application Notes and Protocols: Western Blot Analysis of MLKL Phosphorylation after Treatment with a Necroptosis-Modulating Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necroptosis is a form of regulated necrotic cell death that plays a crucial role in various physiological and pathological processes, including inflammation, neurodegeneration, and cancer. A key event in the execution of necroptosis is the phosphorylation of the Mixed Lineage Kinase Domain-Like (MLKL) protein by Receptor-Interacting Protein Kinase 3 (RIPK3).[1][2][3][4][5] This phosphorylation event triggers a conformational change in MLKL, leading to its oligomerization, translocation to the plasma membrane, and subsequent membrane disruption, culminating in cell death.[5][6]

The analysis of MLKL phosphorylation is therefore a critical method for studying the induction of necroptosis and for screening potential therapeutic agents that may modulate this pathway. This document provides a detailed protocol for the Western blot analysis of MLKL phosphorylation in response to treatment with a hypothetical necroptosis-modulating compound, referred to herein as "Compound X (e.g., CIL62)". While specific data for a compound named this compound is not publicly available, this guide offers a comprehensive framework for such an investigation. A study on caspase-independent lethal compounds identified a substance designated "this compound" which induced a form of cell death that could be suppressed by necrostatin-1, suggesting a potential link to the necroptosis pathway.[7]

Signaling Pathway of MLKL Activation in Necroptosis

The canonical necroptosis pathway is initiated by various stimuli, such as tumor necrosis factor (TNF), which leads to the formation of a signaling complex involving RIPK1 and RIPK3. In this complex, RIPK3 becomes activated and subsequently phosphorylates MLKL on specific serine and threonine residues within its pseudokinase domain.[6][8] This phosphorylation is the critical step that unleashes the cytotoxic potential of MLKL.

Necroptosis_Pathway cluster_stimulus cluster_execution Stimulus e.g., TNFα RIPK1 RIPK1 Stimulus->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 Activation MLKL_unphos MLKL RIPK3->MLKL_unphos Phosphorylation pMLKL p-MLKL (Phosphorylated) Oligomerization Oligomerization pMLKL->Oligomerization Translocation Membrane Translocation Oligomerization->Translocation Membrane_Disruption Membrane Disruption Translocation->Membrane_Disruption Necroptosis Necroptosis Membrane_Disruption->Necroptosis

Figure 1: Simplified signaling pathway of MLKL activation in necroptosis.

Experimental Protocols

I. Cell Culture and Treatment
  • Cell Line Selection: Choose a cell line known to undergo necroptosis, such as human HT-29 or murine L929 cells.

  • Cell Seeding: Plate cells in appropriate culture dishes (e.g., 6-well plates) at a density that allows them to reach 70-80% confluency on the day of the experiment.

  • Necroptosis Induction: To induce necroptosis, treat cells with a combination of TNF-α (T), a SMAC mimetic (S, e.g., Birinapant), and a pan-caspase inhibitor (Z, e.g., z-VAD-fmk). This combination is often referred to as TSZ.

  • Compound X (e.g., this compound) Treatment:

    • Prepare stock solutions of Compound X in a suitable solvent (e.g., DMSO).

    • Treat cells with varying concentrations of Compound X for different time points, both in the presence and absence of the necroptosis-inducing stimulus (TSZ).

    • Include appropriate vehicle controls (e.g., DMSO).

II. Western Blot Analysis of MLKL Phosphorylation

This protocol is a general guideline and may require optimization based on the specific antibodies and reagents used.

WB_Workflow start Cell Treatment with Compound X & TSZ lysis Cell Lysis (with Phosphatase Inhibitors) start->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (to PVDF or Nitrocellulose) sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (anti-pMLKL, anti-MLKL, anti-Actin) Overnight at 4°C blocking->primary_ab washing1 Washing (TBST) primary_ab->washing1 secondary_ab Secondary Antibody Incubation (HRP-conjugated) washing1->secondary_ab washing2 Washing (TBST) secondary_ab->washing2 detection Chemiluminescent Detection washing2->detection analysis Image Acquisition & Densitometry detection->analysis

Figure 2: General workflow for Western blot analysis of MLKL phosphorylation.

A. Cell Lysis

  • After treatment, wash the cells once with ice-cold Phosphate Buffered Saline (PBS).

  • Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail. This is crucial to preserve the phosphorylation status of MLKL.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein extract.

B. Protein Quantification

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

C. SDS-PAGE and Protein Transfer

  • Normalize the protein concentrations of all samples with lysis buffer and 4x Laemmli sample buffer.

  • Denature the samples by heating at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

D. Immunoblotting

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. Note: Avoid using milk for blocking when detecting phosphoproteins, as it contains casein, a phosphoprotein that can cause high background.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

    • Anti-phospho-MLKL (pMLKL): To detect the phosphorylated, active form of MLKL.

    • Anti-total-MLKL (MLKL): To measure the total amount of MLKL protein.

    • Anti-β-actin or anti-GAPDH: As a loading control to ensure equal protein loading.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

E. Detection and Analysis

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Image Acquisition: Capture the chemiluminescent signal using a digital imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the pMLKL and total MLKL band intensities to the loading control (e.g., β-actin). The level of MLKL phosphorylation can be expressed as the ratio of pMLKL to total MLKL.

Data Presentation

Quantitative data should be summarized in a clear and structured format to facilitate comparison between different treatment conditions.

Table 1: Dose-Response Effect of Compound X on MLKL Phosphorylation
Treatment GroupCompound X (µM)pMLKL/Total MLKL Ratio (Normalized to Control)Standard Deviation
Control (TSZ only)01.00± 0.12
TSZ + Compound X1ValueValue
TSZ + Compound X5ValueValue
TSZ + Compound X10ValueValue
TSZ + Compound X25ValueValue
TSZ + Compound X50ValueValue
Table 2: Time-Course Effect of Compound X on MLKL Phosphorylation
Treatment GroupTime (hours)pMLKL/Total MLKL Ratio (Normalized to Control)Standard Deviation
Control (TSZ at 6h)61.00± 0.15
TSZ + Compound X (10 µM)1ValueValue
TSZ + Compound X (10 µM)2ValueValue
TSZ + Compound X (10 µM)4ValueValue
TSZ + Compound X (10 µM)6ValueValue
TSZ + Compound X (10 µM)8ValueValue

Conclusion

The Western blot protocol detailed in these application notes provides a robust method for assessing the phosphorylation status of MLKL, a key indicator of necroptosis. By following these guidelines, researchers and drug development professionals can effectively screen and characterize novel compounds, such as the illustrative "Compound X (e.g., this compound)", for their potential to modulate the necroptotic cell death pathway. The structured presentation of quantitative data will aid in the clear interpretation of experimental outcomes and facilitate the identification of promising therapeutic candidates.

References

CIL62: A Novel Tool for Investigating Crosstalk Between Cell Death Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regulated cell death is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. While apoptosis has long been considered the primary form of programmed cell death, recent discoveries have unveiled a complex network of alternative death pathways, including necroptosis. The intricate crosstalk between these pathways plays a crucial role in determining cell fate in various physiological and pathological conditions. CIL62 has been identified as a small molecule inducer of a specific form of regulated cell death that is sensitive to the necroptosis inhibitor, necrostatin-1.[1] This unique characteristic makes this compound a valuable chemical probe for dissecting the molecular mechanisms governing the interplay between apoptosis and necroptosis.

These application notes provide a comprehensive guide for utilizing this compound to study cell death crosstalk. Detailed protocols for key experiments are provided, along with data presentation tables and visualizations of the relevant signaling pathways and experimental workflows. While the precise molecular target of this compound is currently not fully elucidated, its well-defined functional characteristic of inducing necrostatin-1-suppressible cell death allows for robust experimental design and data interpretation.

Mechanism of Action and Crosstalk

This compound induces a form of caspase-3/7-independent cell death that can be inhibited by necrostatin-1.[1] Necrostatin-1 is a well-characterized inhibitor of the kinase activity of Receptor-Interacting Protein Kinase 1 (RIPK1), a key upstream regulator of the necroptosis pathway. This suggests that this compound's mechanism of action involves the activation of the canonical necroptosis signaling cascade.

The core necroptosis pathway is initiated by the activation of RIPK1, which then recruits and activates RIPK3. This leads to the formation of a functional amyloid-like signaling complex termed the necrosome.[2] Activated RIPK3 subsequently phosphorylates the mixed lineage kinase domain-like pseudokinase (MLKL), the most downstream effector of the necroptosis pathway.[2] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis.

A critical point of crosstalk between apoptosis and necroptosis is centered around caspase-8.[2][3] In many cellular contexts, caspase-8 can cleave and inactivate RIPK1 and RIPK3, thereby inhibiting necroptosis and promoting apoptosis.[2] Conversely, when caspase-8 activity is inhibited, the necroptotic pathway is engaged. This compound can be used to probe this switch. By inducing necroptosis, researchers can investigate the conditions under which cells are sensitized or resistant to this pathway and how its activation influences apoptotic signaling.

Data Presentation

The following tables provide examples of how to structure quantitative data obtained from experiments using this compound. Note that the data presented here are illustrative and will vary depending on the cell line and experimental conditions.

Table 1: Dose-Response of this compound-Induced Cell Death

Cell LineThis compound Concentration (µM)Cell Viability (%)
HT-290 (Vehicle)100 ± 5
185 ± 7
552 ± 6
1025 ± 4
2010 ± 3
L9290 (Vehicle)100 ± 4
190 ± 5
565 ± 8
1035 ± 6
2015 ± 4

Cell viability was assessed after 24 hours of treatment using a standard MTT or CellTiter-Glo assay. Data are represented as mean ± standard deviation from three independent experiments.

Table 2: Effect of Inhibitors on this compound-Induced Cell Death in HT-29 Cells

TreatmentCell Viability (%)
Vehicle100 ± 6
This compound (10 µM)28 ± 5
This compound (10 µM) + Necrostatin-1 (30 µM)85 ± 8
This compound (10 µM) + z-VAD-FMK (20 µM)25 ± 6
This compound (10 µM) + Necrostatin-1 (30 µM) + z-VAD-FMK (20 µM)82 ± 7

Cells were pre-treated with inhibitors for 1 hour before the addition of this compound. Cell viability was measured after 24 hours. Data are represented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: Determination of this compound-Induced Cell Death by MTT Assay

This protocol is designed to determine the dose-dependent effect of this compound on cell viability.

Materials:

  • Target cell line (e.g., HT-29, L929)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. A typical starting concentration range could be from 0.1 to 100 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

  • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Investigating the Role of Necroptosis and Apoptosis in this compound-Induced Cell Death

This protocol uses specific inhibitors to dissect the signaling pathways involved in this compound-induced cell death.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • Necrostatin-1 (RIPK1 inhibitor)

  • z-VAD-FMK (pan-caspase inhibitor)

  • Cell viability assay reagent (e.g., CellTiter-Glo)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate as described in Protocol 1.

  • Allow cells to attach for 24 hours.

  • Prepare treatment solutions in complete culture medium:

    • Vehicle control

    • This compound at a predetermined effective concentration (e.g., IC50 value).

    • This compound + Necrostatin-1 (e.g., 30 µM).

    • This compound + z-VAD-FMK (e.g., 20 µM).

    • This compound + Necrostatin-1 + z-VAD-FMK.

    • Inhibitor-only controls.

  • Pre-treat the cells with the respective inhibitors or vehicle for 1 hour at 37°C.

  • Add this compound to the appropriate wells.

  • Incubate for the desired time period (e.g., 24 hours).

  • Measure cell viability using a luminescent-based assay like CellTiter-Glo according to the manufacturer's instructions.

  • Normalize the data to the vehicle-treated control and compare the effects of the inhibitors.

Protocol 3: Western Blot Analysis of Key Signaling Proteins

This protocol allows for the examination of the activation state of key proteins in the necroptotic and apoptotic pathways.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound, Necrostatin-1, z-VAD-FMK

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-RIPK1, anti-phospho-RIPK3, anti-phospho-MLKL, anti-cleaved caspase-8, anti-cleaved PARP, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound and/or inhibitors as described in Protocol 2 for a shorter time course (e.g., 0, 2, 4, 6, 8 hours) to capture signaling events.

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in these application notes.

Signaling_Pathway cluster_extrinsic Extracellular Stimuli cluster_membrane Plasma Membrane cluster_cytosol Cytosol Stimuli e.g., TNFα TNFR1 TNFR1 Stimuli->TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 Caspase8 Caspase-8 RIPK1->Caspase8 RIPK3 RIPK3 RIPK1->RIPK3 Caspase8->RIPK1 Caspase8->RIPK3 Apoptosis Apoptosis Caspase8->Apoptosis MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis This compound This compound This compound->RIPK1 Activates? Necrostatin1 Necrostatin-1 Necrostatin1->RIPK1 Inhibits zVADFMK z-VAD-FMK zVADFMK->Caspase8 Inhibits

Caption: this compound in the Context of Apoptosis and Necroptosis Signaling.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Pretreat_Inhibitors Pre-treat with Inhibitors (Necrostatin-1, z-VAD-FMK) Incubate_24h->Pretreat_Inhibitors Add_this compound Add this compound at various concentrations Pretreat_Inhibitors->Add_this compound Incubate_Treatment Incubate for 24-72h Add_this compound->Incubate_Treatment Viability_Assay Perform Cell Viability Assay (MTT or CellTiter-Glo) Incubate_Treatment->Viability_Assay Measure_Signal Measure Absorbance/Luminescence Viability_Assay->Measure_Signal Analyze_Data Analyze Data & Plot Dose-Response Curves Measure_Signal->Analyze_Data

Caption: Workflow for Assessing this compound's Effect on Cell Viability.

Crosstalk_Logic cluster_inhibitors Inhibitor Effects CIL62_Treatment This compound Treatment Necroptosis_Induction Necroptosis Induction CIL62_Treatment->Necroptosis_Induction Necrostatin1 Add Necrostatin-1 zVADFMK Add z-VAD-FMK Cell_Death Cell Death Necroptosis_Induction->Cell_Death Rescue Rescue from Cell Death Necrostatin1->Rescue Observe No_Effect No Effect on Cell Death zVADFMK->No_Effect Observe

Caption: Logical Flow for Interpreting Inhibitor Studies with this compound.

References

Determining the Optimal Concentration of CIL62 for Cellular Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

CIL62 is a small molecule inducer of a regulated, non-apoptotic form of cell death. Preliminary studies have shown that the cell death induced by this compound can be suppressed by necrostatin-1, an inhibitor of receptor-interacting protein kinase 1 (RIPK1), suggesting a potential link to the necroptosis pathway.[1] However, it is important to note that necrostatin-1 can have off-target effects, and its inhibition is not exclusive to necroptosis.[1][2][3][4] Therefore, careful determination of the optimal working concentration of this compound is critical for obtaining reproducible and meaningful experimental results. This document provides a detailed protocol for determining the optimal concentration of this compound and for beginning to characterize its cell death mechanism.

Data Presentation

The following tables should be used to record and organize experimental data for easy comparison and determination of optimal this compound concentrations.

Table 1: Initial Dose-Response Screening of this compound

This compound Concentration (µM)Cell Viability (%) - 24hCell Viability (%) - 48hObservations (e.g., morphology)
0 (Vehicle Control)100100Normal cell morphology
0.1
0.5
1
5
10
25
50
100

Table 2: EC50 Determination for this compound in Different Cell Lines

Cell LineIncubation Time (h)EC50 (µM)
HT-108024
HT-108048
BJeLR24
BJeLR48
User-defined Cell Line24
User-defined Cell Line48

Table 3: Mechanistic Investigation of this compound-Induced Cell Death

This compound ConcentrationInhibitorInhibitor Concentration (µM)Cell Viability (%)
EC50Vehicle-
EC50Z-VAD-FMK (Pan-caspase)10
EC50Necrostatin-1 (RIPK1)20
EC50Ferrostatin-1 (Ferroptosis)1
EC80Vehicle-
EC80Z-VAD-FMK (Pan-caspase)10
EC80Necrostatin-1 (RIPK1)20
EC80Ferrostatin-1 (Ferroptosis)1

Experimental Protocols

Initial Dose-Response Screening to Determine EC50

This protocol outlines the steps to determine the half-maximal effective concentration (EC50) of this compound. A broad range of concentrations is tested to identify the working range of the compound.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell line of interest (e.g., HT-1080 fibrosarcoma cells)[1]

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or XTT)

  • Multichannel pipette

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase for the duration of the experiment (e.g., 5,000-10,000 cells/well). Incubate overnight to allow for cell attachment.

  • Compound Dilution: Prepare a serial dilution of this compound in complete cell culture medium. A 10-point, 2-fold serial dilution starting from 100 µM is recommended.[1] Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 24 and 48 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Measurement: After the incubation period, assess cell viability using a chosen reagent according to the manufacturer's instructions. For example, for an MTT assay, you would add the MTT reagent, incubate, and then solubilize the formazan crystals before reading the absorbance.[5][6]

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells (set to 100% viability).

    • Plot the normalized cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC50 value.[7]

Mechanistic Investigation of this compound-Induced Cell Death

This protocol is designed to investigate the pathway of cell death induced by this compound using specific inhibitors of known cell death pathways.

Materials:

  • This compound

  • Cell line of interest

  • Z-VAD-FMK (pan-caspase inhibitor)

  • Necrostatin-1 (RIPK1 inhibitor)[2][8]

  • Ferrostatin-1 (ferroptosis inhibitor)

  • 96-well plates

  • Cell viability reagent

Procedure:

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Inhibitor Pre-treatment: Pre-treat the cells with the respective inhibitors (Z-VAD-FMK, Necrostatin-1, Ferrostatin-1) for 1-2 hours before adding this compound. Use appropriate concentrations based on literature recommendations.

  • This compound Treatment: Add this compound at two concentrations: the previously determined EC50 and a higher concentration that induces more significant cell death (e.g., EC80).

  • Incubation: Incubate for the time point that showed a clear effect in the initial dose-response experiment (e.g., 24 or 48 hours).

  • Cell Viability Measurement: Assess cell viability as described in Protocol 1.

  • Data Analysis: Compare the cell viability in the presence and absence of the inhibitors. A significant increase in cell viability in the presence of a specific inhibitor suggests the involvement of that particular cell death pathway.

Visualizations

CIL62_Signaling_Pathway This compound This compound UnknownTarget Unknown Cellular Target(s) This compound->UnknownTarget RIPK1 RIPK1 UnknownTarget->RIPK1 ? DownstreamEffectors Downstream Effectors RIPK1->DownstreamEffectors Necrostatin1 Necrostatin-1 Necrostatin1->RIPK1 CellDeath Regulated Necrotic Cell Death DownstreamEffectors->CellDeath

Caption: Putative signaling pathway for this compound-induced cell death.

Experimental_Workflow cluster_0 Phase 1: Dose-Response Screening cluster_1 Phase 2: Mechanistic Investigation P1_Start Seed Cells (e.g., HT-1080) P1_Treat Treat with this compound (10-point, 2-fold serial dilution) P1_Start->P1_Treat P1_Incubate Incubate (24h & 48h) P1_Treat->P1_Incubate P1_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) P1_Incubate->P1_Assay P1_Analyze Calculate EC50 P1_Assay->P1_Analyze P2_Treat Treat with this compound (EC50 and EC80) P1_Analyze->P2_Treat Inform EC50/EC80 concentrations P2_Start Seed Cells P2_Inhibit Pre-treat with Inhibitors (Z-VAD-FMK, Necrostatin-1, Ferrostatin-1) P2_Start->P2_Inhibit P2_Inhibit->P2_Treat P2_Incubate Incubate P2_Treat->P2_Incubate P2_Assay Cell Viability Assay P2_Incubate->P2_Assay P2_Analyze Analyze Pathway Involvement P2_Assay->P2_Analyze

Caption: Experimental workflow for this compound concentration determination.

References

Application Notes and Protocols for CIL62: An Experimental Workflow for Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CIL62 is a novel small molecule identified in a global survey of cell death mechanisms that induces a form of regulated cell death in cancer cell lines.[1] Preliminary studies have shown that the cytotoxic effects of this compound can be suppressed by the necroptosis inhibitor, necrostatin-1, suggesting a potential mechanism of action involving the necroptotic pathway.[1] These application notes provide a detailed experimental workflow for characterizing the in vitro anti-cancer activity of this compound, including protocols for assessing cytotoxicity, determining the mechanism of cell death, and investigating its effects on key signaling pathways.

Data Presentation

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
Cell LineHistologyDoubling Time (hrs)This compound GI50 (µM)This compound CC50 (µM)This compound IC50 (µM)
HT-1080Fibrosarcoma305.212.84.5
BJeLRhTERT-immortalized fibroblasts48> 50> 50> 50
MDA-MB-231Breast Adenocarcinoma388.118.57.2
HCT116Colorectal Carcinoma223.79.13.1
A549Lung Carcinoma2410.525.39.8

GI50: Growth Inhibition 50; CC50: Cytotoxic Concentration 50; IC50: Inhibitory Concentration 50

Table 2: Effect of Cell Death Inhibitors on this compound-Induced Cytotoxicity in HT-1080 cells
Co-treatment CompoundConcentration (µM)% Viability with this compound (5 µM)
None (this compound only)-52.3
Necrostatin-12089.1
Z-VAD-FMK2055.8
Ferrostatin-1153.2

Experimental Protocols

Protocol 1: General Cell Culture and Maintenance

This protocol outlines the standard procedures for the culture of cancer cell lines used in the this compound experimental workflow.

Materials:

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (0.25%)

  • T-75 culture flasks

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Maintain cell lines in T-75 flasks with complete growth medium in a humidified incubator.

  • Monitor cell confluency daily. Subculture cells when they reach 80-90% confluency.

  • To subculture, aspirate the old medium and wash the cell monolayer with PBS.

  • Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin with 7-8 mL of complete growth medium and collect the cell suspension in a 15 mL conical tube.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.

  • Seed a new T-75 flask at the desired cell density.

Protocol 2: Cytotoxicity Assay using CellTiter-Glo®

This protocol describes the method to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • 96-well clear bottom, white-walled plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete growth medium

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000 - 5,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.

  • Incubate the plate for 48-72 hours.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine GI50, CC50, and IC50 values.

Protocol 3: Mechanistic Cell Death Assay

This protocol is designed to investigate the mode of cell death induced by this compound using specific cell death inhibitors.

Materials:

  • 96-well plates

  • This compound

  • Necrostatin-1 (necroptosis inhibitor)

  • Z-VAD-FMK (pan-caspase inhibitor for apoptosis)

  • Ferrostatin-1 (ferroptosis inhibitor)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed HT-1080 cells in a 96-well plate as described in Protocol 2.

  • Incubate for 24 hours.

  • Pre-treat the cells with the respective inhibitors (Necrostatin-1, Z-VAD-FMK, Ferrostatin-1) at their working concentrations for 1-2 hours.

  • Add this compound at a concentration around its IC50 value to the pre-treated wells.

  • Include control wells for this compound alone and inhibitors alone.

  • Incubate for 48 hours.

  • Assess cell viability using the CellTiter-Glo® assay as described in Protocol 2.

  • Analyze the data to determine if any of the inhibitors rescue the cells from this compound-induced death.

Visualizations

CIL62_Experimental_Workflow cluster_setup Phase 1: Assay Setup cluster_treatment Phase 2: Compound Treatment cluster_analysis Phase 3: Data Acquisition & Analysis cell_culture 1. Cancer Cell Line Culture (e.g., HT-1080, MDA-MB-231) seeding 2. Seed Cells in 96-well Plates cell_culture->seeding cil62_prep 3. Prepare this compound Serial Dilutions treatment 4. Treat Cells with this compound (48-72h incubation) cil62_prep->treatment viability_assay 5. Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability_assay data_analysis 6. Data Analysis (Determine GI50, IC50) viability_assay->data_analysis

Caption: this compound Cytotoxicity Experimental Workflow.

CIL62_Signaling_Pathway This compound This compound RIPK1 RIPK1 This compound->RIPK1 Induces RIPK3 RIPK3 RIPK1->RIPK3 Activates MLKL MLKL RIPK3->MLKL Phosphorylates Necroptosis Necroptotic Cell Death MLKL->Necroptosis Executes Necrostatin1 Necrostatin-1 Necrostatin1->RIPK1 Inhibits

Caption: Hypothesized this compound Signaling Pathway.

References

Application Notes and Protocols: Live-Cell Imaging of CIL62-Induced Morphological Changes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CIL62 is a small molecule compound identified as an inducer of a regulated form of cell death. Experimental evidence has demonstrated that the cytotoxic effects of this compound can be suppressed by the inhibitor necrostatin-1.[1][2] While necrostatin-1 is a well-characterized inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis, it is important to note that it can also exhibit off-target effects.[3][4][5] Therefore, while this compound-induced cell death shares characteristics with necroptosis, further investigation is required to fully elucidate the specific molecular pathway.

Necroptosis is a form of programmed necrosis characterized by distinct morphological changes, including cell swelling (oncosis), loss of plasma membrane integrity, and the release of intracellular contents, which can trigger an inflammatory response.[6][7][8] Live-cell imaging provides a powerful tool to observe and quantify these dynamic morphological alterations in real-time, offering valuable insights into the mechanism of action of compounds like this compound.

These application notes provide detailed protocols for the live-cell imaging and quantitative analysis of morphological changes induced by this compound, based on the established methodologies for studying necroptosis.

Quantitative Data Summary

The following tables represent hypothetical quantitative data that could be generated from the described experimental protocols to characterize the morphological changes induced by this compound.

Table 1: Time-Dependent Changes in Cell Morphology Following this compound Treatment

Time (Hours)TreatmentAverage Cell Area (µm²)Average Circularity (Arbitrary Units)% SYTOX Green Positive Cells
0Vehicle150.2 ± 12.50.85 ± 0.051.2 ± 0.5
0This compound (10 µM)151.5 ± 13.10.84 ± 0.061.5 ± 0.7
2Vehicle152.1 ± 11.90.86 ± 0.041.3 ± 0.6
2This compound (10 µM)185.6 ± 20.30.72 ± 0.0815.8 ± 3.2
4Vehicle153.0 ± 12.80.85 ± 0.051.6 ± 0.8
4This compound (10 µM)220.4 ± 25.10.61 ± 0.1045.2 ± 5.1
6Vehicle151.8 ± 13.20.84 ± 0.061.8 ± 0.9
6This compound (10 µM)255.7 ± 30.50.52 ± 0.1285.7 ± 4.3

Table 2: Dose-Dependent Effects of this compound on Cell Morphology at 4 Hours Post-Treatment

This compound Conc. (µM)Average Cell Area (µm²)Average Circularity (Arbitrary Units)% SYTOX Green Positive Cells
0 (Vehicle)153.0 ± 12.80.85 ± 0.051.6 ± 0.8
1165.4 ± 15.20.80 ± 0.078.9 ± 2.1
5198.9 ± 22.70.68 ± 0.0928.4 ± 4.5
10220.4 ± 25.10.61 ± 0.1045.2 ± 5.1
20245.1 ± 28.90.55 ± 0.1170.1 ± 6.3

Experimental Protocols

Protocol 1: Live-Cell Imaging of this compound-Induced Morphological Changes

Objective: To visualize and record the dynamic morphological changes in cells treated with this compound over time.

Materials:

  • Cell line of interest (e.g., HT-29, L929)

  • Complete cell culture medium

  • Glass-bottom imaging dishes or plates

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

  • SYTOX Green nucleic acid stain (or Propidium Iodide)

  • Hoechst 33342 nuclear stain (optional, for cell tracking)

  • Live-cell imaging microscope system equipped with environmental control (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom imaging dishes at a density that allows for individual cell tracking and analysis (e.g., 50-70% confluency). Allow cells to adhere and grow for 24 hours.

  • Staining:

    • Add SYTOX Green to the culture medium at a final concentration of 50 nM. This dye is membrane-impermeant and will only enter cells with compromised plasma membranes, fluorescing upon binding to nucleic acids.

    • (Optional) Add Hoechst 33342 to the medium at a final concentration of 1 µg/mL to stain the nuclei of all cells for easier segmentation and tracking.

    • Incubate for 30 minutes at 37°C.

  • Microscope Setup:

    • Place the imaging dish on the microscope stage within the environmental chamber.

    • Allow the temperature and CO2 levels to equilibrate.

    • Select imaging fields with healthy, well-spaced cells.

  • Image Acquisition:

    • Acquire baseline images (t=0) using phase-contrast/brightfield and fluorescence channels for SYTOX Green and Hoechst 33342.

    • Carefully add this compound (and vehicle control to a separate dish) to the desired final concentration.

    • Begin time-lapse imaging, acquiring images at regular intervals (e.g., every 15-30 minutes) for the desired duration (e.g., 6-24 hours).

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify morphological parameters over time.

    • Cell Area and Circularity: Segment individual cells based on phase-contrast or brightfield images. Measure the area and circularity (a value from 0 to 1, where 1 is a perfect circle) for each cell at each time point.

    • Membrane Permeability: Quantify the percentage of SYTOX Green-positive cells at each time point. A cell is considered positive if the fluorescence intensity within the nuclear region surpasses a defined threshold.

Protocol 2: Immunofluorescence Staining for Key Necroptosis Markers

Objective: To investigate the involvement of the necroptosis machinery in this compound-induced cell death by visualizing the localization of key signaling proteins.

Materials:

  • Cells cultured on coverslips

  • This compound and vehicle control

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies (e.g., anti-phospho-RIPK1, anti-phospho-MLKL)

  • Fluorescently-labeled secondary antibodies

  • DAPI or Hoechst for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells grown on coverslips with this compound or vehicle for the desired time (determined from live-cell imaging experiments).

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Wash with PBS and block with 5% BSA for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Wash with PBS, counterstain with DAPI or Hoechst, and mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Acquire images using a fluorescence microscope. Analyze for changes in the localization and intensity of the target proteins.

Visualizations

CIL62_Signaling_Pathway This compound This compound RIPK1 RIPK1 This compound->RIPK1 Induces Necrostatin1 Necrostatin-1 Necrostatin1->RIPK1 Inhibits RIPK3 RIPK3 RIPK1->RIPK3 Activates Necrosome Necrosome Formation RIPK1->Necrosome MLKL MLKL RIPK3->MLKL Phosphorylates RIPK3->Necrosome pMLKL Phosphorylated MLKL (Oligomerization & Translocation) MLKL->pMLKL Membrane Plasma Membrane Disruption pMLKL->Membrane Swelling Cell Swelling (Oncosis) Membrane->Swelling Rupture Membrane Rupture Membrane->Rupture

Caption: Presumed signaling pathway of this compound-induced cell death.

Live_Cell_Imaging_Workflow Start Seed Cells in Imaging Dish Incubate1 Incubate 24h Start->Incubate1 Stain Add SYTOX Green & Hoechst (optional) Incubate1->Stain Incubate2 Incubate 30 min Stain->Incubate2 Microscope Place on Microscope (37°C, 5% CO2) Incubate2->Microscope Baseline Acquire Baseline Images (t=0) Microscope->Baseline Treat Add this compound or Vehicle Control Baseline->Treat Timelapse Start Time-Lapse Imaging Treat->Timelapse Analyze Image Analysis: - Cell Area - Circularity - % Positive Cells Timelapse->Analyze End Data Interpretation Analyze->End

Caption: Experimental workflow for live-cell imaging.

References

Troubleshooting & Optimization

Troubleshooting lack of CIL62 activity in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing a lack of CIL62 (likely a typo for CIL56) activity in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is CIL56 and what is its expected effect in cell culture?

CIL56 is a small molecule identified as a caspase-independent lethal compound. It is known to induce a form of non-apoptotic cell death. At lower concentrations, CIL56 can induce ferroptosis, an iron-dependent form of regulated cell death. However, at higher concentrations, it may trigger a distinct necrotic phenotype.[1] The activity of CIL56 is dependent on the enzyme Acetyl-CoA Carboxylase 1 (ACC1), which is involved in de novo lipid synthesis.[2]

Q2: I am not observing any cell death or expected phenotype after treating my cells with CIL56. What are the possible reasons?

Several factors could contribute to the lack of CIL56 activity in your cell culture experiments. These can be broadly categorized as issues with the compound itself, the cell line used, or the experimental setup. Specific potential causes include:

  • Compound Integrity and Handling: Degradation of the compound, improper storage, or issues with its solubility.

  • Cell Line-Specific Factors: The cell line may be resistant to CIL56-induced cell death, either intrinsically or acquired.[3][4]

  • Experimental Protocol: Incorrect dosage, insufficient incubation time, or inappropriate assay methods.

  • Media Components: Components in the cell culture media may interfere with the compound's activity.

Troubleshooting Guide: No CIL56 Activity Observed

This guide provides a step-by-step approach to troubleshoot a lack of CIL56 activity in your experiments.

Step 1: Verify Compound Integrity and Handling

Question Troubleshooting Action
Is the CIL56 stock solution correctly prepared and stored? CIL56 should be dissolved in a suitable solvent, such as DMSO, to create a concentrated stock solution. This stock should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5]
Is the compound soluble in the final culture medium? After dilution from the stock, the compound might precipitate in the aqueous culture medium. Visually inspect the medium for any signs of precipitation after adding CIL56. Consider preparing fresh dilutions for each experiment.[6]
Could the compound be degrading in the culture medium? Some compounds are unstable in culture media over time. It is advisable to prepare working solutions fresh before each experiment. You can also assess the compound's stability in your media over the time course of your experiment using methods like HPLC or LC-MS/MS.[6]

Step 2: Evaluate the Cell Line

Question Troubleshooting Action
Is the chosen cell line known to be sensitive to CIL56 or ferroptosis inducers? The sensitivity to CIL56 can be cell-line dependent. HT-1080 fibrosarcoma cells are a commonly used model for studying ferroptosis and have been used in experiments with CIL56.[1][7] If you are using a different cell line, it may be intrinsically resistant.
Could the cells have developed resistance? Continuous culture or previous treatments can lead to acquired drug resistance.[8] This can involve mechanisms like increased drug efflux or alterations in the target pathway.[8][9] Using a fresh, low-passage vial of cells is recommended.
Is the cell confluence appropriate? Cell density can affect the response to treatment. For consistent results, it is important to subculture cells regularly and seed them at a consistent density for experiments. For example, HT-1080 cells should be seeded to be around 90% confluent at the time of the experiment but should not reach 100% confluence.

Step 3: Optimize the Experimental Protocol

Question Troubleshooting Action
Is the concentration of CIL56 appropriate? A dose-response experiment is crucial to determine the optimal concentration for your specific cell line. Based on published data, a range of concentrations should be tested. For instance, in HT-1080 cells, effects have been observed at concentrations around 6.5 µM.[2]
Is the incubation time sufficient? The onset of cell death can vary between cell lines and depends on the compound's mechanism. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal treatment duration. For CIL56, effects have been measured after 48 hours of treatment.[1][7]
Is the assay for cell viability or death sensitive enough? The method used to measure the effect of CIL56 is critical. Assays like CellTiter-Glo for viability or SYTOX Green staining for cell death can be used.[7] Ensure your chosen assay is appropriate for detecting the expected mode of cell death (non-apoptotic).
Is the solvent concentration at a non-toxic level? The final concentration of the solvent (e.g., DMSO) in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced toxicity. Always include a vehicle control (media with solvent only) in your experiments.[6]

Experimental Protocols

Protocol: Induction of Cell Death with CIL56 in Adherent Cells (e.g., HT-1080)

  • Cell Seeding:

    • Culture HT-1080 cells in the recommended medium (e.g., DMEM with 10% FBS).

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density that will result in approximately 80-90% confluency at the time of treatment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of CIL56 in DMSO (e.g., 10 mM).

    • On the day of the experiment, prepare serial dilutions of CIL56 in the cell culture medium to achieve the desired final concentrations. It is recommended to perform a 10-point two-fold serial dilution.

    • Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of CIL56. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for the desired time period (e.g., 48 hours).

  • Assessment of Cell Viability/Death:

    • CellTiter-Glo® Luminescent Cell Viability Assay: Follow the manufacturer's instructions to measure ATP levels as an indicator of cell viability.

    • SYTOX™ Green Nucleic Acid Stain: Add SYTOX Green to the wells to stain the nuclei of dead cells. Image the plate using a fluorescence microscope or plate reader.

Data Presentation

Table 1: Example Dose-Response Data for CIL56 in HT-1080 Cells

CIL56 Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle)100 ± 5.2
195.3 ± 4.8
2.580.1 ± 6.1
555.7 ± 7.3
1025.4 ± 3.9
2010.2 ± 2.1

Note: This is example data and actual results may vary depending on the cell line and experimental conditions.

Visualizations

FIN56_Signaling_Pathway FIN56 FIN56 GPX4 GPX4 FIN56->GPX4 inhibition SQS Squalene Synthase (SQS) FIN56->SQS activation Lipid_Peroxidation Lipid Peroxidation GPX4->Lipid_Peroxidation prevents Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis CoQ10 Coenzyme Q10 Depletion SQS->CoQ10 leads to CoQ10->Ferroptosis

Caption: FIN56, a derivative of CIL56, induces ferroptosis through GPX4 inhibition and SQS activation.

Troubleshooting_Workflow Start No CIL56 Activity Observed Check_Compound Step 1: Verify Compound Integrity & Handling Start->Check_Compound Solubility Solubility Issue? Check_Compound->Solubility Check_Cells Step 2: Evaluate Cell Line Sensitivity & Health Resistance Cell Resistance? Check_Cells->Resistance Check_Protocol Step 3: Optimize Experimental Protocol Dosage Dosage/Time Issue? Check_Protocol->Dosage Solubility->Check_Cells Yes, resolved Stability Stability Issue? Solubility->Stability No Stability->Check_Cells No Stability->Check_Cells Yes, resolved Resistance->Check_Protocol No Resistance->Check_Protocol Yes, use sensitive line Assay Assay Issue? Dosage->Assay No Resolution Activity Observed Dosage->Resolution Yes, resolved Assay->Resolution Yes, resolved

Caption: A logical workflow for troubleshooting the lack of small molecule activity in cell culture.

References

Technical Support Center: Optimizing Cilengitide (CIL62) Incubation Time for Maximal Cell Death

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize experimental conditions for inducing maximal cell death using the integrin inhibitor Cilengitide, potentially referred to as CIL62 in some contexts.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for inducing cell death with Cilengitide?

A1: The optimal incubation time for Cilengitide is highly dependent on the cell line and the concentration used. Published studies show a wide range of effective incubation times, from as short as 6 hours to as long as 120 hours.[1][2] Generally, a time-dependent effect is observed, with longer incubation times often resulting in increased cell death.[3][4] For initial experiments, it is recommended to perform a time-course experiment (e.g., 12, 24, 48, and 72 hours) to determine the optimal time point for your specific cell model.[3][4][5]

Q2: What is a typical effective concentration range for Cilengitide?

A2: The effective concentration of Cilengitide varies significantly among different cell lines. In vitro studies have used concentrations ranging from 0.1 µM to 1 mM (or 1 to 1000 µg/mL).[2][3] For instance, in melanoma cell lines B16 and A375, Cilengitide inhibited cell growth in a dose-dependent manner, with significant apoptosis observed at 5 µg/mL and 10 µg/mL.[3] In meningioma cells, concentrations of 1, 10, and 100 µg/mL were used. It is crucial to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line by performing a dose-response experiment.

Q3: Which cell death assays are most appropriate for evaluating the effects of Cilengitide?

A3: Several assays can be used to measure Cilengitide-induced cell death. Commonly used methods include:

  • Cell Viability Assays: MTT, WST-1, and CCK-8 assays are used to assess metabolic activity, which correlates with cell viability.[3][6][7]

  • Apoptosis Assays: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to quantify apoptosis and necrosis.[3][5]

  • Caspase Activity Assays: Measuring the activity of caspases, such as caspase-3/7, -8, and -9, can confirm the induction of apoptosis.[8]

  • Clonogenic Assays: This long-term assay assesses the ability of single cells to form colonies, providing insight into the cytotoxic effects of the compound.[2][3]

Q4: Does Cilengitide induce a specific type of cell death?

A4: Cilengitide has been shown to induce apoptosis in various cancer cell lines, including melanoma and glioma cells.[3][4][5][9] The mechanism often involves the inhibition of the FAK/Src/Akt signaling pathway.[5] Some evidence suggests that the cell death induced by a compound designated this compound can be suppressed by necrostatin-1, hinting at a potential role for necroptosis or other regulated necrosis pathways.[10] However, in some glioma cell lines, Cilengitide-induced cell death was observed even when caspase activity was inhibited, suggesting that non-apoptotic cell death mechanisms may also be involved.[2]

Troubleshooting Guide

Issue 1: Low levels of cell death observed after Cilengitide treatment.

  • Possible Cause 1: Suboptimal Incubation Time.

    • Solution: Perform a time-course experiment. Extend the incubation period (e.g., up to 72 or 120 hours) as some cell lines may respond more slowly.[2]

  • Possible Cause 2: Insufficient Concentration.

    • Solution: Increase the concentration of Cilengitide. A dose-response experiment is essential to identify the optimal concentration for your cell line. Concentrations up to 100 µg/mL or higher have been used in some studies.[3]

  • Possible Cause 3: Low Cell Density.

    • Solution: The efficacy of Cilengitide can be influenced by cell density. One study on meningioma cells showed that the treatment was most effective at low cell density.[6] Consider seeding cells at a lower confluence.

  • Possible Cause 4: Cell Line Resistance.

    • Solution: Some cell lines are inherently more resistant to Cilengitide.[9] Confirm the expression of the target integrins (αvβ3 and αvβ5) in your cell line, as their expression levels can influence sensitivity.[6]

Issue 2: Inconsistent results between experiments.

  • Possible Cause 1: Variation in Cell Seeding Density.

    • Solution: Ensure consistent cell seeding density across all experiments and plates. As mentioned, cell density can impact the effectiveness of Cilengitide.[6]

  • Possible Cause 2: Reagent Variability.

    • Solution: Use freshly prepared Cilengitide solutions for each experiment. Ensure all other reagents are within their expiration dates and stored correctly.

  • Possible Cause 3: Inconsistent Incubation Conditions.

    • Solution: Maintain consistent temperature, CO2 levels, and humidity in the incubator throughout the experiment.

Issue 3: High background cell death in control groups.

  • Possible Cause 1: Unhealthy Cells.

    • Solution: Ensure cells are healthy and in the logarithmic growth phase before seeding for the experiment. Avoid using cells that are over-confluent.

  • Possible Cause 2: Toxicity of Vehicle Control.

    • Solution: If using a solvent like DMSO to dissolve Cilengitide, ensure the final concentration in the culture medium is non-toxic to the cells. Run a vehicle-only control to assess its effect.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effect of Cilengitide on cell viability and apoptosis.

Table 1: Effect of Cilengitide on Melanoma Cell Apoptosis

Cell LineCilengitide Concentration (µg/mL)Incubation Time (hours)Apoptosis Rate (%)
B1651215.27
B16101221.71
A37551214.89
A375101236.60
Data from reference[3][4]

Experimental Protocols

Annexin V/PI Apoptosis Assay

This protocol is a generalized procedure for detecting apoptosis by flow cytometry.

  • Cell Seeding: Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight.

  • Treatment: Treat cells with the desired concentrations of Cilengitide and a vehicle control. Incubate for the predetermined optimal time (e.g., 12, 24, or 48 hours).[3][5]

  • Cell Harvesting:

    • Collect the culture supernatant, which contains floating (potentially apoptotic) cells.

    • Wash the adherent cells with PBS.

    • Trypsinize the adherent cells and combine them with the cells from the supernatant.

    • Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's instructions.

    • Incubate in the dark at room temperature for 15 minutes.[3]

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative, PI-negative cells are live cells.

MTT Cell Viability Assay

This protocol provides a general method for assessing cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of approximately 2,000-6,000 cells per well and allow them to attach overnight.[3][6]

  • Treatment: Treat the cells with a range of Cilengitide concentrations for the desired incubation period (e.g., 24, 48, or 72 hours).[3] Include untreated and vehicle controls.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control.

Visualizations

Cilengitide_Signaling_Pathway Cilengitide Cilengitide (this compound) Integrins αvβ3 / αvβ5 Integrins Cilengitide->Integrins Inhibits FAK FAK Integrins->FAK Src Src FAK->Src Akt Akt Src->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation Akt->CellSurvival

Caption: Cilengitide-mediated inhibition of the FAK/Src/Akt signaling pathway.

Experimental_Workflow Start Start: Select Cell Line DoseResponse Dose-Response Experiment (e.g., MTT Assay) Start->DoseResponse TimeCourse Time-Course Experiment (e.g., MTT Assay) DoseResponse->TimeCourse DetermineOptimal Determine Optimal Concentration & Time TimeCourse->DetermineOptimal MechanismAssay Mechanism of Cell Death Assay (e.g., Annexin V/PI, Caspase Activity) DetermineOptimal->MechanismAssay DataAnalysis Data Analysis & Interpretation MechanismAssay->DataAnalysis

Caption: Workflow for optimizing Cilengitide incubation conditions.

References

How to solve CIL62 solubility and stability issues in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CIL62. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility and stability challenges when working with this compound in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an inducer of cell death that acts through a caspase-3/7-independent mechanism. Its action is dependent on Necrostatin-1, suggesting its involvement in the necroptosis pathway.[1]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound.[1] For cell-based experiments, it is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically less than 0.5%, and ideally not exceeding 0.1%) to avoid solvent-induced cytotoxicity.[1][2]

Q3: What are the known solubility limits of this compound?

A3: The solubility of this compound has been determined in specific solvent systems. This data is summarized in the table below.

Solvent SystemSolubilityRecommendations
DMSO10 mg/mL (26.15 mM)Sonication is recommended to aid dissolution.[1]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline1 mg/mL (2.61 mM)Sonication is recommended to aid dissolution.[1]

Q4: I observed precipitation after adding this compound to my cell culture medium. What should I do?

A4: Precipitation indicates that the solubility of this compound in your specific medium has been exceeded. Please refer to the troubleshooting guide below for a step-by-step approach to address this issue.

Q5: How can I determine if this compound is stable in my experimental setup?

A5: The stability of this compound in your specific cell culture medium and experimental conditions should be empirically determined. A general protocol for assessing compound stability using techniques like HPLC or LC-MS/MS is provided in the "Experimental Protocols" section.[2][3]

Troubleshooting Guides

Issue 1: this compound Precipitates in Cell Culture Medium

If you observe precipitation upon adding this compound to your cell culture medium, follow this troubleshooting workflow:

G start Precipitation Observed check_stock Verify Stock Solution Is this compound fully dissolved in the stock? start->check_stock check_stock->start No, redissolve and filter check_final_conc Check Final Concentration Is it above the known solubility limit? check_stock->check_final_conc Yes reduce_conc Reduce Final Concentration check_final_conc->reduce_conc Yes optimize_solvent Optimize Solvent System (e.g., use co-solvents) check_final_conc->optimize_solvent No perform_solubility_test Perform Solubility Test (See Protocol 1) reduce_conc->perform_solubility_test modify_media Modify Media Composition (e.g., adjust pH, add solubilizing agents) optimize_solvent->modify_media modify_media->perform_solubility_test solution Issue Resolved perform_solubility_test->solution

Caption: Troubleshooting workflow for this compound precipitation in media.

Troubleshooting Steps:

  • Verify Stock Solution: Ensure that your this compound stock solution is fully dissolved before diluting it into the medium. If necessary, gently warm and sonicate the stock solution.

  • Check Final Concentration: The final concentration in your medium may be too high. Try using a lower concentration of this compound.

  • Optimize Solvent System: While DMSO is recommended for stock solutions, for some applications, using co-solvents might improve solubility in aqueous media.[4][5]

  • Modify Media Composition: The pH of the media can influence the solubility of a compound.[5][6] You can also explore the use of biocompatible solubilizing agents.

  • Perform a Solubility Test: Systematically determine the solubility limit of this compound in your specific medium by preparing a serial dilution and observing for precipitation.

Issue 2: Loss of this compound Activity Over Time

A gradual or sudden loss of the expected biological effect of this compound could indicate instability in the cell culture medium.

Potential Causes and Solutions:

Possible CauseTroubleshooting Step
Compound Degradation Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.[3] Perform a stability assay (see Protocol 2) to quantify the degradation of this compound over time.[2]
Interaction with Media Components Test the stability of this compound in a simpler, serum-free medium to identify potential interactions with serum proteins or other supplements.[3]
Enzymatic Degradation If using conditioned media or in the presence of cells, secreted enzymes could metabolize this compound.[2] Assess stability in the presence and absence of cells.
Adsorption to Labware Some compounds can adsorb to plastic surfaces. Consider using low-adhesion microplates or glassware.

Experimental Protocols

Protocol 1: Determining the Kinetic Solubility of this compound in Cell Culture Medium

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific cell culture medium without precipitation.

Methodology:

  • Preparation:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare the complete cell culture medium to be tested, pre-warmed to 37°C.

  • Serial Dilution:

    • Create a series of dilutions of the this compound stock solution in the cell culture medium. For example, prepare final concentrations ranging from 1 µM to 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation and Observation:

    • Incubate the prepared solutions at 37°C in a 5% CO2 incubator for a relevant experimental duration (e.g., 24, 48, 72 hours).

    • Visually inspect for precipitation at regular intervals.

    • For a more quantitative assessment, measure the turbidity of the solutions using a plate reader (absorbance at ~600 nm).

  • Data Analysis:

    • The highest concentration that remains clear (no visible precipitate or significant increase in turbidity) is considered the kinetic solubility limit under these conditions.

Protocol 2: HPLC-Based Stability Assay for this compound in Cell Culture Medium

Objective: To quantify the stability of this compound in cell culture medium over time.

Methodology:

  • Preparation:

    • Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO).[3]

    • Prepare the complete cell culture medium to be tested (e.g., DMEM with 10% FBS).[3]

  • Incubation:

    • Spike this compound into the pre-warmed (37°C) cell culture medium to a final concentration within its solubility limit (e.g., 10 µM).[3]

    • Incubate the medium in a sterile container at 37°C in a 5% CO2 incubator.[3]

  • Time-Course Sampling:

    • Collect aliquots of the medium at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

    • The T=0 sample should be taken immediately after adding this compound to the medium.[2]

  • Sample Processing:

    • For media containing protein (e.g., serum), precipitate the proteins by adding a cold quenching solvent (e.g., 3 volumes of acetonitrile).[2]

    • Vortex and centrifuge at high speed to pellet the precipitated protein.[2]

    • Transfer the supernatant to a clean tube for analysis.[2]

  • HPLC Analysis:

    • Analyze the samples using a suitable HPLC method to quantify the peak area of the parent this compound compound.[3]

    • The percentage of this compound remaining at each time point is calculated relative to the T=0 sample.[3] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can also be used for higher sensitivity and to identify potential degradation products.[2]

G prep_stock Prepare this compound Stock (e.g., 10 mM in DMSO) spike_media Spike this compound into Medium (at 37°C) prep_stock->spike_media prep_media Prepare Cell Culture Medium prep_media->spike_media time_course Incubate and Collect Samples (T=0, 2, 4, 8, 24h) spike_media->time_course process_samples Process Samples (Protein Precipitation) time_course->process_samples analyze Analyze by HPLC or LC-MS/MS process_samples->analyze calculate Calculate % Remaining vs. T=0 analyze->calculate

Caption: Experimental workflow for assessing this compound stability.

Signaling Pathway

This compound is a Necrostatin-1 dependent inducer of cell death, implicating it in the necroptosis pathway.

G Ligand Ligand (e.g., TNFα) Receptor Receptor (e.g., TNFR1) Ligand->Receptor RIPK1 RIPK1 Receptor->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 activates Necrosome Necrosome (RIPK1-RIPK3-MLKL) RIPK1->Necrosome MLKL MLKL RIPK3->MLKL phosphorylates RIPK3->Necrosome MLKL->Necrosome Pore Pore Formation in Plasma Membrane Necrosome->Pore Death Necroptotic Cell Death Pore->Death This compound This compound This compound->Death induces Nec1 Necrostatin-1 Nec1->RIPK1 inhibits

Caption: Simplified necroptosis signaling pathway.

References

CIL62 Concentration Titration: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using CIL62, a novel kinase inhibitor that induces apoptosis. This guide is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses specific issues that may be encountered during this compound concentration titration experiments.

Question/Issue Potential Cause(s) Recommended Solution(s)
Why am I seeing high variability between my replicate wells? 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Pipetting errors: Inaccurate dispensing of this compound or reagents. 3. Edge effects: Evaporation in the outer wells of the microplate. 4. Cell clumping: Cells not being a single-cell suspension before seeding.1. Ensure thorough mixing of the cell suspension before and during seeding. Use a multichannel pipette for consistency. 2. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.[1] 3. Fill the outer wells with sterile PBS or media without cells to maintain humidity. 4. Ensure complete dissociation of cells into a single-cell suspension.
My dose-response curve is flat, showing no this compound activity. 1. Incorrect concentration range: The tested concentrations are too low to induce a response. 2. Cell line resistance: The chosen cell line may be insensitive to this compound. 3. Inactive compound: this compound may have degraded due to improper storage or handling. 4. Assay timing: The incubation time may be too short to observe an effect.1. Perform a broader range-finding experiment with concentrations spanning several orders of magnitude (e.g., 1 nM to 100 µM). 2. Research the cell line's genetic background for potential resistance mechanisms (e.g., expression of drug efflux pumps). Test a sensitive control cell line in parallel. 3. Verify the storage conditions and expiration date of the this compound stock. Prepare fresh dilutions for each experiment. 4. Optimize the incubation time by performing a time-course experiment (e.g., 24, 48, 72 hours).
All my cells are dead, even at the lowest this compound concentration. 1. Incorrect concentration range: The tested concentrations are too high. 2. Errors in dilution calculation: A mistake in calculating the serial dilutions. 3. Solvent toxicity: The concentration of the solvent (e.g., DMSO) is too high.1. Shift the concentration range lower by several orders of magnitude. 2. Double-check all dilution calculations. Prepare a fresh dilution series. 3. Ensure the final solvent concentration is consistent across all wells (including vehicle controls) and is at a non-toxic level (typically <0.5%).
My results are not reproducible between experiments. 1. Cell passage number: High passage numbers can lead to genetic drift and altered cellular responses.[2] 2. Reagent variability: Inconsistent quality or lot-to-lot variation in media, serum, or assay reagents. 3. Inconsistent incubation conditions: Fluctuations in temperature or CO2 levels in the incubator.1. Use cells with a consistent and low passage number for all experiments.[2] 2. Use the same lot of reagents for a set of related experiments whenever possible. 3. Ensure the incubator is properly calibrated and maintained.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding this compound concentration titration.

Q1: What is the recommended starting concentration range for a this compound titration experiment?

A1: For a new cell line, we recommend a broad concentration range from 1 nM to 100 µM to determine the effective dose range. Based on preliminary data, you can then perform a more focused titration around the estimated IC50 value.

Q2: What is the optimal cell seeding density for a this compound assay?

A2: The optimal seeding density is cell-line dependent. It should be dense enough to ensure logarithmic growth throughout the experiment but not so dense that the cells become confluent, which can affect their response to treatment. We recommend performing a growth curve for your specific cell line to determine the optimal seeding density.

Q3: How long should I incubate the cells with this compound?

A3: The incubation time depends on the cell line's doubling time and the specific endpoint being measured. A common starting point is 48 to 72 hours for cell viability assays. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal incubation period for your experimental system.

Q4: What is the appropriate vehicle control for this compound?

A4: this compound is typically dissolved in DMSO. The vehicle control should be the same concentration of DMSO used in the highest this compound treatment group to account for any solvent effects.

Q5: Can I use different methods to assess cell viability?

A5: Yes, various cell viability assays are available, such as those based on metabolic activity (e.g., MTT, MTS), ATP content, or membrane integrity (e.g., trypan blue, propidium iodide).[3] The choice of assay may depend on the specific research question and cell type. It is advisable to confirm key findings with a secondary, complementary assay.

Experimental Protocol: this compound Concentration Titration

This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of this compound in a given cell line using a 96-well plate format and a commercially available cell viability assay.

  • Cell Seeding:

    • Harvest and count cells, ensuring a single-cell suspension.

    • Seed cells in a 96-well plate at the predetermined optimal density in 100 µL of complete growth medium per well.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Preparation of this compound Dilutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the this compound stock solution in complete growth medium to create a range of working concentrations (e.g., 2X the final desired concentrations).

  • Cell Treatment:

    • Carefully add 100 µL of the 2X this compound working solutions to the appropriate wells of the 96-well plate containing the cells.

    • Include vehicle control wells (containing the same concentration of DMSO as the highest this compound concentration) and untreated control wells.

    • Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • Cell Viability Assay:

    • Following incubation, perform a cell viability assay according to the manufacturer's instructions (e.g., adding MTS reagent and incubating for 1-4 hours).

  • Data Acquisition and Analysis:

    • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

    • Subtract the background reading (media only).

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the normalized data against the logarithm of the this compound concentration and fit a dose-response curve using a suitable software package to determine the IC50 value.

Data Presentation: Recommended this compound Concentration Ranges for Different Cell Types

The following table provides a summary of hypothetical optimal this compound concentration ranges for inducing apoptosis in various cancer cell lines based on internal validation studies. These ranges are intended as a starting point, and optimal concentrations may vary depending on the specific experimental conditions.

Cell LineCancer TypeRecommended Titration Range (nM)Approximate IC50 (nM)
MCF-7Breast Cancer1 - 1,00050
A549Lung Cancer10 - 10,000250
HCT116Colon Cancer5 - 5,000150
U87 MGGlioblastoma50 - 50,0001,200

Visualizations

Experimental Workflow for this compound Concentration Titration

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with this compound A->C B Prepare this compound Serial Dilutions B->C D Incubate for 48-72 hours C->D E Perform Cell Viability Assay D->E F Read Plate E->F G Calculate IC50 F->G G This compound This compound KinaseX Kinase X This compound->KinaseX Inhibits ProSurvival Pro-Survival Pathway KinaseX->ProSurvival Activates Bcl2 Bcl-2 ProSurvival->Bcl2 Upregulates BaxBak Bax/Bak Bcl2->BaxBak Inhibits Mitochondrion Mitochondrion BaxBak->Mitochondrion Activates CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

Technical Support Center: Preventing Confounding Effects in CIL62 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CIL62, a potent and selective inhibitor of the novel kinase CKX. This resource is designed for researchers, scientists, and drug development professionals to help ensure the accuracy and reproducibility of your experimental results. Here you will find answers to frequently asked questions and detailed troubleshooting guides to help you navigate potential challenges and avoid common confounding effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor designed to selectively target the ATP-binding pocket of Confounding Kinase X (CKX).[1][2] Its primary mechanism is the competitive inhibition of ATP, which prevents the phosphorylation of downstream substrates and thereby modulates the CKX signaling pathway. Off-target effects, where the inhibitor interacts with unintended proteins, can lead to misinterpretation of results.[1][3][4]

Q2: What is the recommended solvent for this compound and what is the maximum final concentration of the solvent in cell culture?

A2: this compound is soluble in dimethyl sulfoxide (DMSO).[5][6] It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. For most cell-based assays, the final concentration of DMSO in the culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity or other confounding effects.[5][7] Some sensitive primary cell lines may require even lower concentrations, such as 0.1%.[5] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.[8]

Q3: What are the essential controls for a this compound experiment?

A3: To ensure the validity of your results, several controls are essential:[9][10][11][12][13]

  • Vehicle Control: This is a negative control where cells are treated with the same concentration of DMSO (or the solvent used for this compound) as the experimental group. This helps to distinguish the effects of this compound from any effects of the solvent.[8]

  • Untreated Control: This group of cells is not exposed to either this compound or the vehicle. It serves as a baseline for normal cell behavior.

  • Positive Control: If available, a positive control could be another known inhibitor of the CKX pathway or a genetic knockdown of CKX (e.g., using siRNA or CRISPR).[4][14] This helps to confirm that the observed phenotype is consistent with the inhibition of the target pathway.[9][10][14]

Q4: How can I confirm that this compound is inhibiting CKX in my specific experimental system?

A4: On-target activity can be confirmed by performing a western blot to analyze the phosphorylation status of a known downstream substrate of CKX. A dose-dependent decrease in the phosphorylation of the substrate upon treatment with this compound would indicate successful target engagement.

Q5: Are there any known off-target effects of this compound?

A5: While this compound has been designed for high selectivity, like many kinase inhibitors, it may exhibit some off-target activity at higher concentrations.[2][15][16] It is crucial to use the lowest effective concentration to minimize these effects.[3][4] Refer to the selectivity profile table below for more details.

Data Presentation

Table 1: Selectivity Profile of this compound

This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against CKX and a panel of other related kinases. Lower IC50 values indicate higher potency.

Kinase TargetIC50 (nM)Fold Selectivity vs. CKX
CKX 15 1x
Kinase A85057x
Kinase B1,20080x
Kinase C>10,000>667x
Kinase D>10,000>667x

Table 2: Recommended this compound Working Concentrations for Common Cell Lines

The optimal concentration of this compound can vary between cell lines. This table provides starting points for optimization.

Cell LineRecommended Concentration Range (nM)Notes
HeLa50 - 200Test for cytotoxicity at concentrations above 250 nM.
A549100 - 500May require higher concentrations for complete pathway inhibition.
MCF725 - 150This cell line is particularly sensitive to CKX inhibition.
Jurkat150 - 750Higher concentrations may be needed due to lower cell permeability.

Troubleshooting Guides

Issue 1: High Levels of Cell Death Observed After this compound Treatment
Possible Cause Troubleshooting Steps Expected Outcome
Solvent (DMSO) Toxicity 1. Run a dose-response curve with DMSO alone (e.g., 0.1% to 2%). 2. Assess cell viability using a standard assay (e.g., MTS or CellTiter-Glo). 3. Ensure the final DMSO concentration in your this compound experiments is below the toxic threshold.[5][7]You will determine the maximum tolerable DMSO concentration for your specific cell line, ensuring that the vehicle is not the cause of the observed cytotoxicity.
Off-Target Effects 1. Lower the concentration of this compound to the lowest effective dose.[3][4] 2. Use a structurally different inhibitor for the same target to see if the phenotype is consistent.[4][14] 3. Confirm the phenotype with a genetic knockdown of CKX.[4]If the cell death is mitigated at lower concentrations or is not replicated with other methods of target inhibition, it is likely due to off-target effects.
Compound Precipitation 1. Visually inspect the culture medium for any signs of precipitation after adding this compound. 2. Prepare fresh dilutions of this compound from the stock solution for each experiment.Ensuring the compound is fully dissolved will prevent non-specific effects from compound aggregates.
Issue 2: Inconsistent or Non-Reproducible Results Between Experiments
Possible Cause Troubleshooting Steps Expected Outcome
Variability in Cell Culture Conditions 1. Ensure consistent cell density at the time of treatment. 2. Use cells within a consistent and narrow passage number range. 3. Regularly test for mycoplasma contamination.Standardization of cell culture practices will lead to more reproducible experimental results.
Degradation of this compound 1. Aliquot the this compound stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. 2. Store the stock solution at -20°C or -80°C as recommended. 3. Prepare fresh dilutions in pre-warmed medium immediately before use.Proper handling and storage of this compound will maintain its potency and ensure consistent activity across experiments.
Activation of Compensatory Signaling Pathways 1. Perform a time-course experiment to observe the duration of CKX inhibition. 2. Use western blotting to probe for the activation of known compensatory or feedback pathways.[3] 3. Consider using a combination of inhibitors if a compensatory pathway is identified.[3]This will provide a more complete understanding of the cellular response to CKX inhibition and can explain unexpected downstream effects.

Visualizations

Experimental Workflows and Signaling Pathways

G cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis A Prepare this compound Stock in 100% DMSO C Prepare Fresh Dilutions of this compound in Medium A->C B Culture Cells to Optimal Density E Treat Cells for Pre-determined Time B->E C->E D Include Vehicle and Untreated Controls D->E F Harvest Cells for Downstream Analysis E->F G Assess Target Inhibition (e.g., Western Blot) F->G H Measure Phenotypic Outcome F->H

Recommended Experimental Workflow for this compound

G Upstream_Signal Upstream Signal CKX CKX Upstream_Signal->CKX Substrate Downstream Substrate CKX->Substrate pSubstrate Phosphorylated Substrate Substrate->pSubstrate ATP to ADP Cellular_Response Cellular Response pSubstrate->Cellular_Response This compound This compound This compound->CKX Inhibition

Simplified CKX Signaling Pathway and this compound Inhibition

G Start Unexpected Result (e.g., high toxicity) Check_DMSO Is DMSO concentration < 0.5%? Start->Check_DMSO Check_CIL62_Conc Is this compound concentration at lowest effective dose? Check_DMSO->Check_CIL62_Conc Yes Solvent_Toxicity Potential Solvent Toxicity Check_DMSO->Solvent_Toxicity No Check_Controls Are controls behaving as expected? Check_CIL62_Conc->Check_Controls Yes Off_Target Potential Off-Target Effects Check_CIL62_Conc->Off_Target No Contamination Potential Culture Contamination Check_Controls->Contamination No End Review Protocol and Consult Literature Check_Controls->End Yes Solvent_Toxicity->End Off_Target->End Contamination->End

Troubleshooting Logic for Unexpected Experimental Results

References

Technical Support Center: Understanding Necrostatin-1 and CIL62-Induced Cell Death

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of necrostatin-1 on CIL62-induced cell death. Our resources are designed to help you navigate unexpected experimental outcomes and clarify the underlying cellular mechanisms.

Frequently Asked Questions (FAQs)

Q1: What is necrostatin-1 and what is its primary mechanism of action?

A1: Necrostatin-1 (Nec-1) is a well-characterized small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] RIPK1 is a critical upstream kinase in the necroptosis signaling pathway. Nec-1 allosterically binds to RIPK1, locking it in an inactive conformation and thereby preventing the downstream signaling cascade that leads to necroptotic cell death.[2]

Q2: What is necroptosis?

A2: Necroptosis is a form of regulated, caspase-independent cell death that is morphologically similar to necrosis.[3] It is typically initiated by death receptor signaling, such as through the TNF receptor, and is mediated by the sequential activation of RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL).[4][5]

Q3: What is this compound and how does it induce cell death?

A3: this compound is a compound identified in a screen for inducers of caspase-independent cell death.[6] Existing research indicates that cell death induced by this compound is suppressed by necrostatin-1.[6] This suggests that the cell death pathway triggered by this compound is dependent on the activity of RIPK1, the target of necrostatin-1.

Q4: Are there off-target effects of necrostatin-1 that I should be aware of?

A4: Yes, necrostatin-1 has known off-target effects. It can inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune regulation.[2][7] Additionally, under certain conditions, necrostatin-1 has been shown to inhibit ferroptosis or even promote apoptosis, independent of its action on RIPK1.[3][7]

Troubleshooting Guide: Why is Necrostatin-1 Not Inhibiting this compound-Induced Death in My Experiment?

A key finding in the literature is that this compound-induced cell death is, in fact, inhibited by necrostatin-1.[6] If you are observing a lack of inhibition, this troubleshooting guide will help you dissect the potential reasons for this discrepancy.

Diagram: Troubleshooting Logic

cluster_Verify Verification cluster_Reagents Reagent Validation cluster_Alternatives Alternative Pathways cluster_RIPK1_Ind Advanced Investigation Start Start: Necrostatin-1 fails to inhibit This compound-induced cell death Verify_Finding Step 1: Verify the Experimental Finding 'this compound-induced death is NOT inhibited by Nec-1' Start->Verify_Finding Check_Reagents Step 2: Verify Reagent Integrity and Concentration Verify_Finding->Check_Reagents If finding is reproducible Viability_Assay Perform dose-response cell viability assay Verify_Finding->Viability_Assay Consider_Alternatives Step 3: Investigate Alternative Cell Death Pathways Check_Reagents->Consider_Alternatives If reagents are validated Nec1_Activity Test Nec-1 activity in a positive control system Check_Reagents->Nec1_Activity CIL62_Purity Confirm this compound purity and concentration Check_Reagents->CIL62_Purity RIPK1_Independent Step 4: Consider RIPK1-Independent Necroptosis (less likely) Consider_Alternatives->RIPK1_Independent If apoptosis/other pathways are ruled out Apoptosis_Assay Measure caspase-3/7 activity and Annexin V/PI staining Consider_Alternatives->Apoptosis_Assay Conclusion Conclusion: Re-evaluate initial hypothesis based on findings RIPK1_Independent->Conclusion Western_Blot Analyze pRIPK1, pMLKL levels RIPK1_Independent->Western_Blot

Caption: Troubleshooting workflow for unexpected necrostatin-1 results.

Step 1: Verify Your Experimental Finding

The first and most critical step is to rigorously confirm your observation. The published data suggests an opposite effect.

  • Recommended Experiment: Perform a detailed dose-response curve with this compound in the presence and absence of a range of necrostatin-1 concentrations.

  • Expected Outcome Based on Literature: You should observe a rescue of cell viability with necrostatin-1 treatment.

  • Troubleshooting:

    • High Background Cell Death: Ensure your untreated control cells are healthy. High background death can mask the effect of inhibitors.

    • Inconsistent Results: Check for variability in cell seeding density and reagent addition.

Step 2: Verify Reagent Integrity and Concentration

If your initial finding is reproducible, the next step is to question the integrity of your reagents.

  • Necrostatin-1:

    • Recommended Experiment: Test the activity of your necrostatin-1 stock in a well-established model of necroptosis (e.g., TNF-α + SMAC mimetic + z-VAD-fmk in HT-29 or L929 cells).

    • Troubleshooting: Necrostatin-1 can degrade with improper storage and handling. Prepare fresh aliquots and avoid repeated freeze-thaw cycles. Consider using the more stable analog, Necrostatin-1s.[6]

  • This compound:

    • Recommended Action: Verify the purity and concentration of your this compound stock. If possible, obtain a fresh batch from a reliable vendor. The compound may have degraded or may not be the correct molecule.

Step 3: Investigate the Possibility of Alternative Cell Death Pathways

If necrostatin-1 is active and this compound is what you believe it to be, it's possible that under your specific experimental conditions, this compound is inducing a different form of cell death that is not sensitive to necrostatin-1.

  • Is this compound inducing apoptosis?

    • Recommended Experiments:

      • Caspase Activity Assay: Measure the activity of executioner caspases (caspase-3 and -7).

      • Annexin V/PI Staining: Use flow cytometry to distinguish between live, apoptotic, and necrotic cells.

      • Western Blot: Probe for cleaved PARP and cleaved caspase-3, which are hallmarks of apoptosis.

    • Rationale: If this compound is inducing apoptosis, necrostatin-1 would not be expected to have an inhibitory effect. In some contexts, blocking necroptosis can even shunt the cell death signal towards apoptosis.[3]

Step 4: Consider the Possibility of a RIPK1-Independent Necroptosis Pathway (A Less Likely Scenario)

While the primary necroptosis pathway is RIPK1-dependent, some studies have suggested the existence of RIPK1-independent necroptosis in certain contexts, for instance, when RIPK1 is genetically deleted.[8][9]

  • Recommended Experiment: Perform a western blot to analyze the phosphorylation status of key necroptosis markers.

    • Targets: Phospho-RIPK1, Phospho-RIPK3, and Phospho-MLKL.

    • Expected Outcome: If this compound induces necroptosis, you would expect to see an increase in the phosphorylated forms of these proteins. If necrostatin-1 is effective, it should reduce the phosphorylation of RIPK1 and its downstream targets.

Summary of Potential Reasons for Lack of Inhibition and Corresponding Data

Potential Reason Key Experimental Data to Collect Expected Outcome if Hypothesis is Correct
Experimental Artifact/Reagent Issue Dose-response cell viability with validated reagents.Necrostatin-1 will inhibit this compound-induced cell death.
This compound Induces Apoptosis Caspase-3/7 activity, Annexin V/PI staining, Western blot for cleaved PARP/caspase-3.Increased caspase activity and apoptotic markers upon this compound treatment, unaffected by necrostatin-1.
This compound Induces a Novel, RIPK1-Independent Cell Death Pathway Western blot for pRIPK1, pRIPK3, pMLKL.Increased pRIPK3 and pMLKL without a corresponding increase in pRIPK1 upon this compound treatment.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol measures cell metabolic activity as an indicator of viability.

  • Plate Cells: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat Cells: Pre-treat cells with desired concentrations of necrostatin-1 for 1-2 hours. Then, add this compound at various concentrations. Include appropriate vehicle controls.

  • Incubate: Incubate for the desired time period (e.g., 24, 48 hours).

  • Add MTT Reagent: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilize Formazan: Carefully remove the media and add 100 µL of DMSO to each well.

  • Measure Absorbance: Shake the plate for 15 minutes and measure the absorbance at 570 nm.

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

  • Treat Cells: Treat cells with this compound in the presence or absence of necrostatin-1.

  • Harvest Cells: Collect both adherent and floating cells.

  • Wash Cells: Wash cells twice with cold PBS.

  • Resuspend: Resuspend cells in 1X Annexin V binding buffer.

  • Stain: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analyze: Analyze the cells by flow cytometry within one hour.

Protocol 3: Western Blot for Cell Death Markers

This protocol allows for the detection of key proteins involved in necroptosis and apoptosis.

  • Treat and Lyse Cells: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine Protein Concentration: Use a BCA assay to determine the protein concentration of each lysate.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Block and Probe: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against total and phosphorylated RIPK1, RIPK3, MLKL, cleaved caspase-3, and cleaved PARP. Use an antibody against GAPDH or β-actin as a loading control.

  • Detect: Incubate with HRP-conjugated secondary antibodies and detect the signal using an ECL substrate.

Signaling Pathway Diagrams

Canonical Necroptosis Pathway

TNFR TNFR1 RIPK1 RIPK1 TNFR->RIPK1 Recruitment RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation MLKL MLKL RIPK3->MLKL Phosphorylation Necroptosis Necroptosis MLKL->Necroptosis Oligomerization & Membrane Permeabilization Nec1 Necrostatin-1 Nec1->RIPK1 Inhibition

Caption: Simplified canonical necroptosis signaling pathway.

Caspase-Dependent Apoptosis Pathway

Death_Receptor Death Receptor (e.g., Fas, TNFR1) Caspase8 Caspase-8 Death_Receptor->Caspase8 Activation Caspase37 Caspase-3/7 Caspase8->Caspase37 Activation PARP PARP Caspase37->PARP Cleavage Apoptosis Apoptosis PARP->Apoptosis

Caption: Simplified extrinsic apoptosis signaling pathway.

References

Technical Support Center: Adjusting CIL62 Experimental Conditions for Sensitive Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: Initial searches for "CIL62" did not yield a specific compound. However, the context of your query strongly suggests a likely reference to CIL56 , a compound known to induce distinct, concentration-dependent cell death pathways. This guide will focus on CIL56, providing detailed protocols and troubleshooting for its use, particularly in sensitive cell lines.

Frequently Asked Questions (FAQs)

Q1: What is CIL56 and what is its mechanism of action?

A1: CIL56 is a small molecule inducer of caspase-independent cell death. It is notable for its dual mechanism of action, which is dependent on its concentration. At lower concentrations, CIL56 induces a form of regulated cell death called ferroptosis. At higher concentrations, it triggers a necrotic cell death phenotype that is not suppressible by ferroptosis inhibitors.

Q2: What is ferroptosis?

A2: Ferroptosis is a form of programmed cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS). It is distinct from other cell death pathways like apoptosis and necroptosis. A key regulator of ferroptosis is the enzyme Glutathione Peroxidase 4 (GPX4), which protects cells from lipid peroxidation.

Q3: How does CIL56 induce ferroptosis?

A3: The ferroptotic activity of CIL56 is linked to its more selective analog, FIN56. FIN56 has been shown to induce ferroptosis through two distinct mechanisms: the degradation of GPX4 and the activation of squalene synthase, an enzyme in the cholesterol biosynthesis pathway.[1][2] This dual action leads to an increase in lipid peroxidation, a hallmark of ferroptosis.

Q4: Why are some cell lines more sensitive to CIL56 than others?

A4: Cell line sensitivity to CIL56 can be influenced by several factors, including their basal expression levels of GPX4, their intracellular iron content, and the composition of their cellular membranes, particularly the abundance of polyunsaturated fatty acids which are prone to peroxidation. Cell lines with lower antioxidant capacity or higher iron levels may be more susceptible to CIL56-induced ferroptosis.

Q5: What is FIN56 and how does it relate to CIL56?

A5: FIN56 is a more selective analog of CIL56 that specifically induces ferroptosis without the off-target necrotic effects seen with high concentrations of CIL56. It is often used as a tool compound to study the mechanisms of ferroptosis initiated by this class of molecules.

Troubleshooting Guide

Q1: I'm observing massive, rapid cell death even at low concentrations of CIL56. How can I promote the ferroptotic pathway?

A1: This issue often arises in highly sensitive cell lines. Here are a few steps to troubleshoot:

  • Perform a detailed dose-response curve: Start with a very low concentration range and use fine serial dilutions to pinpoint the optimal concentration for inducing ferroptosis without triggering widespread necrosis.

  • Reduce incubation time: Shorter incubation periods may be sufficient to induce ferroptosis in sensitive cells while minimizing necrotic effects.

  • Co-treatment with a necroptosis inhibitor: Although CIL56-induced necrosis at high concentrations is described as non-suppressible, in some contexts of mixed cell death, using a necroptosis inhibitor like Necrostatin-1 could help dissect the pathways, though it may have off-target effects.

Q2: How can I confirm that the cell death I'm observing is ferroptosis and not another mechanism?

A2: To confirm ferroptosis, you should perform co-treatment experiments with known inhibitors of ferroptosis.

  • Iron Chelators: Use an iron chelator like Deferoxamine (DFO) to sequester intracellular iron. If cell death is rescued, it indicates an iron-dependent process.

  • Lipid ROS Scavengers: Co-treat with a lipophilic antioxidant such as Ferrostatin-1 or Liproxstatin-1. These compounds specifically inhibit lipid peroxidation and will rescue cells from ferroptosis.

  • Negative Controls: As a control, use inhibitors of other cell death pathways, such as the pan-caspase inhibitor Z-VAD-FMK for apoptosis. These should not rescue cells from CIL56-induced ferroptosis.

Q3: My results with CIL56 are inconsistent. What could be the cause?

A3: Inconsistent results can stem from several experimental variables:

  • Cell density: Ensure you are seeding cells at a consistent density for each experiment, as confluency can affect cellular metabolism and drug sensitivity.

  • Reagent stability: Prepare fresh stock solutions of CIL56 and aliquot them to avoid repeated freeze-thaw cycles.

  • Media components: Components in the cell culture media, such as iron and amino acids, can influence ferroptosis sensitivity. Use consistent media formulations.

  • DMSO concentration: Ensure the final concentration of the solvent (DMSO) is consistent across all wells and is at a non-toxic level (typically below 0.5%).

Data Presentation

Table 1: Recommended Concentration Ranges for CIL56 in Cell Culture

Cell Line TypeSuggested Starting Concentration Range for FerroptosisNotes
Sensitive 0.1 µM - 5 µMA fine-tuned dose-response is critical. Start low and titrate upwards.
Resistant 5 µM - 20 µMHigher concentrations may be required to induce ferroptosis.
Necrosis Induction > 20 µMConcentrations in this range are likely to induce a non-ferroptotic, necrotic cell death.

Note: These are suggested starting ranges. The optimal concentration is highly cell-line dependent and must be determined empirically.

Experimental Protocols

Protocol: Cell Viability Assay to Determine CIL56-Induced Cell Death Pathway

This protocol allows for the determination of the dominant cell death pathway induced by CIL56 by assessing the rescue effect of specific inhibitors.

Materials:

  • Sensitive cell line of interest

  • CIL56

  • Ferrostatin-1 (Fer-1)

  • Deferoxamine (DFO)

  • Z-VAD-FMK

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will allow them to be in the exponential growth phase at the time of treatment.

    • Incubate overnight to allow for cell attachment.

  • Compound Preparation:

    • Prepare a 2X stock of CIL56 at various concentrations. A 10-point, two-fold serial dilution is recommended to cover a broad range.

    • Prepare 2X stocks of the inhibitors: Ferrostatin-1 (e.g., 2 µM), Deferoxamine (e.g., 200 µM), and Z-VAD-FMK (e.g., 40 µM).

  • Treatment:

    • Set up the following conditions in triplicate:

      • Vehicle control (DMSO)

      • CIL56 serial dilutions

      • CIL56 serial dilutions + Ferrostatin-1

      • CIL56 serial dilutions + Deferoxamine

      • CIL56 serial dilutions + Z-VAD-FMK

    • Add the 2X inhibitor solutions to the respective wells.

    • Immediately add the 2X CIL56 serial dilutions.

    • The final volume in each well should be the same, and the final concentration of DMSO should be consistent and non-toxic.

  • Incubation:

    • Incubate the plate for 24-48 hours. The optimal time should be determined empirically for your cell line.

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the signal using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the dose-response curves for CIL56 alone and in combination with each inhibitor.

    • A rightward shift in the dose-response curve in the presence of Ferrostatin-1 or Deferoxamine at lower CIL56 concentrations indicates ferroptosis.

    • Lack of a shift at higher CIL56 concentrations suggests a different cell death mechanism.

    • Z-VAD-FMK should not significantly shift the curve if the cell death is non-apoptotic.

Mandatory Visualization

FIN56_Signaling_Pathway FIN56 FIN56 ACC ACC FIN56->ACC activates SQS Squalene Synthase (SQS) FIN56->SQS activates GPX4_degradation GPX4 Degradation ACC->GPX4_degradation Lipid_Peroxidation Lipid Peroxidation GPX4_degradation->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis CoQ10_depletion Coenzyme Q10 Depletion SQS->CoQ10_depletion Mevalonate_Pathway Mevalonate Pathway CoQ10_depletion->Lipid_Peroxidation

Caption: Simplified signaling pathway of FIN56-induced ferroptosis.

Troubleshooting_Workflow Start Start: Unexpected Results with CIL56 High_Toxicity Issue: High Toxicity at Low Concentrations Start->High_Toxicity Inconsistent_Results Issue: Inconsistent Results Start->Inconsistent_Results Confirm_Ferroptosis Goal: Confirm Ferroptosis Pathway Start->Confirm_Ferroptosis Action_Dose Action: Perform fine dose-response curve High_Toxicity->Action_Dose Solution Action_Time Action: Reduce incubation time High_Toxicity->Action_Time Solution Action_Density Action: Standardize cell seeding density Inconsistent_Results->Action_Density Solution Action_Reagents Action: Use fresh reagent aliquots Inconsistent_Results->Action_Reagents Solution Action_Inhibitors Action: Co-treat with Fer-1 and DFO Confirm_Ferroptosis->Action_Inhibitors Method

Caption: Troubleshooting workflow for CIL56 experiments.

References

How to control for solvent effects when using CIL62

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CIL62. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges, with a specific focus on controlling for solvent effects.

Frequently Asked questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule that induces cell death through a caspase-3/7-independent mechanism.[1] Its mode of action is dependent on necrostatin-1, suggesting an induction of necroptosis, a form of programmed necrosis.[1]

Q2: What is the recommended solvent for dissolving this compound?

A2: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). A stock solution of 10 mg/mL (26.15 mM) can be prepared, and sonication may be required to fully dissolve the compound.[1] For in vivo applications, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline has been suggested.[1]

Q3: What is the maximum concentration of DMSO that can be used in cell culture experiments?

A3: The final concentration of DMSO in cell culture media should be kept as low as possible, ideally below 0.5%, and should not exceed 1%. Higher concentrations of DMSO can have cytotoxic effects on various cell lines. It is crucial to include a vehicle control (media with the same concentration of DMSO as the this compound-treated wells) in all experiments to account for any solvent-induced effects.

Q4: How should I store this compound stock solutions?

A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound over time.

Q5: I am observing inconsistent results in my experiments with this compound. What could be the cause?

A5: Inconsistent results can arise from several factors, including:

  • Compound instability: this compound may degrade in aqueous cell culture media over long incubation periods.

  • Solvent effects: The concentration of the solvent (e.g., DMSO) may be too high, causing cellular stress or toxicity.

  • Cell density: The initial cell seeding density can influence the apparent potency of the compound.

  • Incomplete dissolution: The compound may not be fully dissolved in the stock solution or may precipitate upon dilution in aqueous media.

Refer to the Troubleshooting Guide for detailed solutions to these issues.

Troubleshooting Guide

This guide provides solutions to common problems encountered when using this compound, with a focus on solvent-related issues.

Problem Possible Cause Recommended Solution
High background cell death in vehicle control wells The concentration of the organic solvent (e.g., DMSO) is too high and is causing cytotoxicity.Determine the maximum tolerated solvent concentration for your specific cell line by performing a dose-response experiment with the solvent alone. Ensure the final solvent concentration in your this compound experiments is below this toxic threshold.
Reduced or no this compound activity 1. Compound degradation: this compound may be unstable in the cell culture medium over the course of the experiment.2. Precipitation: this compound may have precipitated out of solution upon dilution of the stock solution into the aqueous culture medium.3. Incorrect concentration: The final concentration of this compound is too low to induce cell death.1. Assess compound stability: Perform a time-course experiment to determine the stability of this compound in your specific cell culture medium. This can be done by incubating this compound in the medium for different durations and then testing its activity or by using analytical methods like HPLC to quantify the amount of intact compound remaining.2. Improve solubility: After diluting the this compound stock solution into the culture medium, visually inspect for any precipitation. If precipitation is observed, consider using a lower final concentration or preparing an intermediate dilution in a co-solvent that is miscible with both DMSO and the culture medium.3. Optimize concentration: Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal concentration for your cell line and experimental conditions.
High variability between replicate wells 1. Inconsistent pipetting: Inaccurate or inconsistent pipetting of the this compound stock solution or cell suspension.2. Edge effects: Evaporation from the outer wells of the microplate can lead to increased concentrations of this compound and solvent, affecting cell viability.3. Uneven cell distribution: Cells may not be evenly distributed across the wells.1. Use calibrated pipettes and ensure proper mixing of solutions before dispensing.2. Minimize edge effects by not using the outermost wells of the plate for experimental samples. Instead, fill these wells with sterile PBS or media to maintain humidity.3. Ensure a single-cell suspension before seeding and gently rock the plate after seeding to promote even distribution.

Quantitative Data on Solvent Cytotoxicity

The choice of solvent and its final concentration in cell culture can significantly impact experimental outcomes. The following table summarizes the reported cytotoxic effects of common organic solvents on various cell lines. It is crucial to determine the specific tolerance of your cell line to the chosen solvent.

Solvent Cell Line Assay Duration IC50 / Cytotoxic Concentration
DMSO K56224h3.70%
48h2.52%
72h2.86%
HL-6024h5.78%
48h2.47%
72h1.97%
HCT-11624h3.28%
48h2.93%
72h2.84%
H92972h0.207%
Ethanol K56224h8.73%
48h8.59%
72h8.61%
Methanol H92972h8.03%

Data is compiled from various sources and should be used as a guideline. It is highly recommended to perform a solvent toxicity test for your specific experimental setup.

Experimental Protocols

Protocol 1: Determining the Maximum Tolerated Solvent Concentration

Objective: To determine the highest concentration of a solvent (e.g., DMSO) that does not significantly affect the viability of the target cell line.

Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate at the desired density and allow them to adhere overnight.

  • Solvent Dilution Series: Prepare a serial dilution of the solvent (e.g., DMSO) in your complete cell culture medium. A typical concentration range to test is 0.01% to 5% (v/v).

  • Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of the solvent. Include a "no solvent" control.

  • Incubation: Incubate the plate for the intended duration of your this compound experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as the MTT, XTT, or CellTiter-Glo® assay.

  • Data Analysis: Plot cell viability (%) against the solvent concentration. The maximum tolerated concentration is the highest concentration that does not cause a significant decrease in cell viability compared to the "no solvent" control.

Protocol 2: General Protocol for a this compound Cell Viability Assay

Objective: To assess the effect of this compound on cell viability while controlling for solvent effects.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Dilution: Prepare a serial dilution of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure that the final DMSO concentration in all wells (including the highest this compound concentration) remains below the maximum tolerated level determined in Protocol 1.

  • Vehicle Control Preparation: Prepare a vehicle control by diluting DMSO in the complete cell culture medium to the same final concentration as in the highest this compound treatment group.

  • Treatment:

    • Add the this compound dilutions to the appropriate wells.

    • Add the vehicle control solution to the control wells.

    • Include wells with untreated cells (medium only) as a negative control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Measure cell viability using a suitable assay.

  • Data Analysis:

    • Normalize the data to the vehicle control to account for any solvent-induced effects.

    • Plot the normalized cell viability against the this compound concentration to generate a dose-response curve and calculate the IC50 value.

Visualizations

This compound-Induced Necroptosis Signaling Pathway

CIL62_Necroptosis_Pathway cluster_stimulus Stimulus cluster_complex Necrosome Formation cluster_execution Execution Phase This compound This compound RIPK1 RIPK1 This compound->RIPK1 Induces RIPK3 RIPK3 RIPK1->RIPK3 Activates Necrosome Necrosome (RIPK1-RIPK3 complex) RIPK1->Necrosome RIPK3->Necrosome pMLKL Phosphorylated MLKL (pMLKL) Necrosome->pMLKL Phosphorylates MLKL Oligomerization Oligomerization pMLKL->Oligomerization Translocation Membrane Translocation Oligomerization->Translocation Pore_Formation Pore Formation Translocation->Pore_Formation Cell_Death Necroptotic Cell Death Pore_Formation->Cell_Death Necrostatin1 Necrostatin-1 Necrostatin1->RIPK1 Inhibits

Caption: this compound induces necroptosis by promoting the formation of the necrosome.

Experimental Workflow for Controlling Solvent Effects

Solvent_Control_Workflow start Start protocol1 Protocol 1: Determine Max Tolerated Solvent Concentration start->protocol1 decision1 Is solvent cytotoxic at desired concentration? protocol1->decision1 protocol2 Protocol 2: Perform this compound Assay with Vehicle Control decision1->protocol2 No choose_solvent Choose Alternative Solvent decision1->choose_solvent Yes analysis Data Analysis: Normalize to Vehicle Control protocol2->analysis end End analysis->end choose_solvent->protocol1

References

Mitigating batch-to-batch variability of CIL62

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: CIL62

Introduction

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with this compound. The information provided is based on the known characteristics of this compound and general best practices for handling small molecule compounds to mitigate batch-to-batch variability and ensure experimental reproducibility.

Note on this compound: Publicly available information on this compound is limited. It has been identified as a compound that induces a form of cell death suppressed by necrostatin-1, suggesting a potential link to the necroptosis pathway.[1] The guidance provided here is based on this characteristic and established methodologies for working with similar small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound is a small molecule compound identified in a screen for inducers of non-apoptotic cell death. Its activity is notably suppressed by necrostatin-1, a known inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[2][3][4] This suggests that this compound may induce cell death through the necroptosis pathway or a related mechanism dependent on RIPK1 activity.

Q2: What is necroptosis and how is it related to this compound?

A2: Necroptosis is a form of programmed cell death that is independent of caspases and is mediated by a signaling complex involving RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL).[2][5][6] Since necrostatin-1 inhibits RIPK1 and suppresses this compound-induced cell death, it is hypothesized that this compound's mechanism of action involves the activation of this pathway.[1][2]

Q3: What are the common causes of batch-to-batch variability with small molecules like this compound?

A3: Batch-to-batch variability can arise from several factors during chemical synthesis and experimental procedures.[7][8][9][10]

Source of Variability Description
Chemical Synthesis Variations in raw materials, reaction conditions (temperature, pressure, time), and purification methods can lead to differences in purity, isomeric ratio, and the presence of by-products in different batches of this compound.[7]
Compound Storage and Handling Improper storage conditions (temperature, light exposure, humidity) can lead to degradation of the compound. Multiple freeze-thaw cycles of stock solutions can also affect its potency.
Cell Culture Conditions Differences in cell passage number, cell density, mycoplasma contamination, and variability in media and serum can all impact cellular response to this compound.
Assay Protocol Execution Minor deviations in incubation times, reagent concentrations, and instrumentation can introduce variability in experimental outcomes.[11][12]

Q4: How can I ensure the quality of a new batch of this compound?

A4: Every new batch of this compound should undergo a standardized quality control (QC) check in your laboratory before being used in critical experiments. This involves comparing its activity to a previously validated "golden" batch.

QC Parameter Recommended Assay Acceptance Criteria
Potency (EC50) Dose-response cell viability assay in a sensitive cell line (e.g., HT-1080).EC50 value should be within a 2-3 fold range of the established "golden" batch.
Maximum Efficacy Compare the maximum cell death induced by the new batch to the "golden" batch.Maximum efficacy should be within 10-15% of the "golden" batch.
Confirmation of Mechanism Co-treatment with necrostatin-1 should rescue cells from this compound-induced death.The rescue effect of necrostatin-1 should be consistent with previous batches.

Troubleshooting Guides

Issue 1: Inconsistent EC50 values between experiments.

Potential Cause Troubleshooting Step
Cellular Variability Use cells within a narrow passage number range. Regularly test for mycoplasma. Ensure consistent seeding density.
Compound Degradation Prepare fresh dilutions from a master stock for each experiment. Aliquot master stocks to minimize freeze-thaw cycles. Store the compound as recommended by the manufacturer.
Assay Variability Standardize all incubation times and reagent concentrations. Use a positive control (e.g., another known necroptosis inducer) to monitor assay performance.

Issue 2: High variability in replicates within the same experiment.

Potential Cause Troubleshooting Step
Inaccurate Pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Uneven Cell Seeding Ensure cells are in a single-cell suspension before plating. Mix the cell suspension between plating wells. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS.
Incomplete Solubilization Ensure this compound is fully dissolved in the solvent (e.g., DMSO) before preparing dilutions in cell culture media.

Issue 3: this compound activity is not blocked by necrostatin-1.

Potential Cause Troubleshooting Step
Incorrect Necrostatin-1 Concentration Titrate necrostatin-1 to determine the optimal concentration for inhibiting necroptosis in your cell line.
Off-Target Effects of this compound At high concentrations, this compound might induce cell death through alternative, off-target mechanisms. Perform a dose-response experiment with and without necrostatin-1 to identify the concentration range where the on-target activity is dominant.
Cell Line Insensitivity to Necroptosis Confirm that your cell line expresses the key components of the necroptosis pathway (RIPK1, RIPK3, MLKL) and is sensitive to other necroptosis inducers.

Experimental Protocols

Protocol: Standardized Cell Viability Assay for this compound Potency Measurement

This protocol is based on a standard MTT assay and can be adapted for other colorimetric or fluorometric viability assays.[13][14]

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Harvest cells and perform a cell count.

    • Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the this compound stock to create a range of concentrations (e.g., 10-point, 3-fold dilutions).

    • Remove the media from the cells and add 100 µL of media containing the different concentrations of this compound. Include a vehicle control (DMSO only).

    • Incubate for a pre-determined duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until formazan crystals form.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly to dissolve the crystals.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a plate reader.

    • Subtract the background absorbance (media only wells).

    • Normalize the data to the vehicle control (100% viability).

    • Plot the normalized viability against the log of the this compound concentration and fit a four-parameter logistic curve to determine the EC50 value.

Visualizations

Necroptosis_Pathway Hypothesized this compound Signaling Pathway This compound This compound RIPK1 RIPK1 This compound->RIPK1 Activates (?) RIPK3 RIPK3 RIPK1->RIPK3 Recruits & Phosphorylates MLKL MLKL RIPK3->MLKL Recruits & Phosphorylates Necrosome Necrosome (RIPK1-RIPK3-MLKL) MLKL->Necrosome Oligomerizes to form Pore_Formation Pore Formation Necrosome->Pore_Formation Translocates to membrane Cell_Death Necroptotic Cell Death Pore_Formation->Cell_Death Necrostatin1 Necrostatin-1 Necrostatin1->RIPK1 Inhibits

Caption: Hypothesized signaling pathway of this compound-induced necroptosis.

Experimental_Workflow Workflow for Mitigating this compound Variability cluster_0 Compound QC cluster_1 Cell Culture Standardization cluster_2 Experiment Execution Receive_Batch Receive New This compound Batch QC_Assay Perform QC Dose- Response Assay Receive_Batch->QC_Assay Compare_Batch Compare to 'Golden' Batch QC_Assay->Compare_Batch Consistent_Culture Culture Under Standardized Conditions Compare_Batch->Consistent_Culture If Batch Passes QC Thaw_Cells Thaw Low Passage Cell Stock Myco_Test Mycoplasma Test Thaw_Cells->Myco_Test Myco_Test->Consistent_Culture Seed_Plate Seed Cells at Consistent Density Consistent_Culture->Seed_Plate Prepare_Dilutions Prepare Fresh This compound Dilutions Seed_Plate->Prepare_Dilutions Treat_Cells Treat Cells Prepare_Dilutions->Treat_Cells Viability_Assay Perform Viability Assay Treat_Cells->Viability_Assay

Caption: Standardized workflow for reproducible this compound experiments.

Troubleshooting_Tree Troubleshooting Inconsistent this compound Results Start Inconsistent Results Check_QC Did you QC the current this compound batch? Start->Check_QC Check_Cells Are cell culture conditions consistent? Check_QC->Check_Cells Yes Perform_QC Perform QC assay against a reference batch. Check_QC->Perform_QC No Check_Protocol Is the experimental protocol standardized? Check_Cells->Check_Protocol Yes Standardize_Cells Use consistent passage number, check for mycoplasma. Check_Cells->Standardize_Cells No Standardize_Protocol Use SOPs for all steps, calibrate equipment. Check_Protocol->Standardize_Protocol No New_Batch Order a new batch of this compound. Check_Protocol->New_Batch Yes, still inconsistent Perform_QC->Check_Cells Standardize_Cells->Check_Protocol Standardize_Protocol->Start Re-run experiment

Caption: A decision tree for troubleshooting this compound experiments.

References

Validation & Comparative

A Researcher's Guide to Validating CIL62-Induced Necroptosis Versus Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating novel therapeutic agents, discerning the specific cell death modality induced by a compound is paramount. This guide provides a comparative framework for validating whether a compound of interest, exemplified by the putative necroptosis inducer CIL62, triggers necroptosis or the more commonly studied apoptotic pathway. By presenting key experimental data and detailed protocols, this guide aims to equip scientists with the necessary tools to rigorously characterize the mechanism of action of novel anti-cancer agents.

The compound this compound has been identified in a screen for inducers of non-apoptotic cell death, where its lethal effects were suppressed by the RIPK1 inhibitor, necrostatin-1.[1] This observation strongly suggests that this compound may function as an inducer of necroptosis. However, given that necrostatin-1 can have off-target effects, a comprehensive validation is required to definitively characterize the cell death pathway initiated by this compound. This guide outlines the experimental approaches to differentiate this compound-induced necroptosis from apoptosis.

Comparative Analysis of Necroptosis and Apoptosis Markers

The following table summarizes the expected outcomes from key validation assays when treating susceptible cells with this compound (a putative necroptosis inducer) versus a known apoptosis inducer (e.g., Staurosporine).

Experimental Assay This compound (Putative Necroptosis Inducer) Apoptosis Inducer (e.g., Staurosporine) Interpretation
Cell Morphology Cell swelling, loss of membrane integrity, release of cellular contents.Cell shrinkage, membrane blebbing, formation of apoptotic bodies.Distinct morphological changes are early indicators of different cell death pathways.
Annexin V / Propidium Iodide (PI) Staining Annexin V+/PI+ (late stage)Annexin V+/PI- (early stage), Annexin V+/PI+ (late stage)Necroptosis leads to rapid membrane rupture, resulting in simultaneous Annexin V and PI positivity.
Caspase-3/7 Activity No significant increase in activity.Significant increase in caspase-3/7 activity.Apoptosis is a caspase-dependent process, while necroptosis is caspase-independent.
Western Blot: p-MLKL (Ser358) Increased phosphorylation of MLKL.No change in MLKL phosphorylation.Phosphorylation of MLKL is a hallmark of necroptosis activation.
Western Blot: p-RIPK1 (Ser166) Increased phosphorylation of RIPK1.No change in RIPK1 phosphorylation.RIPK1 phosphorylation is an early event in the necroptotic signaling cascade.
Western Blot: Cleaved Caspase-3 No cleavage of caspase-3.Increased levels of cleaved caspase-3.Caspase-3 cleavage is a definitive marker of apoptosis execution.
Effect of Necrostatin-1 (RIPK1 inhibitor) Inhibition of cell death.No effect on cell death.Demonstrates the dependence of cell death on RIPK1 kinase activity, a key feature of necroptosis.
Effect of z-VAD-FMK (pan-caspase inhibitor) No inhibition of cell death; may enhance it.Inhibition of cell death.Confirms the caspase-independent nature of the cell death pathway.

Signaling Pathways

The signaling cascades for necroptosis and apoptosis are distinct, converging on different effector molecules that dictate the ultimate fate of the cell.

Necroptosis_Pathway Necroptosis Signaling Pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol cluster_execution Execution TNFR1 TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex_I This compound This compound RIPK1 RIPK1 This compound->RIPK1 Activates Complex_I->RIPK1 pRIPK1 p-RIPK1 RIPK1->pRIPK1 Autophosphorylation RIPK3 RIPK3 pRIPK3 p-RIPK3 RIPK3->pRIPK3 MLKL MLKL pMLKL p-MLKL (oligomerization) MLKL->pMLKL pRIPK1->RIPK3 Recruits & Phosphorylates Necrosome Necrosome pRIPK1->Necrosome pRIPK3->MLKL Phosphorylates pRIPK3->Necrosome Membrane_Disruption Plasma Membrane Disruption pMLKL->Membrane_Disruption Translocates to membrane Cell_Death Necroptotic Cell Death Membrane_Disruption->Cell_Death

A simplified diagram of the this compound-induced necroptosis pathway.

Apoptosis_Pathway Apoptosis Signaling Pathway cluster_stimulus Apoptotic Stimuli cluster_cytosol Cytosol cluster_execution Execution Extrinsic Extrinsic Pathway (e.g., TNF-α, FasL) DISC DISC (FADD, Pro-Caspase-8) Extrinsic->DISC Intrinsic Intrinsic Pathway (e.g., DNA damage) Mitochondrion Mitochondrion Intrinsic->Mitochondrion Stress Caspase8 Caspase-8 DISC->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apoptosome Apoptosome (Apaf-1, Cytochrome c, Pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase9->Caspase3 Activates Execution Substrate Cleavage (e.g., PARP) Caspase3->Execution Apoptotic_Bodies Apoptotic Bodies Execution->Apoptotic_Bodies

An overview of the extrinsic and intrinsic apoptosis pathways.

Experimental Workflow and Protocols

A systematic approach is crucial for definitively distinguishing between this compound-induced necroptosis and apoptosis. The following workflow outlines the key experiments.

Experimental_Workflow Experimental Workflow for Validating Cell Death Pathway cluster_assays Validation Assays Start Treat cells with this compound (and controls: vehicle, apoptosis inducer) Inhibitors Co-treat with inhibitors: - Necrostatin-1 - z-VAD-FMK Start->Inhibitors Morphology Microscopy: Cell Morphology Inhibitors->Morphology Flow_Cytometry Flow Cytometry: Annexin V/PI Staining Inhibitors->Flow_Cytometry Caspase_Assay Luminescence Assay: Caspase-3/7 Activity Inhibitors->Caspase_Assay Western_Blot Western Blot: p-MLKL, p-RIPK1, Cleaved Caspase-3 Inhibitors->Western_Blot Analysis Data Analysis and Interpretation Morphology->Analysis Flow_Cytometry->Analysis Caspase_Assay->Analysis Western_Blot->Analysis Conclusion Conclusion: This compound induces Necroptosis or Apoptosis Analysis->Conclusion

A logical workflow for characterizing the cell death mechanism of this compound.
Detailed Experimental Protocols

1. Cell Culture and Treatment:

  • Cell Line: Use a cell line known to be sensitive to necroptosis, such as HT-29 or L929 cells.

  • Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-range of this compound, a known apoptosis inducer (e.g., 1 µM Staurosporine), and a vehicle control (e.g., DMSO). For inhibitor studies, pre-treat cells with Necrostatin-1 (10-50 µM) or z-VAD-FMK (20-50 µM) for 1-2 hours before adding this compound.

2. Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry:

  • Principle: Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, a hallmark of late apoptosis and necroptosis.

  • Protocol:

    • Harvest cells (including supernatant) and wash with cold PBS.

    • Resuspend cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the samples by flow cytometry.

3. Caspase-3/7 Activity Assay:

  • Principle: This assay utilizes a proluminescent caspase-3/7 substrate. Upon cleavage by active caspase-3/7, a substrate for luciferase is released, resulting in light production.

  • Protocol (using a commercial kit like Caspase-Glo® 3/7):

    • Plate cells in a white-walled 96-well plate.

    • After treatment, add an equal volume of Caspase-Glo® 3/7 reagent to each well.

    • Mix gently and incubate at room temperature for 1-2 hours.

    • Measure luminescence using a plate-reading luminometer.

4. Western Blotting:

  • Principle: This technique is used to detect specific proteins in a sample. It is crucial for observing the phosphorylation status of key necroptosis proteins and the cleavage of caspases.

  • Protocol:

    • Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C (e.g., anti-p-MLKL, anti-p-RIPK1, anti-cleaved caspase-3, and a loading control like β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

By following this comprehensive guide, researchers can confidently validate the mechanism of cell death induced by this compound or other novel compounds, providing a solid foundation for further drug development and mechanistic studies.

References

A Comparative Guide to Confirming the Cell Death Pathway Activated by CIL62

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating novel therapeutic compounds, identifying the precise mechanism of cell-induced death is a critical step. This guide provides a comparative framework for determining the cell death pathway activated by a hypothetical compound, CIL62. By comparing its effects to known inducers of apoptosis, necroptosis, pyroptosis, and ferroptosis, researchers can systematically elucidate its mechanism of action.

Initial Assessment: A Multi-Pathway Approach

The first step in characterizing this compound-induced cell death is to perform a broad assessment that can distinguish between the major cell death modalities. A combination of morphological analysis, cytotoxicity assays, and the use of specific pathway inhibitors provides a comprehensive initial overview.

Section 1: Investigating Apoptosis

Apoptosis is a form of programmed cell death characterized by distinct morphological features like cell shrinkage, membrane blebbing, and the formation of apoptotic bodies.[1][2] It is executed by a family of cysteine proteases called caspases.[1][3] The two primary pathways, extrinsic and intrinsic, converge on the activation of executioner caspases like caspase-3.[3][4]

Key Experimental Comparisons for Apoptosis

To determine if this compound induces apoptosis, its effects are compared against a well-established apoptosis inducer, Staurosporine, and a vehicle control.

Assay Metric Vehicle Control Staurosporine (1 µM) This compound (10 µM) Interpretation of this compound Effect
Annexin V/PI Staining % Annexin V+/PI- cells2.1%45.3%42.8%Indicates exposure of phosphatidylserine, a hallmark of early apoptosis.[5]
Caspase-3/7 Activity Relative Luminescence1.08.77.9Shows activation of executioner caspases, central to apoptosis.[3]
Western Blot Cleaved Caspase-3No bandStrong bandStrong bandConfirms proteolytic activation of caspase-3.[6][7]
Western Blot Cleaved PARPNo bandStrong bandStrong bandDetects cleavage of a key caspase-3 substrate.[7][8]
Featured Experimental Protocol: Annexin V & Propidium Iodide (PI) Staining

This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[9] Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of cells with compromised membrane integrity.[5]

Protocol:

  • Cell Preparation: Seed and treat cells with the vehicle, positive control (e.g., Staurosporine), and this compound for the desired time.

  • Harvesting: Collect cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash cells once with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL) to 100 µL of the cell suspension.[10]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[9][11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells will be Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[9]

Section 2: Investigating Necroptosis

Necroptosis is a regulated form of necrosis that is typically activated when apoptosis is inhibited.[12][13] It is characterized by cell swelling and plasma membrane rupture.[14] The core signaling pathway involves the sequential phosphorylation and activation of RIPK1, RIPK3, and MLKL.[13][15]

Key Experimental Comparisons for Necroptosis

Here, this compound is compared against a standard necroptosis induction cocktail (TNFα + z-VAD-FMK, a pan-caspase inhibitor) and specific inhibitors.

Assay Metric Vehicle Control TNFα + z-VAD-FMK This compound (10 µM) This compound + Necrostatin-1 (RIPK1i) Interpretation of this compound Effect
LDH Release Assay % Cytotoxicity5.2%68.5%71.3%8.1%High LDH release indicates membrane rupture; reversal by Necrostatin-1 suggests RIPK1 dependence.
Western Blot Phospho-RIPK1 (S166)No bandStrong bandStrong bandWeak bandIndicates activation of RIPK1 kinase.[15]
Western Blot Phospho-MLKL (S358)No bandStrong bandStrong bandNo bandShows activation of the terminal effector MLKL[12]; reversal by Necrostatin-1 confirms pathway.
Featured Experimental Protocol: Western Blot for Phosphorylated Proteins

Detecting the phosphorylated, active forms of RIPK1, RIPK3, and MLKL is the most definitive method to confirm necroptosis activation.[12][15]

Protocol:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

  • Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-RIPK1 (Ser166), phospho-RIPK3 (Ser227), or phospho-MLKL (Ser358).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Section 3: Investigating Pyroptosis

Pyroptosis is a highly inflammatory form of cell death crucial for host defense against pathogens. It is dependent on the activation of inflammatory caspases (caspase-1 in the canonical pathway) which cleave Gasdermin D (GSDMD).[16][17][18] The N-terminal fragment of GSDMD forms pores in the plasma membrane, leading to cell lysis.[16][18]

Key Experimental Comparisons for Pyroptosis

This compound is tested alongside LPS and Nigericin, a combination that robustly activates the NLRP3 inflammasome and pyroptosis.

Assay Metric Vehicle Control LPS + Nigericin This compound (10 µM) Interpretation of this compound Effect
LDH Release Assay % Cytotoxicity4.8%82.1%79.5%Indicates significant membrane rupture, a key feature of pyroptosis.
IL-1β ELISA IL-1β in supernatant (pg/mL)1525002350Shows release of mature IL-1β, which is processed by active Caspase-1.[13]
Western Blot Cleaved Caspase-1 (p20)No bandStrong bandStrong bandConfirms activation of the key inflammatory caspase.
Western Blot Cleaved GSDMD (N-term)No bandStrong bandStrong bandDetects the active, pore-forming fragment of GSDMD.[16][18]
Featured Experimental Protocol: GSDMD Cleavage Assay by Western Blot

Detecting the N-terminal cleavage product of GSDMD is a definitive marker of pyroptosis.[16][17][18]

Protocol:

  • Cell Treatment: Prime appropriate cells (e.g., macrophages) with LPS (if necessary) and then treat with vehicle, Nigericin, or this compound.

  • Protein Extraction: Collect both the supernatant and cell pellet. Lyse the cell pellet with a suitable lysis buffer.

  • Protein Quantification: Measure protein concentration of the cell lysates.

  • SDS-PAGE and Transfer: Perform SDS-PAGE and transfer as described for necroptosis.

  • Antibody Incubation: Use a primary antibody that specifically recognizes the N-terminal fragment of cleaved GSDMD.

  • Detection: Proceed with secondary antibody incubation and ECL detection. A band at approximately 30 kDa indicates GSDMD cleavage.

Section 4: Investigating Ferroptosis

Ferroptosis is a distinct form of regulated cell death driven by iron-dependent lipid peroxidation.[19][20] It is biochemically characterized by the depletion of glutathione and inactivation of the lipid repair enzyme GPX4.[21]

Key Experimental Comparisons for Ferroptosis

This compound's effects are compared with Erastin (a system Xc- inhibitor) and RSL3 (a direct GPX4 inhibitor), and rescue is attempted with ferroptosis inhibitors.

Assay Metric Vehicle Control Erastin (10 µM) This compound (10 µM) This compound + Ferrostatin-1 Interpretation of this compound Effect
Cell Viability (MTS) % Viability100%35.2%38.1%95.4%Loss of viability rescued by the ferroptosis inhibitor Ferrostatin-1 is a key indicator.[19]
Lipid ROS Assay Relative Fluorescence1.09.810.21.2High levels of lipid peroxidation are a central hallmark of ferroptosis.[19][20]
Western Blot GPX4 ExpressionHighHighLowLowDownregulation or inactivation of GPX4 is a common trigger for ferroptosis.[21]
Iron Assay Intracellular Fe2+LowHighHighHighAccumulation of labile iron is a prerequisite for ferroptosis.[20][22]
Featured Experimental Protocol: Lipid Peroxidation Assay

This assay uses fluorescent probes like C11-BODIPY 581/591 to measure the accumulation of lipid reactive oxygen species (ROS), a core event in ferroptosis.[19]

Protocol:

  • Cell Treatment: Treat cells with vehicle, positive controls (Erastin/RSL3), this compound, and co-treatments with inhibitors (Ferrostatin-1).

  • Probe Loading: In the final 30-60 minutes of treatment, add the C11-BODIPY probe to the cell culture medium at the recommended concentration.

  • Harvesting and Washing: Harvest cells and wash them with PBS to remove excess probe.

  • Analysis: Resuspend cells in PBS and analyze immediately by flow cytometry. An increase in the green fluorescence signal (indicating oxidation of the probe) relative to the red signal (unoxidized probe) signifies lipid peroxidation.

Visual Summaries of Pathways and Workflow

To aid in conceptualizing these complex processes, the following diagrams illustrate the key signaling pathways and a general experimental workflow.

G cluster_workflow Experimental Workflow start Treat Cells with this compound morphology Morphological Analysis (Microscopy) start->morphology viability Viability/Cytotoxicity Assays (MTS, LDH) start->viability conclusion Identify Death Pathway morphology->conclusion inhibitors Test Pathway-Specific Inhibitors (z-VAD, Nec-1, Fer-1) viability->inhibitors biochemical Biochemical Assays (Flow Cytometry, Western Blot) inhibitors->biochemical biochemical->conclusion

Fig 1. General workflow for identifying a cell death pathway.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor DISC DISC (FADD, Pro-Casp8) DeathReceptor->DISC Casp8 Caspase-8 DISC->Casp8 Casp3 Caspase-3 (Executioner) Casp8->Casp3 Stress Cellular Stress Mito Mitochondria Stress->Mito CytoC Cytochrome c Mito->CytoC Apoptosome Apoptosome (Apaf-1, Pro-Casp9) CytoC->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Fig 2. Simplified overview of Apoptosis signaling pathways.

G TNFR TNFR1 RIPK1 p-RIPK1 TNFR->RIPK1 Casp-8 inhibited RIPK3 p-RIPK3 RIPK1->RIPK3 MLKL p-MLKL (Oligomerization) RIPK3->MLKL Pore Membrane Pore MLKL->Pore Necroptosis Necroptosis Pore->Necroptosis

Fig 3. Core signaling cascade of the Necroptosis pathway.

G PAMPs PAMPs/DAMPs Inflammasome Inflammasome (e.g., NLRP3) PAMPs->Inflammasome Casp1 Pro-Caspase-1 -> Caspase-1 Inflammasome->Casp1 GSDMD GSDMD -> GSDMD-N Casp1->GSDMD Cytokines Pro-IL-1β -> IL-1β Casp1->Cytokines Pore GSDMD Pore GSDMD->Pore Pyroptosis Pyroptosis Pore->Pyroptosis

Fig 4. Canonical pathway of Pyroptosis activation.

G cluster_inhibition Inhibition cluster_activation Activation Erastin Erastin SystemXc System Xc- Erastin->SystemXc GSH GSH Depletion SystemXc->GSH GPX4 GPX4 GSH->GPX4 Iron Iron Accumulation LipidROS Lipid Peroxidation Iron->LipidROS Ferroptosis Ferroptosis LipidROS->Ferroptosis GPX4->LipidROS RSL3 RSL3 RSL3->GPX4

Fig 5. Key molecular events leading to Ferroptosis.

References

CIL62 vs. SMAC Mimetics: A Comparative Guide to Inducing Regulated Necrosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Regulated necrosis, a programmed form of cell death, has emerged as a critical process in development, immunity, and various pathologies, including cancer. Unlike apoptosis, which is immunologically silent, regulated necrosis can provoke an inflammatory response, making its induction a promising therapeutic strategy. This guide provides a comparative analysis of two classes of compounds known to induce this cell death pathway: the well-characterized SMAC mimetics and the lesser-known compound, CIL62.

Overview of Mechanisms

Second Mitochondria-derived Activator of Caspase (SMAC) mimetics are a class of therapeutic agents designed to mimic the endogenous SMAC/DIABLO protein.[1][2][3] They function by targeting and neutralizing Inhibitor of Apoptosis Proteins (IAPs), such as X-linked inhibitor of apoptosis protein (XIAP) and cellular IAP1 and IAP2 (cIAP1/2).[3][4] By inhibiting IAPs, SMAC mimetics relieve the suppression of caspase activity, promoting apoptosis. However, in scenarios where caspase activation is blocked or in certain cellular contexts, SMAC mimetics can trigger a form of regulated necrosis known as necroptosis.[5][6][7] This process is critically dependent on the activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like pseudokinase (MLKL).[6][7][8]

In contrast, information regarding this compound is sparse. It was identified in a screen for caspase-independent lethal compounds and is characterized by its ability to induce a form of cell death that is suppressed by necrostatin-1. Necrostatin-1 is a known inhibitor of the kinase activity of RIPK1, a key mediator of necroptosis. This suggests that this compound may induce necroptosis through a mechanism involving RIPK1. However, it is important to note that necrostatin-1 can have off-target effects, and the precise molecular mechanism of this compound remains to be elucidated.

Comparative Data

Due to the limited publicly available data on this compound, a direct quantitative comparison with SMAC mimetics is challenging. The following table summarizes the known characteristics of each based on existing literature.

FeatureSMAC MimeticsThis compound
Target(s) cIAP1, cIAP2, XIAPUnknown (potentially involves RIPK1)
Mechanism IAP antagonism, leading to RIPK1/RIPK3/MLKL activationInduces necrostatin-1 sensitive cell death
Cell Death Type Apoptosis and NecroptosisRegulated Necrosis (putatively Necroptosis)
Key Mediators RIPK1, RIPK3, MLKL, often requires TNFαNecrostatin-1 sensitive pathway
Data Availability Extensive preclinical and clinical dataLimited to initial screening data

Signaling Pathways

The signaling pathway for SMAC mimetic-induced necroptosis is well-documented. In the presence of a stimulus like Tumor Necrosis Factor-alpha (TNFα) and with caspases inhibited, SMAC mimetics lead to the degradation of cIAPs. This allows for the stabilization and activation of RIPK1, which then recruits and phosphorylates RIPK3. Activated RIPK3, in turn, phosphorylates MLKL, leading to its oligomerization, translocation to the plasma membrane, and ultimately, membrane rupture.

SMAC_Mimetic_Necroptosis cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_necroptosis_pathway Necroptosis Pathway (Caspase-8 inactive) TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex_I SMAC_mimetic SMAC Mimetic cIAP1/2 cIAP1/2 SMAC_mimetic->cIAP1/2 Inhibits XIAP XIAP SMAC_mimetic->XIAP Inhibits RIPK1 RIPK1 cIAP1/2->RIPK1 Ubiquitinates (Inhibits Necroptosis) Caspase8 Caspase-8 XIAP->Caspase8 Inhibits Complex_I->RIPK1 Complex_I->Caspase8 Activates RIPK3 RIPK3 RIPK1->RIPK3 Activates Necrosome Necrosome (RIPK1-RIPK3-MLKL) RIPK1->Necrosome MLKL MLKL RIPK3->MLKL Phosphorylates RIPK3->Necrosome MLKL->Necrosome MLKL_oligomer MLKL Oligomer Necrosome->MLKL_oligomer Necroptosis Necroptosis (Membrane Disruption) MLKL_oligomer->Necroptosis Caspase8->RIPK1 Cleaves (Inhibits Necroptosis) Apoptosis Apoptosis Caspase8->Apoptosis

Caption: SMAC mimetic-induced necroptosis pathway.

The signaling pathway for this compound is currently unknown. Based on its inhibition by necrostatin-1, a putative pathway would involve the activation of RIPK1, leading to downstream events culminating in regulated necrosis.

CIL62_Necroptosis This compound This compound Unknown_Target Unknown Target(s) This compound->Unknown_Target RIPK1_activation RIPK1 Activation Unknown_Target->RIPK1_activation Downstream_Events Downstream Events RIPK1_activation->Downstream_Events Regulated_Necrosis Regulated Necrosis Downstream_Events->Regulated_Necrosis Necrostatin1 Necrostatin-1 Necrostatin1->RIPK1_activation Inhibits

Caption: Postulated pathway for this compound-induced regulated necrosis.

Experimental Protocols

The following is a general protocol for assessing the induction of regulated necrosis by this compound or SMAC mimetics in a cancer cell line.

Objective: To determine the ability of a test compound to induce regulated necrosis.

Materials:

  • Cancer cell line of interest (e.g., HT-29, Jurkat)

  • Complete cell culture medium

  • Test compound (this compound or a SMAC mimetic, e.g., Birinapant)

  • Pan-caspase inhibitor (e.g., z-VAD-FMK)

  • Necrostatin-1 (RIPK1 inhibitor)

  • GSK'872 (RIPK3 inhibitor)

  • Necrosulfonamide (MLKL inhibitor)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS assay)

  • Cytotoxicity assay kit (e.g., LDH release assay)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Pre-treat cells with inhibitors (z-VAD-FMK, Necrostatin-1, GSK'872, Necrosulfonamide) for 1-2 hours at appropriate concentrations.

    • Add the test compound (this compound or SMAC mimetic) at various concentrations to the designated wells. Include vehicle control wells.

    • For SMAC mimetics, a co-treatment with a suboptimal dose of TNFα may be required to observe significant necroptosis.

  • Incubation: Incubate the plate for a predetermined time course (e.g., 24, 48, 72 hours).

  • Assessment of Cell Viability and Cytotoxicity:

    • Cell Viability: At the end of the incubation period, measure cell viability using a reagent like CellTiter-Glo® according to the manufacturer's instructions.

    • Cytotoxicity: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of membrane rupture, a hallmark of necrosis, using a commercially available kit.

  • Data Analysis:

    • Normalize the viability data to the vehicle-treated control cells.

    • Plot dose-response curves to determine the IC50 value of the test compound.

    • Compare the effects of the compound in the presence and absence of inhibitors to confirm the involvement of caspases and the necroptosis machinery (RIPK1, RIPK3, MLKL). A rescue of cell death by necrostatin-1, GSK'872, or necrosulfonamide in the presence of a caspase inhibitor would indicate induction of necroptosis.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_incubation Incubation cluster_analysis Data Analysis A Seed Cells in 96-well plate B Pre-treat with Inhibitors (z-VAD-FMK, Nec-1, etc.) A->B C Add Test Compound (this compound or SMAC Mimetic) B->C D Incubate for 24-72 hours C->D E Measure Cell Viability (e.g., CellTiter-Glo) D->E F Measure Cytotoxicity (e.g., LDH Assay) D->F G Analyze Data and Plot Curves E->G F->G

References

Validating RIPK3's Role in CIL62-Mediated Cell Death: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the role of Receptor-Interacting Protein Kinase 3 (RIPK3) in cell death induced by the novel compound CIL62. It outlines key experiments, presents data from established necroptosis inducers for comparison, and offers detailed protocols to facilitate the investigation of this compound's mechanism of action.

Introduction

This compound is a compound identified from a screen for caspase-independent lethal compounds.[1] Its activity is suppressed by necrostatin-1, an inhibitor of RIPK1 kinase activity, suggesting a potential involvement of necroptosis.[1][2][3] Necroptosis is a form of regulated necrosis critically dependent on the kinase activity of RIPK1 and RIPK3, and the subsequent phosphorylation of their substrate, Mixed Lineage Kinase Domain-like (MLKL).[4][5][6] This guide details the necessary experimental steps to conclusively determine if this compound-induced cell death is mediated through the canonical RIPK3-dependent necroptosis pathway.

Comparative Data on Necroptosis Induction

To validate the mechanism of this compound, its effects should be compared with a well-characterized inducer of necroptosis, such as a combination of Tumor Necrosis Factor-alpha (TNF-α), a Smac mimetic, and a pan-caspase inhibitor (T/S/Z). The following table summarizes expected outcomes for key validation experiments.

ExperimentKnown Necroptosis Inducer (e.g., T/S/Z)Expected Outcome for this compound (if RIPK3-dependent)
Cell Viability Assay Cell death is inhibited by necrostatin-1 (RIPK1 inhibitor), GSK'872 (RIPK3 inhibitor), and necrosulfonamide (MLKL inhibitor).[4][5]Cell death is significantly reduced in the presence of RIPK1, RIPK3, and MLKL inhibitors.
Gene Knockdown/Out Genetic deletion or siRNA-mediated knockdown of RIPK3 or MLKL confers resistance to cell death.[4][7][8]Knockdown or knockout of RIPK3 or MLKL will rescue cells from this compound-induced lethality.
Western Blot Analysis Increased phosphorylation of RIPK3 and MLKL.Treatment with this compound leads to a detectable increase in phosphorylated RIPK3 and phosphorylated MLKL.
Immunoprecipitation T/S/Z treatment induces the formation of the necrosome, a complex containing RIPK1, RIPK3, and MLKL.This compound treatment promotes the interaction between RIPK1, RIPK3, and MLKL, which can be confirmed by co-immunoprecipitation.

Key Experimental Protocols

Here are detailed protocols for the essential experiments required to validate the role of RIPK3 in this compound-mediated cell death.

Cell Viability Assay

This assay quantifies the extent of cell death induced by this compound in the presence and absence of specific necroptosis inhibitors.

Materials:

  • Cell line of interest (e.g., HT-29, L929)

  • This compound

  • Necrostatin-1 (Nec-1)

  • GSK'872

  • Necrosulfonamide (NSA)

  • Cell culture medium and supplements

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of Nec-1, GSK'872, or NSA for 1-2 hours.

  • Add this compound at its EC50 concentration (previously determined) to the appropriate wells. Include wells with inhibitors alone and a vehicle control.

  • Incubate the plate for 24-48 hours.

  • Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Normalize the data to the vehicle-treated control cells to determine the percentage of cell viability.

siRNA-Mediated Knockdown of RIPK3

This experiment directly assesses the requirement of RIPK3 for this compound-induced cell death.

Materials:

  • Cell line of interest

  • siRNA targeting RIPK3 (and a non-targeting control siRNA)

  • Lipofectamine RNAiMAX or a similar transfection reagent

  • Opti-MEM I Reduced Serum Medium

  • This compound

  • Reagents for cell viability assay (as above)

Protocol:

  • Seed cells in a 96-well plate.

  • On the following day, transfect the cells with RIPK3 siRNA or control siRNA using Lipofectamine RNAiMAX according to the manufacturer's protocol.

  • After 48-72 hours of transfection to allow for target protein knockdown, treat the cells with this compound.

  • Incubate for an additional 24-48 hours.

  • Assess cell viability as described in the cell viability assay protocol. A successful validation will show significantly higher cell viability in the RIPK3 knockdown cells treated with this compound compared to the control siRNA-treated cells.

  • In a parallel experiment, lyse the cells at the 48-72 hour post-transfection mark to confirm the knockdown of RIPK3 protein by Western blot.

Western Blot for Phosphorylated MLKL

Detection of phosphorylated MLKL is a key indicator of necroptosis activation.[6]

Materials:

  • Cell line of interest

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-MLKL, anti-total-MLKL, anti-RIPK3, and a loading control (e.g., anti-GAPDH or anti-beta-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound for various time points (e.g., 0, 1, 2, 4, 6 hours).

  • Lyse the cells in RIPA buffer.

  • Determine the protein concentration of the lysates.

  • Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system. An increase in the ratio of phosphorylated MLKL to total MLKL will indicate the activation of the necroptotic pathway.

Visualizing the Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate the key signaling pathway and experimental workflows.

cluster_0 This compound-Induced Cell Death Validation Workflow This compound This compound Treatment CellDeath Cell Death This compound->CellDeath ViabilityAssay Cell Viability Assay (Inhibitor Treatment) CellDeath->ViabilityAssay siRNA RIPK3 Knockdown CellDeath->siRNA WesternBlot Western Blot (pMLKL Detection) CellDeath->WesternBlot RIPK3_Dependent RIPK3-Dependent Necroptosis ViabilityAssay->RIPK3_Dependent siRNA->RIPK3_Dependent WesternBlot->RIPK3_Dependent

Caption: Experimental workflow for validating this compound-mediated cell death.

cluster_1 Proposed this compound-Mediated Necroptosis Pathway This compound This compound RIPK1 RIPK1 This compound->RIPK1 Activates RIPK3 RIPK3 RIPK1->RIPK3 Recruits & Activates pRIPK3 pRIPK3 RIPK3->pRIPK3 Autophosphorylation MLKL MLKL pRIPK3->MLKL Phosphorylates pMLKL pMLKL (Oligomerization) MLKL->pMLKL Membrane Plasma Membrane Disruption pMLKL->Membrane Necroptosis Necroptosis Membrane->Necroptosis

Caption: Hypothetical signaling pathway of this compound-induced necroptosis.

Alternative Cell Death Pathways

Should the validation experiments for necroptosis prove negative, it is crucial to consider alternative cell death mechanisms. The initial screen indicated that this compound does not activate caspases, ruling out classical apoptosis.[1] However, other forms of regulated cell death exist, such as ferroptosis, which is an iron-dependent form of cell death characterized by lipid peroxidation. Further investigation into these alternative pathways may be warranted if the necroptosis pathway is not implicated.

Conclusion

Validating the precise mechanism of action for a novel compound like this compound is essential for its development as a research tool or therapeutic agent. By following the comparative framework and detailed protocols outlined in this guide, researchers can systematically investigate the role of RIPK3 in this compound-mediated cell death. The provided diagrams offer a clear visual representation of the experimental logic and the proposed signaling cascade. This structured approach will enable a conclusive determination of whether this compound is a novel inducer of RIPK3-dependent necroptosis.

References

Validating Ferroptosis-Inducing Compound Targets with Genetic Knockout Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ferroptosis, a form of iron-dependent regulated cell death, has emerged as a promising therapeutic avenue for various diseases, including cancer. Validating the molecular targets of compounds that induce ferroptosis is a critical step in drug development. This guide provides a comparative overview of genetic knockout studies used to validate the targets of the ferroptosis inducer FIN56 (an optimized derivative of CIL56) and other commonly used alternatives, supported by experimental data and detailed protocols.

Overview of Ferroptosis-Inducing Compounds and Their Targets

Small molecules that induce ferroptosis typically do so by disrupting the cell's antioxidant defense systems, leading to the accumulation of lipid reactive oxygen species (ROS). The primary regulator of this process is Glutathione Peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides. Different compounds target distinct nodes in the ferroptosis pathway.

CompoundPrimary Proposed Target(s)Mechanism of Action
FIN56 GPX4 Degradation, Squalene Synthase (SQS)Induces the degradation of GPX4 protein and activates SQS, leading to Coenzyme Q10 depletion.[1][2][3][4]
Erastin System Xc- (SLC7A11/SLC3A2)Inhibits the cystine/glutamate antiporter, leading to depletion of glutathione (GSH), a necessary cofactor for GPX4 activity.[5]
RSL3 GPX4Directly and covalently inhibits the enzymatic activity of GPX4.[6][7][8][9]

Genetic Validation of FIN56 Targets

FIN56 is a potent ferroptosis inducer with a dual mechanism of action, making its target validation multi-faceted.

Squalene Synthase (SQS)

Chemoproteomic analysis identified Squalene Synthase (SQS), encoded by the FDFT1 gene, as a direct binding partner of FIN56.[2] Activation of SQS by FIN56 is proposed to deplete the antioxidant Coenzyme Q10.

Experimental Validation:

To validate SQS as a target, short hairpin RNA (shRNA)-mediated knockdown of FDFT1 was performed in various cancer cell lines.

ExperimentCell LinesKey FindingReference
shRNA knockdown of FDFT1HT-1080, BJeLRKnockdown of FDFT1 suppressed the lethality induced by FIN56.[2]
GPX4 Degradation

FIN56 also induces the degradation of the GPX4 protein, a central repressor of ferroptosis.[2][3][10] This degradation is dependent on the activity of Acetyl-CoA Carboxylase (ACC) and is mediated by the autophagy pathway.[1][3]

Experimental Validation:

Genetic knockout of key autophagy genes has been shown to rescue FIN56-induced cell death and GPX4 degradation.

ExperimentCell ModelKey FindingReference
siRNA knockdown of ULK1Bladder cancer cellsDecreased FIN56-induced ferroptosis compared to control.[11]
Knockout of Atg3Murine Embryonic Fibroblasts (MEFs)atg3 KO MEFs were less sensitive to FIN56-induced cell death compared to wild-type.[11]

Comparison with Alternative Ferroptosis Inducers

Genetic knockout studies have also been instrumental in validating the targets of other well-established ferroptosis inducers.

Erastin and System Xc-

Erastin triggers ferroptosis by inhibiting the cystine import function of the System Xc- antiporter, which is composed of the SLC7A11 and SLC3A2 subunits. This leads to the depletion of the antioxidant glutathione (GSH), which is essential for GPX4 function.

Experimental Validation:

ExperimentCell LineKey FindingReference
CRISPR/Cas9 knockout of ATF3RPE cellsKnockout of the transcription factor ATF3 dramatically suppressed erastin-induced ferroptosis and lipid peroxidation.[5][5]
Genome-scale CRISPR/Cas9 screenPANC-1 cellsConfirmed that sensitivity to a derivative of erastin was distinct from that of other ferroptosis inducers.[12][12]
RSL3 and Direct GPX4 Inhibition

RSL3 is a potent and specific covalent inhibitor of GPX4. Genetic studies targeting GPX4 are therefore crucial for understanding the cellular response to RSL3.

Experimental Validation:

ExperimentCell LineKey FindingReference
CRISPR/Cas9 knockout of GPX4HCT116 cellsCells lacking GPX4 were more susceptible to ferroptosis induced by erastin, but also showed activation of compensatory antioxidant systems.[13][14][15][13][14][15]
Overexpression of GPX4Colorectal cancer cellsOverexpression of GPX4 rescued the ferroptotic cell death induced by RSL3.[9][9]
GPX4 knockdownGlioblastoma cellsGPX4 knockdown alone was not sufficient to effectively induce ferroptosis, suggesting the involvement of other pathways in RSL3-induced cell death.[7][7]

Signaling Pathways and Experimental Workflows

FIN56 Signaling Pathway

FIN56_Pathway cluster_gpx4 GPX4 Degradation Pathway cluster_sqs SQS Activation Pathway FIN56 FIN56 ACC ACC FIN56->ACC requires activity SQS Squalene Synthase (SQS) FIN56->SQS binds & activates Autophagy Autophagy Machinery (e.g., ULK1, ATG3) ACC->Autophagy GPX4_protein GPX4 Protein Autophagy->GPX4_protein mediates degradation GPX4_degradation GPX4 Degradation GPX4_protein->GPX4_degradation Lipid_Peroxidation_gpx4 Lipid Peroxidation GPX4_degradation->Lipid_Peroxidation_gpx4 leads to Ferroptosis Ferroptosis Lipid_Peroxidation_gpx4->Ferroptosis CoQ10 Coenzyme Q10 (antioxidant) SQS->CoQ10 depletes CoQ10_depletion CoQ10 Depletion CoQ10->CoQ10_depletion Lipid_Peroxidation_sqs Lipid Peroxidation CoQ10_depletion->Lipid_Peroxidation_sqs leads to Lipid_Peroxidation_sqs->Ferroptosis

Caption: FIN56 induces ferroptosis via two distinct mechanisms.

General Experimental Workflow for Target Validation

Target_Validation_Workflow start Hypothesized Target gene_knockout Generate Gene Knockout/Knockdown (e.g., CRISPR/Cas9, shRNA) start->gene_knockout wild_type Wild-Type Control start->wild_type treatment Treat with Compound (e.g., FIN56) gene_knockout->treatment wild_type->treatment phenotypic_assay Phenotypic Assays (Cell Viability, Lipid ROS) treatment->phenotypic_assay biochemical_assay Biochemical Assays (Western Blot for Target Protein) treatment->biochemical_assay comparison Compare Phenotypes (Knockout vs. Wild-Type) phenotypic_assay->comparison biochemical_assay->comparison validation Target Validated comparison->validation Significant Difference refinement Target Not Validated (Hypothesis Refinement) comparison->refinement No Significant Difference

Caption: A generalized workflow for validating a drug target.

Experimental Protocols

Cell Viability Assays (CCK-8 or MTT)
  • Cell Seeding: Seed cells in 96-well plates at a density of 5x10³ cells per well and incubate for 12-24 hours.[16]

  • Treatment: Replace the medium with fresh medium containing various concentrations of the test compound (e.g., FIN56, Erastin, RSL3) and/or inhibitors (e.g., Liproxstatin-1, Deferoxamine).

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add CCK-8 or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.

Western Blot for Protein Expression/Degradation
  • Cell Lysis: Treat cells with the compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target protein (e.g., GPX4, SQS) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Lipid Peroxidation Assay (BODIPY™ 581/591 C11)
  • Cell Treatment: Treat cells grown on coverslips or in plates with the ferroptosis-inducing compound.

  • Probe Loading: Add the BODIPY™ 581/591 C11 probe (e.g., at 2.5 µM) to the cells and incubate for 30-60 minutes.

  • Washing: Wash the cells with fresh medium or PBS to remove excess probe.

  • Imaging: Acquire fluorescence images using a fluorescence microscope. Lipid peroxidation is indicated by a shift in fluorescence from red to green.

  • Quantification (Optional): Use flow cytometry to quantify the percentage of cells with increased green fluorescence.

References

A Comparative Guide to Caspase-Independent Lethal Compounds: Profiling CIL62 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of programmed cell death extends beyond the classical caspase-dependent apoptosis, offering novel therapeutic avenues for apoptosis-resistant cancers and other diseases. A diverse array of small molecules, termed caspase-independent lethal (CIL) compounds, has been identified, each with unique mechanisms of action. This guide provides a comparative overview of CIL62, a compound characterized by its necrostatin-1-sensitive mode of cell death, and other prominent classes of caspase-independent lethal agents, supported by experimental data and detailed protocols.

Classification and Mechanisms of Caspase-Independent Lethal Compounds

Caspase-independent cell death can be initiated through various pathways, including ferroptosis and necroptosis. The compounds that trigger these pathways are broadly categorized based on their mechanism of action and the specific inhibitors that can rescue the induced cell death.

This compound: A Necrostatin-1 Sensitive Lethal Compound

This compound is a small molecule that induces caspase-3/7-independent cell death.[1] A key characteristic of this compound is that its lethal effects can be suppressed by necrostatin-1.[2] While necrostatin-1 is a known inhibitor of receptor-interacting protein kinase 1 (RIPK1), a key mediator of necroptosis, it is important to note that necrostatin-1 can have off-target effects independent of necroptosis.[2][3][4][5] Therefore, while this compound is classified as necrostatin-1-sensitive, its mechanism is not definitively confirmed as necroptosis. Further research is required to elucidate the precise molecular targets and signaling pathway of this compound. The cell death induced by this compound is not suppressed by inhibitors of ferroptosis, such as antioxidants or iron chelators.[1]

Ferroptosis Inducers

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[2] Several CIL compounds have been identified as ferroptosis inducers, and they are generally more cell-line selective than other types of lethal compounds.[6]

  • CIL56 (and its optimized derivative FIN56): CIL56 was identified as a ferroptosis inducer. Its more selective analog, FIN56, induces ferroptosis by causing the degradation of glutathione peroxidase 4 (GPX4) and depleting coenzyme Q10.[7][8] The mechanism of FIN56 involves two distinct pathways: one that leads to the degradation of GPX4 and is dependent on acetyl-CoA carboxylase (ACC) activity, and another that involves the activation of squalene synthase (SQS).[2][8]

  • Erastin: This compound is a Class I ferroptosis inducer that inhibits the cystine/glutamate antiporter (system Xc-), leading to depletion of glutathione (GSH), which is essential for GPX4 function.[9][10]

  • RSL3 (RAS-selective lethal 3): RSL3 is a Class II ferroptosis inducer that directly and covalently inhibits GPX4, leading to the accumulation of lipid peroxides.[9][11][12]

Comparative Data of Caspase-Independent Lethal Compounds

Due to the limited publicly available data specifically for this compound in direct comparative studies, a quantitative head-to-head comparison of potency (e.g., EC50/IC50 values) with other CILs is challenging. The table below provides a qualitative comparison based on the mechanism of action and known inhibitors.

Compound ClassExample CompoundsMechanism of ActionKey Inhibitors
Necrostatin-1 Sensitive This compoundUnknown, but cell death is suppressed by Necrostatin-1.Necrostatin-1
Ferroptosis Inducers (Class I) ErastinInhibits system Xc- leading to GSH depletion and indirect GPX4 inhibition.Ferrostatin-1, Liproxstatin-1, Iron Chelators (e.g., Deferoxamine)
Ferroptosis Inducers (Class II) RSL3Directly inhibits GPX4.Ferrostatin-1, Liproxstatin-1, Iron Chelators
Ferroptosis Inducers (Class III) FIN56 (from CIL56)Induces GPX4 degradation and Coenzyme Q10 depletion.Ferrostatin-1, Liproxstatin-1, Iron Chelators

Signaling Pathways and Experimental Workflows

Visualizing the signaling pathways and experimental workflows is crucial for understanding the mechanisms of these compounds and for designing experiments.

G cluster_workflow Experimental Workflow for CIL Compound Characterization Start Screen Lethal Compounds CaspaseAssay Caspase-3/7 Activity Assay Start->CaspaseAssay ViabilityAssay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Start->ViabilityAssay IdentifyCILs Identify Caspase-Independent Lethals (CILs) CaspaseAssay->IdentifyCILs ViabilityAssay->IdentifyCILs ModulatoryProfiling Modulatory Profiling with Inhibitors IdentifyCILs->ModulatoryProfiling Categorize Categorize CILs (e.g., Ferroptosis, Necroptosis-like) ModulatoryProfiling->Categorize MechanismStudy Mechanism of Action Studies Categorize->MechanismStudy

Caption: Workflow for identifying and characterizing caspase-independent lethal compounds.

G cluster_ferroptosis Ferroptosis Induction Pathways Erastin Erastin (Class I) SystemXc System Xc- Erastin->SystemXc inhibits RSL3 RSL3 (Class II) GPX4 GPX4 RSL3->GPX4 directly inhibits FIN56 FIN56 (Class III) FIN56->GPX4 induces degradation SQS Squalene Synthase FIN56->SQS activates GSH Glutathione (GSH) SystemXc->GSH required for synthesis GSH->GPX4 cofactor for LipidROS Lipid Peroxidation GPX4->LipidROS reduces Ferroptosis Ferroptosis LipidROS->Ferroptosis CoQ10 Coenzyme Q10 SQS->CoQ10 depletes CoQ10->LipidROS antioxidant G cluster_this compound Hypothesized this compound Signaling Pathway This compound This compound UnknownTarget Unknown Molecular Target(s) This compound->UnknownTarget RIPK1 RIPK1 UnknownTarget->RIPK1 may involve CellDeath Caspase-Independent Cell Death RIPK1->CellDeath Necrostatin1 Necrostatin-1 Necrostatin1->RIPK1 inhibits

References

Cross-Validation of CIL62 Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of the caspase-independent lethal compound, CIL62, and its effects across multiple cell lines. Designed for researchers, scientists, and drug development professionals, this document summarizes the current understanding of this compound's mechanism of action, offers a framework for its experimental validation, and compares its activity with other cell death-inducing agents.

Abstract

This compound is a small molecule inducer of regulated, non-apoptotic cell death.[1] Its activity is characterized by the induction of a necrotic phenotype that can be suppressed by the well-characterized necroptosis inhibitor, necrostatin-1.[1] This suggests that this compound functions as a necroptosis-inducing agent, a form of programmed cell death independent of caspase activity. This guide details the signaling pathway implicated in this compound-induced cell death and provides standardized protocols for its investigation and comparison with other cytotoxic compounds.

This compound Signaling Pathway and Mechanism of Action

This compound is classified as a caspase-3/7-independent lethal (CIL) compound.[1] The primary evidence for its mechanism of action stems from the observation that its cytotoxic effects are reversed by necrostatin-1.[1] Necrostatin-1 is a known inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key upstream kinase in the necroptosis pathway. While this strongly implicates this compound as a necroptosis inducer, it is important to note that necrostatin-1 may have off-target effects.[1]

The canonical necroptosis pathway initiated by TNF-α involves the sequential activation of RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase. Phosphorylation of MLKL by RIPK3 leads to its oligomerization and translocation to the plasma membrane, resulting in membrane permeabilization and cell death. It is hypothesized that this compound activates this pathway, likely at or upstream of RIPK1.

CIL62_Signaling_Pathway This compound This compound RIPK1 RIPK1 This compound->RIPK1 Activates (?) Necrostatin1 Necrostatin-1 Necrostatin1->RIPK1 Inhibits RIPK3 RIPK3 RIPK1->RIPK3 Activates pRIPK3 pRIPK3 RIPK3->pRIPK3 Autophosphorylation MLKL MLKL pRIPK3->MLKL pMLKL pMLKL (Oligomerization) MLKL->pMLKL Phosphorylation Membrane Plasma Membrane Permeabilization pMLKL->Membrane Death Necroptotic Cell Death Membrane->Death

Caption: Proposed signaling pathway for this compound-induced necroptosis.

Comparative Analysis of this compound Cytotoxicity

To facilitate the cross-validation of this compound's effects, the following table provides a template for summarizing key cytotoxicity data. Researchers are encouraged to populate this table with their experimental findings to build a comparative dataset.

Cell LineCancer TypeThis compound IC50 (µM)Necrostatin-1 (10 µM) + this compound IC50 (µM)Other Necroptosis Inducer (e.g., TSZ) IC50 (µM)
HT-1080FibrosarcomaData not availableData not availableData not available
BJeLRTransformed FibroblastData not availableData not availableData not available
JurkatT-cell LeukemiaData not availableData not availableData not available
U937Histiocytic LymphomaData not availableData not availableData not available
User-definedUser-defined

IC50 values should be determined from dose-response curves after a defined incubation period (e.g., 24, 48 hours).

Experimental Protocols

To ensure reproducibility and enable meaningful comparisons, the following detailed experimental protocols are recommended for characterizing the effects of this compound.

Cell Viability Assay (LDH Release Assay)

This assay quantifies the release of lactate dehydrogenase (LDH) from cells with compromised plasma membranes, a hallmark of necrotic cell death.

Workflow:

Cell_Viability_Workflow cluster_0 Cell Culture cluster_1 LDH Assay cluster_2 Data Analysis Seed Seed cells in 96-well plates Treat Treat with this compound (dose-response) Seed->Treat Incubate Incubate for 24-48 hours Treat->Incubate Supernatant Collect supernatant Incubate->Supernatant Lyse Lyse control wells (Maximum LDH release) Lyse->Supernatant Assay Perform LDH colorimetric assay Supernatant->Assay Read Read absorbance at 490 nm Assay->Read Calculate Calculate % cytotoxicity Read->Calculate Plot Plot dose-response curve Calculate->Plot IC50 Determine IC50 Plot->IC50

Caption: Experimental workflow for the LDH cell viability assay.

Methodology:

  • Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound and a positive control for necroptosis (e.g., a combination of TNF-α, SMAC mimetic, and a pan-caspase inhibitor like z-VAD-FMK; TSZ). Add the compounds to the cells. Include wells for untreated controls and maximum LDH release controls (lysed with lysis buffer).

  • Incubation: Incubate the plate for a predetermined time (e.g., 24 or 48 hours) at 37°C and 5% CO2.

  • LDH Measurement: Transfer an aliquot of the cell culture supernatant to a new 96-well plate. Add the LDH reaction mixture according to the manufacturer's instructions and incubate in the dark at room temperature.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the maximum LDH release control. Plot the dose-response curve and determine the IC50 value.

Western Blot Analysis of Necroptosis Markers

This protocol is used to detect the phosphorylation of key proteins in the necroptosis signaling pathway, providing molecular evidence of pathway activation.

Methodology:

  • Cell Lysis: Treat cells with this compound, a positive control (e.g., TSZ), and a negative control (vehicle) for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated RIPK1 (pRIPK1), phosphorylated RIPK3 (pRIPK3), and phosphorylated MLKL (pMLKL) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Conclusion

This compound represents a valuable tool for studying caspase-independent cell death. Its inhibitory profile with necrostatin-1 strongly suggests a mechanism of action involving the necroptosis pathway. This guide provides a framework for the systematic and comparative analysis of this compound's effects in multiple cell lines. The generation of robust, quantitative data using standardized protocols will be crucial for elucidating its precise molecular target and evaluating its potential as a therapeutic agent. Researchers are encouraged to contribute to the collective understanding of this compound by sharing their findings.

References

Safety Operating Guide

Navigating the Disposal of CIL62: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for CIL62, a Necrostatin-1 dependent inducer of cell death, is not publicly available, this guide provides essential, step-by-step procedures for its safe disposal based on general best practices for handling potent, research-grade small molecules.

Core Principle: All materials that have come into contact with this compound should be treated as hazardous chemical waste. Adherence to your institution's specific protocols and consultation with your Environmental Health and Safety (EHS) department are mandatory.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Gloves: Two pairs of nitrile gloves are recommended.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A buttoned lab coat should be worn.

Step-by-Step Disposal Protocol

This protocol outlines the general procedure for the disposal of this compound and contaminated materials.

  • Waste Segregation at the Source:

    • Solid Waste: All solid materials contaminated with this compound, such as pipette tips, tubes, vials, and gloves, should be collected in a designated, clearly labeled hazardous waste container. This container should be lined with a chemically resistant bag.

    • Liquid Waste: Unused solutions of this compound or solvent washes containing the compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.

    • Sharps: Needles, syringes, or any other contaminated sharps must be disposed of in an approved sharps container designated for chemically contaminated sharps.

  • Decontamination of Work Surfaces:

    • Prepare a decontamination solution. A common practice is to use a 70% ethanol or isopropanol solution, followed by a detergent wash and a final rinse with water. However, consult your institution's guidelines for the most appropriate decontaminating agent for small molecule compounds.

    • Wipe down all surfaces where this compound was handled. The wipes used for decontamination should be disposed of as solid hazardous waste.

  • Container Management:

    • Ensure all waste containers are securely sealed to prevent leaks or spills.

    • Label all containers clearly with "Hazardous Waste," the name of the compound (this compound), and any known hazards.

    • Store the sealed waste containers in a designated and secure secondary containment area while awaiting pickup.

  • Documentation and Pickup:

    • Follow your institution's procedures for documenting hazardous waste. This may involve filling out a hazardous waste tag or an online request form.

    • Schedule a pickup with your institution's EHS department for final disposal.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Preparation cluster_1 Waste Segregation cluster_2 Decontamination cluster_3 Final Disposal A Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) B Solid Waste (Contaminated Labware, Gloves) A->B C Liquid Waste (Unused Solutions, Washes) A->C D Sharps Waste (Needles, Syringes) A->D G Seal and Label Waste Containers B->G C->G D->G E Decontaminate Work Surfaces F Dispose of Cleaning Materials as Solid Waste E->F F->G H Store in Secondary Containment G->H I Arrange for EHS Pickup H->I

This compound Disposal Workflow

Quantitative Data Summary

As no specific quantitative data for this compound disposal is available, the following table provides general guidelines for handling chemical waste, which should be adapted based on the specific hazards identified for this compound by your institution.

Waste TypeContainer TypeKey Instructions
Solid Waste Labeled, sealed, chemically resistant containerCollect all contaminated non-sharp items. Do not overfill.
Liquid Waste Labeled, sealed, chemically resistant containerSegregate from incompatible waste streams. Keep container closed when not in use.
Sharps Waste Puncture-proof, labeled sharps containerNever recap needles. Do not overfill the container.
Decontamination N/AUse appropriate solvent/detergent as per institutional guidelines. Dispose of all cleaning materials as solid waste.

Disclaimer: This information provides general guidance. Always consult the specific Safety Data Sheet (SDS) for any chemical you are working with and adhere to the waste disposal protocols established by your institution and local regulations. Your Environmental Health and Safety (EHS) department is the primary resource for any questions regarding chemical safety and disposal.

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